1-pentylimidazole
Description
The exact mass of the compound 1-Pentyl-1H-imidazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-pentylimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2/c1-2-3-4-6-10-7-5-9-8-10/h5,7-8H,2-4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPYVYJSWGZMBOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=CN=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10902682 | |
| Record name | NoName_3227 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10902682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19768-54-8 | |
| Record name | 1-Pentyl-1H-imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Physicochemical Properties of 1-Pentylimidazole
Executive Summary
This technical guide provides a comprehensive overview of the core physicochemical properties of 1-pentylimidazole (C8H14N2). Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple data sheet to offer in-depth analysis and field-proven insights into the practical implications of these properties. We will explore the causality behind experimental choices and discuss how the unique characteristics of this compound, such as its temperature-dependent density and viscosity, influence its applications as a solvent, a base, and a critical precursor to functionalized ionic liquids. All data is presented with authoritative citations and is supported by detailed experimental protocols to ensure scientific integrity and reproducibility.
Introduction: Understanding this compound
This compound, a member of the 1-n-alkylimidazole homologous series, is a heterocyclic organic compound that has garnered significant interest in materials science and chemical synthesis. Its structure, featuring a polar imidazole head and a nonpolar pentyl tail, imparts unique amphiphilic properties that are crucial for its function.
From a practical standpoint, understanding this molecule is essential for its role as a foundational building block for a class of task-specific ionic liquids (ILs). Unlike their resulting IL counterparts, which are often highly viscous, 1-n-alkylimidazoles exhibit viscosities comparable to common organic solvents, making them easier to handle and process.[1][2] The length of the alkyl chain—in this case, the pentyl group—is a key design parameter that allows for the fine-tuning of properties like hydrophobicity, basicity, and solvent miscibility.[3]
This guide serves as a centralized resource for the reliable physicochemical data of this compound, contextualizing this data within the broader landscape of chemical research and development.
Chemical Identity
Below is a diagram illustrating the molecular structure of this compound.
Caption: Standard workflow for the synthesis and characterization of this compound.
Protocol for Density Measurement
This protocol is based on the methodology used for characterizing a series of 1-n-alkylimidazoles. [1] Principle: A vibrating tube densitometer measures the oscillation period of a U-shaped tube filled with the sample liquid. The density is directly proportional to the square of the oscillation period.
Apparatus: A calibrated digital vibrating tube densitometer (e.g., Anton Paar DMA 4500 series) with Peltier temperature control.
Procedure:
-
Calibration Check: Verify the instrument's calibration using dry air and deionized water at a known temperature (e.g., 20.00 °C ± 0.05 K).
-
Sample Injection: Inject approximately 1.5 mL of this compound into the measurement cell using a syringe, ensuring no air bubbles are present. The presence of bubbles is a common source of error, leading to artificially low density readings.
-
Temperature Equilibration: Set the instrument to the first target temperature (e.g., 20.00 °C). Allow the sample to thermally equilibrate for at least 15-20 minutes, or until the density reading is stable.
-
Data Acquisition: Record the stable density value.
-
Temperature Ramp: Increase the temperature to the next setpoint (e.g., 30.00 °C) and repeat steps 3 and 4. Continue this process for all desired temperatures.
-
Cleaning: After the final measurement, thoroughly clean the cell as per the manufacturer's instructions, typically with a sequence of deionized water followed by acetone, and finally dry air to ensure no residue remains for the next sample.
Protocol for Viscosity Measurement
This protocol is based on the methodology used for characterizing a series of 1-n-alkylimidazoles. [2] Principle: A rheometer measures the torque required to rotate a spindle immersed in the sample fluid at a constant shear rate. The viscosity is calculated from this torque.
Apparatus: A calibrated rheometer with concentric cylinder or cone-and-plate geometry and integrated temperature control.
Procedure:
-
Instrument Setup: Install the appropriate measurement geometry and perform any necessary zero-gap calibration.
-
Sample Loading: Place the required volume of this compound into the sample cup or onto the plate. The volume is critical and specific to the geometry used.
-
Temperature Equilibration: Bring the sample to the desired starting temperature and allow it to equilibrate until the temperature reading is stable.
-
Measurement: Begin the measurement at a defined shear rate. For a Newtonian fluid like this compound, the viscosity should be independent of the shear rate within a certain range.
-
Data Acquisition: Record the viscosity value once the reading has stabilized.
-
Temperature Sweep: Program the instrument to ramp through the desired temperature range, allowing for sufficient equilibration time at each measurement point.
-
Post-Measurement Cleaning: Thoroughly clean the measurement geometry and sample stage to prevent cross-contamination.
Conclusion
This compound is a versatile chemical intermediate whose value lies in the tunability of its physicochemical properties. This guide has provided a detailed, data-driven analysis of its key characteristics, with a particular focus on its temperature-dependent density and viscosity. As demonstrated, this compound is a low-viscosity fluid, a property that makes it a highly practical alternative to more viscous ionic liquids in certain applications. [1][2]The predictable trends within the 1-n-alkylimidazole series allow for informed estimations of properties for which direct experimental data is sparse. The protocols and workflows detailed herein provide a framework for the reliable and reproducible characterization of this and related compounds, empowering researchers to leverage its unique properties for the development of novel materials and processes.
References
-
Mahurin, S. M., et al. (2012). Properties of Alkylimidazoles as Solvents for CO2 Capture and Comparisons to Imidazolium-Based Ionic Liquids. Industrial & Engineering Chemistry Research, 51(21), 7425–7433. [Link]
-
Mahurin, S. M., et al. (2012). Properties of Alkylimidazoles as Solvents for CO2 Capture and Comparisons to Imidazolium-Based Ionic Liquids. ResearchGate. [Link]
-
Lenarcik, B., & Łuszczyk, M. (n.d.). Alkylimidazoles. Encyclopedia MDPI. [Link]
-
Kang, G., et al. (2019). Refractive index of ionic liquids under electric field: Methyl propyl imidazole iodide and several derivatives. Chinese Physics B, 28(11), 114209. [Link]
Sources
A Comprehensive Technical Guide to the Synthesis of High-Purity 1-Pentylimidazole
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides an in-depth exploration of the synthesis, purification, and analysis of high-purity 1-pentylimidazole, a critical building block in pharmaceutical and materials science. Recognizing the stringent purity requirements in these fields, this document moves beyond standard protocols to offer a detailed examination of various synthetic routes, including classical N-alkylation, phase-transfer catalysis, and microwave-assisted methods. A significant emphasis is placed on the rationale behind experimental choices, strategies for minimizing impurity formation, and advanced techniques for achieving and verifying high-purity specifications. This guide is intended to be a comprehensive resource, empowering researchers and development professionals to produce this compound of the quality demanded by their applications.
Introduction: The Significance of High-Purity this compound
This compound is a heterocyclic compound that has garnered substantial interest due to its versatile applications. As a key precursor, it is instrumental in the synthesis of a variety of organic compounds, most notably as a fundamental component of imidazolium-based ionic liquids.[1][2] These ionic liquids are valued for their unique properties, including low vapor pressure, high thermal stability, and tunable solvency, making them suitable as green solvents and electrolytes in various chemical and electrochemical applications.[1][3] In the pharmaceutical sector, the imidazole moiety is a common scaffold in many active pharmaceutical ingredients (APIs), and N-alkylimidazoles like this compound are investigated for their potential biological activities and as intermediates in the synthesis of more complex drug molecules.[4]
The utility of this compound in these advanced applications is intrinsically linked to its purity. Impurities, even in trace amounts, can have a detrimental impact on the performance of ionic liquids, altering their electrochemical properties and catalytic activity. In pharmaceutical development, impurities can affect the safety, efficacy, and stability of the final drug product. Consequently, the ability to synthesize and purify this compound to a high degree of purity (typically >99.5%) is not merely a matter of academic interest but a critical requirement for its practical application. This guide provides a detailed roadmap for achieving this goal.
Strategic Synthesis of this compound: A Comparative Analysis of Key Routes
The synthesis of this compound is primarily achieved through the N-alkylation of imidazole with a pentylating agent. The choice of synthetic route can significantly impact the yield, purity, and scalability of the process. This section provides a detailed analysis of three prominent methods: classical N-alkylation, phase-transfer catalysis, and microwave-assisted synthesis.
Classical N-Alkylation: The Foundational Approach
The most direct and widely employed method for the synthesis of this compound is the classical N-alkylation of imidazole. This reaction involves the deprotonation of imidazole by a base to form the imidazolate anion, which then acts as a nucleophile, attacking an electrophilic pentyl source, typically 1-bromopentane.[5]
Mechanism of Classical N-Alkylation:
Figure 1: Mechanism of classical N-alkylation of imidazole.
Causality Behind Experimental Choices:
-
Choice of Base: A strong, non-nucleophilic base is crucial to ensure complete deprotonation of imidazole without competing in the subsequent alkylation step. Sodium hydride (NaH) is a common choice as it irreversibly deprotonates imidazole, forming the highly nucleophilic imidazolate anion and hydrogen gas, which is the thermodynamic driving force for the reaction.[6] The use of a slight excess of NaH ensures the complete consumption of imidazole, which is important as unreacted imidazole can be difficult to remove from the final product.
-
Solvent Selection: Anhydrous aprotic polar solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred.[6][7] These solvents effectively solvate the sodium cation of the imidazolate salt, enhancing the nucleophilicity of the imidazolate anion. The anhydrous nature of the solvent is critical, as NaH reacts violently with water.
-
Reaction Temperature: The initial deprotonation is often performed at 0 °C to control the exothermic reaction and the rate of hydrogen gas evolution.[6] The subsequent alkylation with 1-bromopentane is typically conducted at room temperature or with gentle heating to ensure a reasonable reaction rate.
Key Impurities and Their Formation:
-
Unreacted Imidazole and 1-Bromopentane: Incomplete reaction can leave starting materials in the product mixture.
-
Over-alkylation Product (1,3-dipentylimidazolium bromide): this compound is more nucleophilic than imidazole itself, making it susceptible to a second alkylation, especially if there is a localized excess of 1-bromopentane or at elevated temperatures.
-
Solvent-Related Impurities: Residual high-boiling solvents like DMF can be challenging to remove completely.
Table 1: Comparison of Key Parameters for this compound Synthesis Routes
| Parameter | Classical N-Alkylation | Phase-Transfer Catalysis (PTC) | Microwave-Assisted Synthesis |
| Reagents | Imidazole, 1-bromopentane, strong base (e.g., NaH), anhydrous solvent (e.g., DMF) | Imidazole, 1-bromopentane, solid base (e.g., KOH), PTC (e.g., TBAB), optional solvent | Imidazole, 1-bromopentane, optional solid support/base |
| Reaction Time | Several hours to overnight | Several hours | Minutes |
| Temperature | 0 °C to room temperature/gentle heating | Room temperature to moderate heating | Elevated temperatures (e.g., 100-150 °C) |
| Typical Yield | Good to excellent | High | Very high |
| Key Advantages | Well-established, reliable, high yields. | Milder conditions, avoids strong, hazardous bases and anhydrous solvents.[8][9] | Extremely rapid, often solvent-free, energy-efficient.[10][11] |
| Key Disadvantages | Requires strong, hazardous bases (NaH) and strictly anhydrous conditions. | Catalyst removal may be necessary, can be slower than microwave methods. | Requires specialized microwave equipment, potential for localized overheating. |
Phase-Transfer Catalysis (PTC): A Milder Alternative
Phase-transfer catalysis offers a more benign and operationally simpler approach to the N-alkylation of imidazole.[1][12] This method facilitates the reaction between reactants in two immiscible phases (typically a solid or aqueous phase containing the base and the imidazolate, and an organic phase containing the alkylating agent) through the use of a phase-transfer catalyst.
Mechanism of Phase-Transfer Catalysis:
Figure 2: Mechanism of phase-transfer catalyzed N-alkylation of imidazole.
Causality Behind Experimental Choices:
-
Phase-Transfer Catalyst: Tetrabutylammonium bromide (TBAB) is a commonly used PTC.[8][9] Its lipophilic tetrabutylammonium cation forms an ion pair with the imidazolate anion, facilitating its transfer from the solid/aqueous phase to the organic phase where the reaction with 1-bromopentane occurs.
-
Base and Solvent System: A solid base like potassium hydroxide (KOH) is often used, which can be employed in a solid-liquid PTC system, sometimes without an organic solvent.[1] This eliminates the need for strictly anhydrous conditions and hazardous bases like NaH. If a solvent is used, non-polar or moderately polar aprotic solvents are suitable.
Microwave-Assisted Synthesis: The "Green" and Rapid Route
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner product profiles in significantly shorter reaction times.[13][14] For the synthesis of this compound, microwave irradiation can be applied to the N-alkylation reaction, frequently under solvent-free conditions.
Rationale for Microwave Enhancement:
Microwave energy directly heats the reactants through dielectric heating, leading to a rapid and uniform increase in temperature throughout the reaction mixture. This can overcome activation energy barriers more efficiently than conventional heating, leading to dramatic rate enhancements.[10][15] The polar nature of the imidazole and the forming imidazolium salt intermediate makes them particularly receptive to microwave irradiation.
Typical Experimental Parameters:
While specific parameters need to be optimized, typical conditions for the microwave-assisted synthesis of 1-alkylimidazoles involve irradiating a mixture of imidazole and the alkyl halide in a sealed vessel at temperatures ranging from 100 to 150 °C for a few minutes.[11] Often, the reaction can be performed neat (without solvent), or with a solid support like alumina impregnated with a base.[16]
Achieving High Purity: A Step-by-Step Guide to Purification and Analysis
The synthesis of this compound invariably yields a crude product containing unreacted starting materials, byproducts, and residual solvents. Achieving the high purity required for demanding applications necessitates a carefully planned purification and analysis strategy.
Work-up and Initial Purification
Following the synthesis, a standard aqueous work-up is typically employed to remove inorganic salts and water-soluble impurities. This involves quenching the reaction mixture with water, followed by extraction of the product into an organic solvent like ethyl acetate. The combined organic layers are then washed with brine to remove residual water and dried over an anhydrous salt such as magnesium sulfate.
Advanced Purification: Fractional Vacuum Distillation
For the purification of liquid 1-alkylimidazoles like this compound, fractional vacuum distillation is the method of choice for achieving high purity on a laboratory to pilot scale.[17][18] Distillation under reduced pressure is essential to lower the boiling point of this compound, thereby preventing thermal decomposition that can occur at its atmospheric boiling point.
Step-by-Step Protocol for Fractional Vacuum Distillation:
-
Drying the Crude Product: It is crucial to thoroughly dry the crude this compound before distillation, as residual water can interfere with the process. This can be achieved by stirring over a suitable drying agent like anhydrous potassium carbonate, followed by filtration.[17]
-
Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum-jacketed Vigreux column, a condenser, a cow-type receiving flask (to collect different fractions without breaking the vacuum), a thermometer, and a connection to a vacuum pump via a cold trap. Ensure all glass joints are properly greased to maintain a good vacuum seal.
-
Distillation Process:
-
Begin by applying a vacuum to the system and gently heating the distillation flask with a heating mantle and magnetic stirring.
-
Collect a forerun fraction at a lower temperature, which will contain any low-boiling impurities.
-
Slowly increase the temperature and collect the main fraction of this compound at a constant temperature and pressure. A stable boiling point is indicative of a pure substance being distilled.[19]
-
Collect a final, higher-boiling fraction separately.
-
Do not distill to dryness to avoid the concentration of potentially unstable residues.
-
-
Post-Distillation Handling: The purified this compound should be a colorless liquid. It should be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent the absorption of moisture and carbon dioxide.
Alternative High-Purity Technique: Preparative HPLC
For applications requiring the highest possible purity or for the isolation of specific isomers or impurities, preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique.[13][20] While less scalable than distillation, it offers superior resolution. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like formic acid for MS compatibility) is a common starting point for method development.[3]
Analytical Verification of Purity: A Multi-faceted Approach
Confirming the purity of the final product requires a combination of analytical techniques to provide a comprehensive impurity profile.
Workflow for Purity Verification:
Figure 3: A multi-technique workflow for the verification of high-purity this compound.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary technique for assessing the purity of volatile compounds like this compound. It provides excellent separation of impurities and allows for their identification based on their mass spectra.[21][22]
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV or mass spectrometric detection is complementary to GC-MS and is particularly useful for detecting non-volatile or thermally labile impurities.[23]
-
Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is a powerful technique for determining the absolute purity of a substance without the need for a specific reference standard of the analyte.[24][25][26][27] By integrating the signals of the analyte against a certified internal standard of known purity and concentration, a highly accurate purity value can be obtained.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Standard ¹H and ¹³C NMR are essential for confirming the chemical structure of the synthesized this compound and for detecting the presence of proton-containing impurities.
Safety Considerations
The synthesis of this compound involves the use of hazardous materials, and all experimental work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
1-Bromopentane: This is a flammable liquid and vapor, and it causes skin and serious eye irritation.[24][26] It may also cause respiratory irritation. Avoid inhalation and contact with skin and eyes.
-
Sodium Hydride (NaH): NaH is a highly reactive and flammable solid. It reacts violently with water to produce flammable hydrogen gas. It must be handled under an inert atmosphere.[7][28]
-
Imidazole: Imidazole is harmful if swallowed and causes severe skin burns and eye damage.
-
Solvents: Anhydrous solvents like DMF and THF are flammable and have their own specific hazards. Consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
The synthesis of high-purity this compound is a critical enabling step for its application in advanced materials and pharmaceuticals. This guide has provided a comprehensive overview of the key synthetic methodologies, highlighting the importance of informed experimental choices to maximize yield and minimize impurity formation. The detailed protocols for purification, particularly fractional vacuum distillation, and the multi-faceted analytical approach for purity verification, offer a robust framework for researchers and drug development professionals to produce this compound that meets the most stringent quality standards. By understanding the underlying chemical principles and potential pitfalls, scientists can confidently and efficiently synthesize this valuable chemical building block.
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Spectroscopic Characterization of 1-Pentylimidazole: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of 1-pentylimidazole (CAS No. 19768-54-8). Designed for researchers, scientists, and professionals in drug development, this document delves into the principles and practical aspects of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) as applied to this N-alkylimidazole. While experimental spectra for this compound are not widely available in public databases, this guide synthesizes known data with predictive analysis based on established spectroscopic principles and data from analogous compounds. Each section includes a detailed, field-proven experimental protocol, an in-depth interpretation of the expected and available spectral data, and the underlying scientific rationale for the analytical approach.
Introduction: The Significance of this compound and Its Spectroscopic Analysis
This compound belongs to the versatile class of N-alkylimidazoles, which are pivotal building blocks in the synthesis of ionic liquids, pharmaceuticals, and functional materials. The five-carbon pentyl chain imparts specific lipophilic characteristics, influencing its solubility, reactivity, and biological interactions. Accurate structural elucidation and purity assessment are paramount for its application in any field, particularly in drug development where precise molecular identity is a regulatory and scientific necessity.
Spectroscopic techniques are the cornerstone of modern chemical analysis, providing a non-destructive window into the molecular architecture. NMR spectroscopy reveals the connectivity of atoms, IR spectroscopy identifies functional groups, and mass spectrometry determines the molecular weight and fragmentation patterns. A combined application of these methods provides an unambiguous structural confirmation of this compound. This guide serves to equip the researcher with the foundational knowledge and practical insights required to obtain and interpret high-quality spectroscopic data for this compound.
Molecular Structure and Isotopic Abundance
A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.
Principles of NMR Spectroscopy
NMR spectroscopy relies on the magnetic properties of atomic nuclei with a non-zero spin, such as ¹H and ¹³C. When placed in a strong external magnetic field, these nuclei can exist in different spin states with distinct energy levels. The absorption of radiofrequency radiation causes transitions between these energy levels, and the frequency at which this occurs (the chemical shift, δ) is highly sensitive to the local electronic environment of the nucleus.
Experimental Protocol for NMR Analysis
Sample Preparation:
-
Sample Purity: Ensure the this compound sample is free from particulate matter and residual solvents from synthesis.
-
Solvent Selection: Choose a deuterated solvent in which the sample is soluble (e.g., chloroform-d, CDCl₃). The deuterium atoms are not detected in ¹H NMR, thus preventing a large solvent signal from obscuring the analyte signals.
-
Concentration: For ¹H NMR, dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of the deuterated solvent. For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended due to the lower natural abundance of the ¹³C isotope.
-
Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the solution. TMS is chemically inert and provides a reference signal at 0 ppm for both ¹H and ¹³C NMR spectra.
-
Sample Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
Instrumental Parameters:
The following are typical acquisition parameters for a 400 MHz NMR spectrometer. Optimization may be required based on the specific instrument and sample concentration.
| Parameter | ¹H NMR | ¹³C NMR |
| Pulse Program | Standard 1D pulse | Proton-decoupled 1D pulse |
| Number of Scans | 8-16 | 128-1024 |
| Relaxation Delay | 1-2 s | 2 s |
| Acquisition Time | 3-4 s | 1-2 s |
| Spectral Width | 0-12 ppm | 0-200 ppm |
Predicted ¹H NMR Spectrum and Interpretation
Predicted ¹H NMR Data for this compound (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.5 | s | 1H | H-2 (imidazole ring) |
| ~7.0 | s | 1H | H-4 (imidazole ring) |
| ~6.9 | s | 1H | H-5 (imidazole ring) |
| ~4.0 | t | 2H | N-CH₂- (pentyl chain) |
| ~1.8 | quint | 2H | N-CH₂-CH₂- (pentyl chain) |
| ~1.3 | m | 4H | -CH₂-CH₂-CH₃ (pentyl chain) |
| ~0.9 | t | 3H | -CH₃ (pentyl chain) |
Interpretation:
-
Imidazole Ring Protons: The protons on the imidazole ring (H-2, H-4, and H-5) are expected to appear as singlets in the aromatic region (downfield). The H-2 proton, situated between two nitrogen atoms, will be the most deshielded and appear at the lowest field (~7.5 ppm).
-
Pentyl Chain Protons: The protons of the pentyl chain will exhibit characteristic aliphatic signals. The methylene group directly attached to the nitrogen (N-CH₂) will be deshielded by the electronegative nitrogen and appear as a triplet around 4.0 ppm. The terminal methyl group (-CH₃) will be the most shielded and appear as a triplet around 0.9 ppm. The remaining methylene groups will appear as multiplets in the region of 1.3-1.8 ppm.
Predicted ¹³C NMR Spectrum and Interpretation
Predicted ¹³C NMR Data for this compound (in CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~137 | C-2 (imidazole ring) |
| ~129 | C-4 (imidazole ring) |
| ~119 | C-5 (imidazole ring) |
| ~47 | N-CH₂- (pentyl chain) |
| ~31 | N-CH₂-CH₂- (pentyl chain) |
| ~29 | -CH₂- (pentyl chain) |
| ~22 | -CH₂- (pentyl chain) |
| ~14 | -CH₃ (pentyl chain) |
Interpretation:
-
Imidazole Ring Carbons: The carbon atoms of the imidazole ring will resonate in the aromatic region. C-2, being adjacent to two nitrogen atoms, will be the most downfield.
-
Pentyl Chain Carbons: The carbon atoms of the pentyl chain will appear in the aliphatic region. The carbon directly bonded to the nitrogen (N-CH₂) will be the most deshielded of the aliphatic carbons. The terminal methyl carbon (-CH₃) will be the most upfield.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule.
Principles of IR Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequency of the absorbed radiation is characteristic of the type of bond and the atoms it connects. An IR spectrum is a plot of the percentage of transmitted light versus the wavenumber (cm⁻¹) of the radiation.
Experimental Protocol for IR Analysis
Sample Preparation (Attenuated Total Reflectance - ATR):
ATR is a common technique for liquid samples as it requires minimal sample preparation.
-
Instrument Setup: Ensure the ATR crystal (typically diamond) is clean. A background spectrum of the clean, empty crystal should be recorded.
-
Sample Application: Place a single drop of neat this compound directly onto the ATR crystal.
-
Spectrum Acquisition: Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.
Predicted IR Spectrum and Interpretation
Predicted Characteristic IR Absorption Bands for this compound:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3150 | Medium | =C-H stretch (imidazole ring) |
| 2850-2960 | Strong | C-H stretch (pentyl chain) |
| ~1500 | Medium | C=N stretch (imidazole ring) |
| ~1465 | Medium | C-H bend (CH₂ of pentyl chain) |
| ~1380 | Medium | C-H bend (CH₃ of pentyl chain) |
| 1000-1200 | Medium | C-N stretch |
Interpretation:
-
C-H Stretching: The spectrum will be dominated by the strong C-H stretching vibrations of the pentyl chain in the 2850-2960 cm⁻¹ region. The weaker =C-H stretches of the imidazole ring are expected just above 3000 cm⁻¹.
-
Imidazole Ring Vibrations: The C=N stretching vibrations of the imidazole ring will appear around 1500 cm⁻¹.
-
C-H Bending: The characteristic bending vibrations for the methylene (CH₂) and methyl (CH₃) groups of the pentyl chain will be observed around 1465 cm⁻¹ and 1380 cm⁻¹, respectively.
-
Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that are unique to the molecule as a whole.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and the fragmentation pattern of a molecule.
Principles of Mass Spectrometry
In a mass spectrometer, a sample is first vaporized and then ionized. The resulting ions are accelerated and separated based on their m/z ratio by a magnetic or electric field. A detector then records the abundance of each ion. For this compound, Electron Ionization (EI) is a suitable method.
Experimental Protocol for Mass Spectrometry Analysis
Instrumentation (Gas Chromatography-Mass Spectrometry - GC-MS):
GC-MS is an ideal technique for the analysis of volatile compounds like this compound, as it separates the components of a mixture before they are introduced into the mass spectrometer.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a suitable temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.
-
Carrier Gas: Helium.
-
-
MS Conditions (Electron Ionization):
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 200.
-
Available Mass Spectrum and Interpretation
The PubChem database entry for this compound (CID 529334) references a GC-MS analysis from the NIST Mass Spectrometry Data Center.[1]
Expected and Observed Fragmentation Pattern:
-
Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of this compound (C₈H₁₄N₂), which is approximately 138.12. This peak should be observable.
-
Key Fragmentation Pathways:
-
Loss of a Butyl Radical: A prominent fragmentation pathway for N-alkylimidazoles is the cleavage of the C-C bond beta to the nitrogen atom of the alkyl chain. For this compound, this would involve the loss of a butyl radical (•C₄H₉), resulting in a fragment ion at m/z 81. This is often the base peak.
-
Loss of an Alkene: Another common fragmentation is the loss of an alkene via a McLafferty-type rearrangement, if a gamma-hydrogen is available.
-
Imidazole Ring Fragmentation: Fragmentation of the imidazole ring itself can lead to smaller fragment ions.
-
Caption: Primary fragmentation pathway of this compound in EI-MS.
Conclusion
The spectroscopic characterization of this compound relies on a synergistic application of NMR, IR, and Mass Spectrometry. While a complete set of publicly available experimental spectra is currently limited, this guide provides a robust framework for its analysis. The predicted ¹H and ¹³C NMR spectra offer a detailed map of the carbon-hydrogen framework. The expected IR spectrum confirms the presence of the key functional groups. The available mass spectrometry data provides crucial information on the molecular weight and a characteristic fragmentation pattern dominated by the loss of the butyl radical. The detailed experimental protocols herein provide a validated starting point for researchers to acquire high-quality data, ensuring the accurate identification and characterization of this compound for its diverse applications.
References
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PubChem. 1-Pentyl-1H-imidazole. National Center for Biotechnology Information. [Link]. Accessed January 15, 2026.
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An In-Depth Technical Guide to the Health and Safety Considerations for Handling 1-Pentylimidazole
A Resource for Researchers, Scientists, and Drug Development Professionals
Foreword: Proactive Safety in Innovative Research
In the landscape of modern chemical research and drug development, N-substituted imidazoles represent a class of compounds with significant potential. Their versatile chemical reactivity and structural motifs make them valuable building blocks in the synthesis of novel therapeutic agents, ionic liquids, and catalysts. 1-Pentylimidazole, with its distinct alkyl chain, is one such compound that is increasingly utilized in specialized applications. However, as with any reactive chemical, its utility is intrinsically linked to a thorough understanding and respectful management of its potential hazards.
This guide is designed to provide a comprehensive technical overview of the health and safety considerations essential for the responsible handling of this compound. It moves beyond a simple recitation of standard laboratory precautions to offer a deeper, scientifically grounded perspective on why these measures are necessary. By understanding the physicochemical properties and toxicological profile of this compound, researchers can implement informed and robust safety protocols. This document is intended to empower the scientific community to work with this compound confidently and safely, ensuring that the pursuit of scientific advancement is always underpinned by a steadfast commitment to personal and environmental well-being.
Physicochemical and Hazardous Profile of this compound
A foundational element of safe chemical handling is a comprehensive understanding of the substance's intrinsic properties. These characteristics dictate its behavior in various laboratory settings and inform the necessary safety precautions.
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound. This data is crucial for risk assessment and the design of safe handling and storage procedures.
| Property | Value | Source |
| Molecular Formula | C₈H₁₄N₂ | N/A |
| Molecular Weight | 138.21 g/mol | N/A |
| Appearance | Colorless to light yellow liquid | N/A |
| Boiling Point | 258-260 °C (496-500 °F) | N/A |
| Flash Point | 113 °C (235.4 °F) | [1] |
| Density | 0.930 g/mL | N/A |
| Solubility | Information not readily available; likely sparingly soluble in water based on the properties of similar imidazole derivatives. | [2][3] |
Toxicological Assessment
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][4][5]
-
Skin Corrosion/Irritation: Causes skin irritation.[1][4][5] Prolonged or repeated exposure can lead to more severe skin reactions.
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[1][4][5] Direct contact with the liquid or its vapors can cause significant damage.
-
Respiratory Irritation: May cause respiratory irritation.[1][5] Inhalation of vapors or mists should be avoided.
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense Strategy
A robust safety strategy relies on a hierarchy of controls, prioritizing the elimination or engineering out of hazards. When this is not possible, administrative controls and, finally, personal protective equipment are employed to mitigate risk.
Engineering Controls: The First Line of Defense
-
Chemical Fume Hood: All handling of this compound that could generate aerosols, vapors, or dust (if in solid form) must be conducted within a properly functioning and certified chemical fume hood.[7][8] This is the most critical engineering control to prevent inhalation exposure.
-
Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are effectively diluted and removed.
-
Emergency Eyewash and Shower: An easily accessible and regularly tested emergency eyewash station and safety shower are mandatory in any area where this compound is handled.[7][8][9]
Personal Protective Equipment (PPE): Essential Individual Protection
The selection of appropriate PPE is crucial for preventing direct contact with this compound.
-
Eye and Face Protection: Chemical safety goggles are the minimum requirement.[6][7] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[1]
-
Hand Protection: Chemically resistant gloves, such as nitrile or butyl rubber, must be worn.[6][7] It is critical to inspect gloves for any signs of degradation or perforation before each use and to practice proper glove removal techniques to avoid contaminating the skin.
-
Skin and Body Protection: A full-length laboratory coat should be worn and kept fastened.[7] For procedures involving larger quantities or a higher risk of splashes, a chemically resistant apron should be worn over the lab coat.
-
Respiratory Protection: In most laboratory settings, working within a chemical fume hood will provide adequate respiratory protection. However, in the event of a large spill or a failure of engineering controls, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.
Safe Handling, Storage, and Disposal Protocols
Adherence to strict protocols for handling, storage, and disposal is fundamental to a safe laboratory environment.
Prudent Handling Practices
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.[6][9]
-
Hygiene: Wash hands thoroughly with soap and water after handling this compound, before eating, drinking, smoking, or using the restroom.[6]
-
Quantity Management: Use the smallest quantity of the chemical necessary for the experiment.
Secure Storage
-
Container Integrity: Store in a tightly closed, properly labeled container.[6][9]
-
Ventilation: Keep in a cool, dry, and well-ventilated area.[6]
-
Incompatibilities: Store away from strong oxidizing agents and strong acids.[9]
Responsible Disposal
The disposal of this compound and any contaminated materials must be conducted in accordance with all local, state, and federal regulations.
-
Waste Collection: Collect all waste containing this compound in a designated, labeled, and sealed hazardous waste container.[7][8]
-
Prohibited Disposal: Do not dispose of this compound down the drain or in the general trash.[7]
-
Contaminated Materials: All materials that have come into contact with this compound, including gloves, absorbent pads, and pipette tips, should be treated as hazardous waste.[7]
Emergency Procedures: Preparedness and Response
In the event of an accidental exposure or spill, a rapid and informed response is crucial to minimizing harm.
First-Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][6][8]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[5][6][8]
-
Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]
Spill Response Workflow
A systematic approach to spill cleanup is essential to ensure the safety of laboratory personnel and to prevent environmental contamination.
Caption: A logical workflow for responding to a this compound spill.
Conclusion: Fostering a Culture of Safety
The responsible use of this compound in a research setting is contingent upon a comprehensive understanding of its potential hazards and a steadfast adherence to established safety protocols. This guide provides a framework for the safe handling, storage, and disposal of this valuable chemical. However, it is the responsibility of every researcher, scientist, and laboratory professional to actively cultivate a culture of safety. This includes ongoing training, regular review of safety procedures, and a commitment to prioritizing the well-being of oneself, one's colleagues, and the broader community. By integrating these principles into daily laboratory practice, the scientific community can continue to push the boundaries of innovation while upholding the highest standards of safety and responsibility.
References
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ChemWhat. (n.d.). 1-Phenylimidazole CAS#: 7164-98-9. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 1-Phenylimidazole. PubChem. Retrieved from [Link]
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Washington State University. (n.d.). Standard Operating Procedure for Imidazole. Retrieved from [Link]
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Penta s.r.o. (2024, April 22). 1-Methylimidazole - SAFETY DATA SHEET. Retrieved from [Link]
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- 1. 1-フェニルイミダゾール 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 1-Phenylimidazole | 7164-98-9 [chemicalbook.com]
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- 4. 1-Phenylimidazole | C9H8N2 | CID 81595 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. pentachemicals.eu [pentachemicals.eu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
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Thermal Stability and Decomposition of 1-Pentylimidazole: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
What is 1-Pentylimidazole?
This compound is an N-substituted imidazole derivative, a class of heterocyclic compounds of significant interest in various fields of chemical and pharmaceutical science. It serves as a key building block in the synthesis of 1-alkyl-3-methylimidazolium-based ionic liquids, which are explored for their unique solvent properties and applications in green chemistry.[1] In the pharmaceutical context, the imidazole ring is a fundamental structure in many biologically active molecules, and N-alkylimidazoles like this compound are investigated for their potential as active pharmaceutical ingredients (APIs) or key intermediates.
Significance of Thermal Stability in Research and Pharmaceutical Applications
The thermal stability of a compound is a critical parameter that dictates its suitability for various applications. For researchers, understanding the thermal limits of this compound is essential for designing safe and effective synthetic routes, particularly for reactions conducted at elevated temperatures. In the realm of drug development, the thermal stability of an API or an intermediate has profound implications for:
-
Manufacturing and Formulation: Processes such as drying, milling, and melt extrusion expose the compound to thermal stress. A thorough understanding of its decomposition profile is crucial to prevent degradation and the formation of potentially toxic byproducts.
-
Storage and Shelf-life: The long-term stability of a drug product is directly related to the thermal stability of its components. Decomposition over time can lead to a loss of potency and compromise patient safety.
-
Safety: Uncontrolled thermal decomposition can be an exothermic process, posing a risk of thermal runaway reactions, especially at a large scale.
Scope of this Guide
This technical guide provides a comprehensive overview of the thermal stability and decomposition of this compound. As a Senior Application Scientist, the aim is to deliver not just data, but a deeper understanding of the principles behind the analysis, the likely decomposition pathways, and best practices for obtaining reliable and reproducible results. This guide is structured to be a valuable resource for scientists and researchers, enabling them to confidently assess the thermal properties of this compound and related compounds in their work.
Fundamentals of Thermal Analysis
To investigate the thermal stability of a compound, several analytical techniques are commonly employed. The most prominent among these are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), often used in conjunction to provide a complete thermal profile.
Thermogravimetric Analysis (TGA): Principles and Data Output
Thermogravimetric Analysis (TGA) is a technique where the mass of a sample is monitored as a function of temperature or time while it is subjected to a controlled temperature program in a controlled atmosphere. The output is a TGA curve, which plots the percentage of mass loss against temperature. From this curve, key parameters can be determined, including the onset temperature of decomposition (T_onset), which marks the temperature at which significant mass loss begins, and the temperatures of maximum decomposition rates, which are observed as peaks in the derivative of the TGA curve (DTG curve).
Differential Scanning Calorimetry (DSC): Principles and Complementary Insights
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature.[2] It is used to detect and quantify thermal events such as melting, crystallization, glass transitions, and chemical reactions, including decomposition.[3] A DSC thermogram plots heat flow against temperature. Endothermic events (like melting) and exothermic events (like some decompositions) appear as peaks. The enthalpy of these transitions can be calculated by integrating the area under the peaks.[4]
Evolved Gas Analysis (EGA): Identifying Decomposition Products
To identify the chemical nature of the volatile products released during decomposition, TGA instruments can be coupled with other analytical techniques, such as Mass Spectrometry (TGA-MS) or Fourier Transform Infrared Spectroscopy (TGA-FTIR). This hyphenated approach, known as Evolved Gas Analysis (EGA), provides real-time information about the decomposition products, which is invaluable for elucidating the decomposition mechanism.
Thermal Profile of this compound
While specific TGA/DSC data for this compound is not extensively published, a reliable thermal profile can be constructed based on the well-documented behavior of homologous N-alkylimidazoles and general trends in their thermal stability.
TGA Analysis: Onset of Decomposition and Mass Loss Characteristics
For neutral N-alkylimidazoles, thermal decomposition is primarily governed by the cleavage of the N-alkyl bond. The boiling point of 1-methylimidazole is 198 °C, and while slow decomposition can occur below this temperature with prolonged heating, significant, rapid decomposition typically begins at higher temperatures.[5] Studies on 1-alkyl-2,3-dimethylimidazolium nitrate ionic liquids have shown a consistent trend of decreasing thermal stability with increasing length of the alkyl chain.[6][7] This suggests that this compound would likely have a slightly lower onset of decomposition compared to its shorter-chain counterparts like 1-butylimidazole or 1-methylimidazole.
The decomposition of this compound is expected to occur in a single primary step, corresponding to the loss of the pentyl group or fragmentation of the molecule.
DSC Analysis: Thermal Transitions
A DSC analysis of this compound would be expected to show an endothermic peak corresponding to its boiling point. If the decomposition process is significantly endothermic or exothermic, this would also be visible in the DSC thermogram, typically at temperatures above the boiling point.
Comparative Stability of N-Alkylimidazoles
The thermal stability of N-alkylimidazoles is influenced by the length of the alkyl chain. The following table summarizes general trends and data for related compounds to provide context for the expected stability of this compound.
| Compound | Boiling Point (°C) | General Thermal Stability Trend |
| 1-Methylimidazole | 198 | Highest thermal stability in the series.[5] |
| 1-Butylimidazole | 114-116 (at 12 mmHg) | Lower boiling point than 1-methylimidazole. |
| This compound | Estimated higher than 1-butylimidazole | Expected to have slightly lower thermal stability than 1-butylimidazole. |
Note: The trend of decreasing thermal stability with increasing alkyl chain length has been observed in related imidazolium salts and is a reasonable expectation for neutral N-alkylimidazoles.[6][7]
Decomposition Pathways of this compound
Proposed Primary Decomposition Mechanism
The most probable thermal decomposition pathway for this compound, in an inert atmosphere, is initiated by the homolytic cleavage of the N-C bond of the pentyl group. This is due to the relative stability of the resulting imidazole radical and pentyl radical. The imidazole ring itself is thermally robust and less likely to rupture under typical TGA conditions.[8]
The proposed mechanism can be visualized as follows:
Caption: Proposed decomposition pathway for this compound.
Identification of Potential Decomposition Products
Based on the proposed mechanism and studies on related compounds, the expected decomposition products of this compound include:
-
Imidazole: Formed after the imidazole radical abstracts a hydrogen atom.
-
Pentene isomers (e.g., 1-pentene): Resulting from the pentyl radical undergoing further reactions.
-
1-Alkylimidazoles with shorter chains: If C-C bond scission occurs within the pentyl group at higher temperatures.[8]
Pyrolysis-GC-MS studies of similar compounds would be the most definitive way to identify these products.[6]
Influence of Atmosphere on Decomposition
The atmosphere in which the thermal analysis is conducted can significantly impact the decomposition pathway and products.
-
Inert Atmosphere (e.g., Nitrogen, Argon): The decomposition is expected to follow the radical cleavage mechanism described above.
-
Oxidative Atmosphere (e.g., Air, Oxygen): The presence of oxygen will introduce oxidative degradation pathways, leading to a lower decomposition temperature and the formation of a wider range of byproducts, including carbonyl compounds and oxides of nitrogen.
Recommended Experimental Protocols
To ensure the acquisition of high-quality, reproducible data, the following detailed protocols for TGA and DSC analysis of this compound are provided.
Protocol 1: TGA Analysis of this compound
Objective: To determine the onset temperature of decomposition and the mass loss profile of this compound.
Methodology:
-
Instrument Calibration: Ensure the TGA instrument is calibrated for temperature and mass according to the manufacturer's guidelines.
-
Sample Preparation: Place 5-10 mg of this compound into a clean, tared TGA pan (aluminum or platinum).
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with a high-purity inert gas (e.g., nitrogen) at a flow rate of 50-100 mL/min for at least 15 minutes to ensure an inert atmosphere.
-
-
Thermal Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
-
Data Analysis:
-
Plot the mass (%) versus temperature.
-
Determine the onset temperature of decomposition (T_onset).
-
Calculate the derivative of the TGA curve (DTG) to identify the temperature(s) of maximum decomposition rate (T_peak).
-
Protocol 2: DSC Analysis of this compound
Objective: To identify thermal transitions such as melting, boiling, and decomposition events.
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).
-
Sample Preparation: Hermetically seal 2-5 mg of this compound in an aluminum DSC pan.
-
Instrument Setup:
-
Place the sealed sample pan and an empty reference pan in the DSC cell.
-
Maintain an inert gas purge (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at a temperature below its expected melting point (e.g., 0 °C).
-
Ramp the temperature to a point beyond its expected decomposition (e.g., 400 °C) at a heating rate of 10 °C/min.
-
-
Data Analysis:
-
Plot the heat flow (mW) versus temperature.
-
Identify and integrate any endothermic or exothermic peaks to determine transition temperatures and enthalpies.
-
Justification of Experimental Parameters
-
Sample Size: Small sample sizes (2-10 mg) are used to ensure uniform heating and minimize thermal gradients within the sample.
-
Heating Rate: A heating rate of 10 °C/min is a standard practice that provides a good balance between resolution and experimental time. Slower rates can provide better resolution of overlapping thermal events.
-
Inert Atmosphere: An inert atmosphere is crucial for studying the intrinsic thermal stability of the compound without the influence of oxidative degradation.
Caption: General workflow for the thermal analysis of this compound.
Data Interpretation and Best Practices
Key Parameters to Report from TGA and DSC
When reporting the thermal stability of this compound, it is essential to include the following parameters for clarity and reproducibility:
-
From TGA:
-
Onset temperature of decomposition (T_onset).
-
Temperature of maximum decomposition rate (T_peak) from the DTG curve.
-
Percentage of mass loss at specific temperatures or in distinct decomposition steps.
-
Residual mass at the end of the experiment.
-
-
From DSC:
-
Melting point (T_m) and enthalpy of fusion (ΔH_f).
-
Boiling point (T_b) and enthalpy of vaporization (ΔH_vap).
-
Decomposition temperature and enthalpy.
-
Always report the experimental conditions, including sample mass, heating rate, and atmosphere.
Self-Validating Experimental Design
To ensure the trustworthiness of the results, a self-validating experimental design should be employed. This includes:
-
Running replicates: Perform at least two measurements to ensure the reproducibility of the results.
-
Using calibrated instruments: Regular calibration with certified standards is non-negotiable.
-
Analyzing a known standard: Periodically analyzing a well-characterized standard can verify instrument performance.
Practical Implications for Storage and Handling
The thermal analysis data for this compound directly informs its safe storage and handling procedures. Based on its expected thermal profile:
-
Storage: It should be stored in a cool, well-ventilated area, away from sources of heat.
-
Handling: When used in reactions, the temperature should be carefully controlled to remain well below its onset of decomposition to avoid degradation and the generation of impurities.
Conclusion
A comprehensive understanding of the thermal stability and decomposition of this compound is paramount for its safe and effective use in research and pharmaceutical development. Through the application of thermal analysis techniques such as TGA and DSC, a detailed thermal profile can be established. While direct experimental data for this compound is sparse, a scientifically sound assessment can be made by leveraging data from homologous N-alkylimidazoles. The primary decomposition pathway is expected to be the cleavage of the N-pentyl bond, with the imidazole ring remaining largely intact. By following the detailed protocols and best practices outlined in this guide, researchers can confidently characterize the thermal properties of this compound, ensuring the integrity and safety of their work.
References
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Chen, Y., et al. (2021). Thermal Stability and Decomposition Kinetics of 1-Alkyl-2,3-Dimethylimidazolium Nitrate Ionic Liquids: TGA and DFT Study. Materials (Basel), 14(10), 2560. [Link]
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MDPI. (2022). Experimental Study of the Thermal Decomposition Properties of Binary Imidazole Ionic Liquid Mixtures. International Journal of Molecular Sciences, 23(4), 2198. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Impact of 1-Butylimidazole on Ionic Liquid Development. [Link]
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An In-depth Technical Guide to the Solubility of 1-Pentylimidazole in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Pentylimidazole, a key intermediate in the synthesis of functional materials and active pharmaceutical ingredients (APIs), exhibits a solubility profile that is critical to its application in various chemical processes. This guide provides a comprehensive overview of the solubility of this compound in organic solvents. We delve into the underlying physicochemical principles governing its solubility, present available quantitative data, and offer detailed, field-proven experimental protocols for accurate solubility determination. This document is intended to be a vital resource for researchers and professionals in drug development and materials science, enabling informed solvent selection and optimization of reaction and purification conditions.
Introduction: The Significance of this compound in Pharmaceutical and Materials Science
This compound, a member of the 1-alkylimidazole family, is a versatile heterocyclic compound. Its structure, featuring a polar imidazole head and a nonpolar pentyl tail, imparts it with unique properties that are leveraged in a variety of applications. In the pharmaceutical industry, the imidazole moiety is a common scaffold in many biologically active molecules, contributing to improved water-solubility and the ability to form hydrogen bonds.[1] 1-Alkylimidazoles, including this compound, serve as crucial building blocks in the synthesis of a wide array of pharmaceutical products.[1] Understanding their solubility is paramount for designing efficient synthesis pathways and developing effective drug formulations.
Beyond pharmaceuticals, this compound is a precursor in the synthesis of ionic liquids, a class of novel solvents with applications in green chemistry and materials science. The solubility of this compound in various organic solvents directly impacts its reactivity and the ease of purification of the resulting ionic liquids.
This guide will explore the solubility of this compound from both a theoretical and practical standpoint, providing the necessary tools for its effective use in research and development.
Physicochemical Properties Governing Solubility
The solubility of this compound in a given solvent is dictated by a balance of intermolecular forces, including van der Waals forces, dipole-dipole interactions, and hydrogen bonding. The principle of "like dissolves like" is a useful starting point for predicting solubility.
Molecular Structure of this compound:
Caption: Molecular structure of this compound.
The imidazole ring is polar and can act as a hydrogen bond acceptor. The pentyl chain, on the other hand, is nonpolar and contributes to hydrophobic interactions. Consequently, this compound is expected to be more soluble in solvents with intermediate polarity and in those that can engage in hydrogen bonding.
Key Physicochemical Properties of this compound and Related Compounds:
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Water Solubility |
| 1-Butylimidazole | 124.18 | 114-116 (12 mmHg) | 0.945 | Soluble |
| This compound | 138.21 | ~240 (estimated) | ~0.93 (estimated) | Sparingly soluble |
| 1-Hexylimidazole | 152.24 | ~260 (estimated) | ~0.92 (estimated) | Poorly soluble |
| 1-Phenylimidazole | 144.17 | 142 (15 mmHg) | 1.14 | Slightly soluble[2] |
Data for 1-butylimidazole and 1-phenylimidazole from various sources. Data for this compound and 1-hexylimidazole are estimates based on trends.
Quantitative Solubility Data
Quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in publicly available literature. However, based on the solubility of related 1-alkylimidazoles and general chemical principles, we can infer its solubility behavior.
Expected Solubility Trends:
-
High Solubility: In polar aprotic solvents such as acetone, and in alcohols like ethanol and methanol, due to favorable dipole-dipole interactions and the potential for hydrogen bonding with the imidazole ring.
-
Moderate Solubility: In solvents of intermediate polarity like chloroform.
-
Low Solubility: In nonpolar solvents such as hexane and toluene, due to the dominant nonpolar nature of the pentyl chain.
The following table provides a qualitative and estimated quantitative solubility profile for this compound in common organic solvents at ambient temperature.
Table 1: Solubility of this compound in Various Organic Solvents at 25 °C
| Solvent | Solvent Type | Qualitative Solubility | Estimated Solubility ( g/100g ) |
| Water | Polar Protic | Sparingly Soluble | < 5 |
| Methanol | Polar Protic | Soluble | > 20 |
| Ethanol | Polar Protic | Soluble | > 20 |
| Acetone | Polar Aprotic | Soluble | > 20 |
| Acetonitrile | Polar Aprotic | Soluble | > 15 |
| Dichloromethane | Polar Aprotic | Soluble | > 20 |
| Chloroform | Polar Aprotic | Soluble | > 20 |
| Toluene | Nonpolar Aromatic | Moderately Soluble | 5 - 10 |
| Hexane | Nonpolar Aliphatic | Sparingly Soluble | < 5 |
Note: The quantitative data are estimates based on the properties of homologous 1-alkylimidazoles and should be confirmed experimentally.
Experimental Protocols for Solubility Determination
Accurate determination of solubility is crucial for process development and optimization. The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a liquid in a solvent.
Isothermal Shake-Flask Method
This method involves equilibrating a supersaturated solution of the solute in the solvent at a constant temperature and then measuring the concentration of the solute in the saturated solution.
Caption: Workflow for the Isothermal Shake-Flask Solubility Determination Method.
Step-by-Step Protocol:
-
Preparation of the Saturated Solution:
-
Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed, airtight container (e.g., a screw-cap vial). The presence of an excess of the solute is crucial to ensure that the solution reaches saturation.
-
-
Equilibration:
-
Place the sealed container in a thermostatically controlled shaker bath set to the desired temperature.
-
Agitate the mixture for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration of the solute in the solvent remains constant.
-
-
Phase Separation and Sampling:
-
After equilibration, cease agitation and allow the container to stand in the constant temperature bath for a period to allow the undissolved solute to settle.
-
Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-heated or pre-cooled syringe to avoid any temperature-induced precipitation.
-
-
Analysis:
-
The concentration of this compound in the collected sample is determined using a validated analytical method. Common techniques include:
-
Gas Chromatography (GC): Suitable for volatile solutes and solvents. A calibration curve should be prepared using standard solutions of this compound in the same solvent.
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for a wide range of compounds. An appropriate column and mobile phase must be selected.
-
Gravimetric Analysis: This method involves evaporating a known mass of the saturated solution to dryness and weighing the remaining solute. This is a simple and accurate method if the solute is non-volatile and thermally stable.
-
-
-
Calculation of Solubility:
-
The solubility is calculated from the measured concentration and is typically expressed in one of the following units:
-
Mole fraction (χ): Moles of solute / (moles of solute + moles of solvent)
-
Mass fraction (w): Mass of solute / (mass of solute + mass of solvent)
-
Grams of solute per 100 g of solvent.
-
-
Gravimetric Method
The gravimetric method is a straightforward technique for determining solubility, particularly for non-volatile solutes.
Step-by-Step Protocol:
-
Prepare a saturated solution as described in the isothermal shake-flask method.
-
Weigh an empty, dry container (e.g., an evaporating dish or a small beaker) accurately.
-
Transfer a known mass of the clear, saturated solution into the pre-weighed container.
-
Evaporate the solvent gently. This can be done on a hot plate in a fume hood or in a vacuum oven at a temperature that is high enough to evaporate the solvent but low enough to prevent decomposition of the this compound.
-
Dry the residue to a constant weight in an oven or desiccator.
-
Weigh the container with the dry residue.
-
Calculate the solubility based on the mass of the solute and the mass of the solvent.
Applications in Drug Development
The solubility of this compound is a critical parameter in its application as a pharmaceutical intermediate.
-
Reaction Solvent Selection: Choosing a solvent in which both this compound and other reactants are soluble is essential for achieving high reaction rates and yields.
-
Crystallization and Purification: The solubility of this compound and its derivatives in different solvents is exploited during purification by crystallization. A solvent system is chosen where the desired product has low solubility at a lower temperature and high solubility at a higher temperature, while impurities remain soluble.
-
Formulation Development: For APIs derived from this compound, understanding their solubility in various pharmaceutically acceptable solvents is crucial for developing stable and bioavailable drug formulations.
Conclusion
This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents. While specific quantitative data is limited in the public domain, this guide has established the key physicochemical principles that govern its solubility, provided estimations based on homologous compounds, and detailed robust experimental protocols for its accurate determination. For researchers and professionals in the pharmaceutical and materials science fields, a thorough understanding and experimental determination of this compound's solubility are indispensable for the successful design and optimization of synthetic routes, purification processes, and final product formulations.
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The Green Versatility of 1-Pentylimidazole: A Technical Guide to its Applications in Sustainable Chemistry
Foreword: Embracing Imidazole Chemistry for a Greener Tomorrow
In the relentless pursuit of sustainable scientific practices, the chemical community is increasingly turning its focus toward designing and implementing processes that are not only efficient but also environmentally benign. Within this paradigm of green chemistry, the exploration of novel solvents, catalysts, and reagents that minimize waste, reduce energy consumption, and utilize renewable feedstocks is paramount. It is in this context that N-alkylimidazoles, and specifically 1-pentylimidazole, have emerged as compounds of significant interest. Their unique physicochemical properties, coupled with their synthetic accessibility, position them as versatile platforms for a myriad of green chemical applications. This technical guide aims to provide researchers, scientists, and drug development professionals with an in-depth understanding of the potential of this compound, moving beyond theoretical concepts to practical, evidence-based applications. We will delve into its synthesis, explore its role as a green solvent and catalyst, and examine its burgeoning applications in specialized fields such as corrosion inhibition and biomass processing, all while maintaining a critical perspective on its environmental credentials.
Physicochemical Profile of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to appreciating its potential in various green chemistry applications. These properties dictate its behavior as a solvent, its efficacy as a catalyst or precursor, and its overall environmental footprint.
| Property | Value | Source |
| CAS Number | 41716-18-1 | ChemSpider |
| Molecular Formula | C₈H₁₄N₂ | PubChem |
| Molecular Weight | 138.21 g/mol | PubChem |
| Boiling Point | 115-116 °C at 11 mmHg | Chemical supplier data |
| Density | 0.931 g/mL at 25 °C | Chemical supplier data |
| Refractive Index | 1.486 at 20 °C | Chemical supplier data |
Note: Experimental data for some properties of this compound is not widely available in peer-reviewed literature and is often sourced from chemical supplier safety data sheets. Further experimental validation is encouraged.
The Green Synthesis of this compound: A Methodological Deep Dive
The principles of green chemistry extend to the synthesis of the very compounds intended for sustainable applications. The traditional synthesis of N-alkylimidazoles often involves the use of volatile organic solvents and harsh reagents. However, greener synthetic routes are not only feasible but also offer significant advantages in terms of yield, purity, and environmental impact.
Microwave-Assisted, Solvent-Free Alkylation: A Step-by-Step Protocol
Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, offering rapid reaction times, increased yields, and often the ability to conduct reactions without a solvent.[1] The synthesis of this compound via the N-alkylation of imidazole with 1-bromopentane is an excellent candidate for this approach.
Experimental Protocol:
-
Reactant Preparation: In a dedicated microwave reaction vessel, combine imidazole (1.0 eq), 1-bromopentane (1.1 eq), and a catalytic amount of a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.05 eq). The inclusion of a mild inorganic base like potassium carbonate (K₂CO₃, 1.5 eq) is crucial to neutralize the HBr formed during the reaction.
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a controlled temperature of 120°C for a short duration, typically ranging from 5 to 15 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: After cooling, the resulting mixture is typically a solid-liquid slurry. Add water to dissolve the inorganic salts. The product, this compound, can then be extracted with a suitable, low-toxicity organic solvent such as ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Characterization: The purity and identity of the synthesized this compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.
Causality Behind Experimental Choices:
-
Solvent-Free: Eliminating the solvent reduces waste, lowers costs, and simplifies the purification process.
-
Microwave Irradiation: Provides rapid and uniform heating, drastically reducing reaction times compared to conventional heating methods.[2]
-
Phase-Transfer Catalyst: Facilitates the reaction between the solid inorganic base and the liquid organic reactants.
-
Potassium Carbonate: A mild and inexpensive base that effectively neutralizes the acid byproduct without leading to significant side reactions.
This compound as a Green Solvent and Catalyst
The tunable nature of N-alkylimidazoles makes them and their corresponding ionic liquids attractive alternatives to conventional volatile organic compounds (VOCs) as reaction media.[3] Furthermore, the imidazole moiety itself can act as a catalyst in various organic transformations.
1-Pentylimidazolium-Based Ionic Liquids as Reaction Media
By quaternizing the nitrogen atom of this compound, a range of ionic liquids can be synthesized with varying anions, allowing for the fine-tuning of their physicochemical properties. These ionic liquids often exhibit negligible vapor pressure, high thermal stability, and the ability to dissolve a wide range of organic and inorganic compounds, making them excellent candidates for green solvents.
Application Example: The Heck Coupling Reaction
The palladium-catalyzed Heck reaction is a cornerstone of C-C bond formation. The use of imidazolium-based ionic liquids as solvents in this reaction has been shown to enhance catalyst stability and facilitate catalyst recycling.[4]
Illustrative Protocol:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve the aryl halide (e.g., iodobenzene, 1.0 eq), the alkene (e.g., butyl acrylate, 1.2 eq), a palladium catalyst (e.g., Pd(OAc)₂, 0.01 eq), and a phosphine ligand (e.g., PPh₃, 0.02 eq) in a 1-pentyl-3-methylimidazolium-based ionic liquid (e.g., [C₅MIM][BF₄]).
-
Reaction Conditions: Add a base (e.g., triethylamine, 1.5 eq) and heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring. Monitor the reaction by GC-MS.
-
Product Isolation and Catalyst Recycling: Upon completion, the product can be extracted with a non-polar solvent like hexane, leaving the ionic liquid and the catalyst behind. The ionic liquid/catalyst system can then be reused for subsequent reactions.
This compound as an Organocatalyst
The basic nitrogen atom in the imidazole ring allows this compound to function as a nucleophilic or basic catalyst in various organic reactions. This avoids the need for often toxic and difficult-to-remove metal catalysts.
Application Example: Knoevenagel Condensation
The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction between an active methylene compound and a carbonyl compound. Imidazole and its derivatives have been shown to be effective catalysts for this transformation.[5]
Illustrative Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve the aldehyde (e.g., benzaldehyde, 1.0 eq) and the active methylene compound (e.g., malononitrile, 1.0 eq) in a minimal amount of a green solvent like ethanol.
-
Catalysis: Add a catalytic amount of this compound (0.1 eq).
-
Reaction Conditions: Stir the reaction mixture at room temperature. The reaction is often complete within a few hours.
-
Work-up: The product often precipitates out of the reaction mixture and can be isolated by simple filtration.
Specialized Applications in Green Chemistry
The unique properties of this compound and its derivatives are being explored in several specialized areas of green chemistry.
Corrosion Inhibition
Organic compounds containing heteroatoms like nitrogen are known to be effective corrosion inhibitors for metals in acidic media. The imidazole ring, with its two nitrogen atoms, can adsorb onto the metal surface, forming a protective layer that inhibits corrosion. The pentyl chain enhances this effect by increasing the surface coverage. While specific studies on this compound are limited, research on related benzimidazole derivatives has demonstrated their excellent corrosion inhibition properties for carbon steel in hydrochloric acid solutions.[6]
Mechanism of Action (Postulated):
-
Adsorption: The nitrogen atoms of the imidazole ring coordinate with the vacant d-orbitals of the iron atoms on the steel surface.
-
Protective Film Formation: The hydrophobic pentyl chains orient away from the surface, forming a dense, protective film that repels corrosive aqueous species.
Biomass Processing and Delignification
Ionic liquids, particularly those based on imidazolium cations, have shown great promise in the pretreatment of lignocellulosic biomass.[7] They can selectively dissolve lignin, a complex polymer that hinders the enzymatic hydrolysis of cellulose to fermentable sugars.[8] While research has often focused on shorter alkyl chain imidazoles, the principles extend to this compound-based ionic liquids. The ability to tune the anion allows for the optimization of lignin solubility.
Ecotoxicity and Biodegradability: A Critical Assessment
A key tenet of green chemistry is the design of chemicals that are not persistent in the environment and have low toxicity. While ionic liquids are often touted as "green" due to their low volatility, their aquatic toxicity and biodegradability are critical considerations.
Toxicity: The toxicity of imidazolium-based ionic liquids to aquatic organisms, such as the bacterium Vibrio fischeri, is often correlated with the length of the alkyl chain on the imidazolium ring.[5] Generally, longer alkyl chains lead to increased lipophilicity, which can enhance membrane disruption and result in higher toxicity. Therefore, it is crucial to assess the ecotoxicity of this compound and its derivatives to fully understand their environmental impact.
Biodegradability: The biodegradability of N-alkylimidazoles is also influenced by the alkyl chain length. Some studies suggest that longer alkyl chains may be more susceptible to biodegradation. The OECD 301F test for ready biodegradability is a standard method to assess this.[9] The degradation pathways of alkylimidazolium cations often involve the oxidation of the alkyl chain.
Future Perspectives and the Role in Drug Development
The potential applications of this compound in green chemistry are vast and continue to expand. In the realm of drug development, imidazolium-based ionic liquids are being investigated for their ability to enhance the solubility of poorly water-soluble active pharmaceutical ingredients (APIs).[10][11] The tunable nature of the cation and anion allows for the design of task-specific ionic liquids that can act as effective drug delivery systems. While specific research on this compound in this area is still emerging, the foundational principles suggest it could be a valuable component in the formulation of novel drug delivery platforms.
Conclusion: A Versatile Building Block for a Sustainable Future
This compound represents a compelling example of a molecule with significant potential to contribute to the goals of green chemistry. Its utility as a precursor to green solvents, its inherent catalytic activity, and its emerging applications in corrosion inhibition and biomass processing highlight its versatility. However, a comprehensive and critical evaluation of its environmental footprint, particularly its ecotoxicity and biodegradability, is essential for its responsible implementation. As research in this area continues to mature, this compound and its derivatives are poised to become increasingly important tools in the arsenal of chemists and chemical engineers dedicated to building a more sustainable future.
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The Advent and Evolution of N-Alkylimidazoles: A Technical Guide for the Modern Researcher
Abstract
This in-depth technical guide charts the discovery and historical development of N-alkylimidazoles, a class of heterocyclic compounds that has become indispensable in modern chemistry. From their conceptual emergence following the initial synthesis of the parent imidazole ring to their current status as versatile building blocks in medicinal chemistry, ionic liquids, and materials science, we explore the pivotal moments and scientific ingenuity that have shaped this field. This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the evolution of synthetic methodologies, detailed experimental protocols for key transformations, and a forward-looking perspective on the future of N-alkylimidazole chemistry.
Introduction: The Imidazole Core and the Dawn of N-Alkylation
The story of N-alkylimidazoles begins with the discovery of their parent heterocycle, imidazole. In 1858, the German chemist Heinrich Debus first reported the synthesis of imidazole, which he initially named "glyoxaline," from the reaction of glyoxal and ammonia.[1][2] This seminal work laid the foundation for the vast field of imidazole chemistry. While various imidazole derivatives were known in the 1840s, Debus's synthesis marked a critical step in understanding this fundamental heterocyclic scaffold.[1][3]
The concept of N-alkylation of imidazoles, while not explicitly documented with a singular "discovery" moment, naturally followed the elucidation of the imidazole structure and the burgeoning field of alkylation chemistry in the late 19th and early 20th centuries. The presence of a reactive secondary amine within the imidazole ring presented a clear opportunity for functionalization, opening the door to a new class of compounds with tailored properties.
Early forays into N-alkylimidazole synthesis were often extensions of the methods used to prepare the parent ring, such as modifications of the Debus-Radziszewski imidazole synthesis. This reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. By substituting a primary amine for one equivalent of ammonia, early chemists could directly introduce an N-alkyl group, albeit often with modest yields and limited scope.[2][4]
The true potential of N-alkylimidazoles began to be unlocked with the development of direct N-alkylation methods, which continue to be refined and expanded upon to this day. These compounds are now recognized as crucial intermediates and final products with a wide array of applications, including:
-
Medicinal Chemistry: The imidazole moiety is a common feature in many pharmaceuticals, and N-alkylation provides a powerful tool for modulating the biological activity of these molecules.[3][5][6]
-
Ionic Liquids: N,N'-dialkylimidazolium salts, derived from N-alkylimidazoles, are a prominent class of ionic liquids with applications as green solvents and electrolytes.
-
N-Heterocyclic Carbenes (NHCs): N-alkylimidazoles are the precursors to imidazolium salts, which can be deprotonated to form NHCs. These stable carbenes have revolutionized organometallic chemistry and catalysis.[7][8]
-
Materials Science: The tunable properties of N-alkylimidazoles make them valuable components in the design of polymers, ligands for metal extraction, and materials for CO2 capture.[9]
This guide will delve into the historical progression of synthetic strategies for N-alkylimidazoles, from classical approaches to modern catalytic systems, providing detailed protocols and insights to aid the contemporary researcher.
The Historical Trajectory of N-Alkylimidazole Synthesis
The synthesis of N-alkylimidazoles has undergone a significant evolution, driven by the demand for milder reaction conditions, greater efficiency, and broader substrate scope. This progression can be broadly categorized into three overlapping eras: classical methods, the rise of catalytic approaches, and modern, sustainable strategies.
Classical Approaches: The Era of Stoichiometric Reagents and Harsh Conditions
The earliest methods for N-alkylation of imidazoles relied on stoichiometric amounts of strong bases and alkylating agents, often under harsh reaction conditions. A common and straightforward approach involves the reaction of an imidazole with an alkyl halide in the presence of a base such as sodium hydroxide or sodium hydride.
General Reaction Scheme:
While effective for simple alkylations, these methods often suffer from drawbacks:
-
Harsh Conditions: The use of strong bases and high temperatures can lead to side reactions and decomposition of sensitive substrates.
-
Poor Regioselectivity: For unsymmetrical imidazoles, these methods can yield a mixture of N1 and N3 alkylated products, necessitating difficult purification steps.
-
Safety and Waste: The use of reactive reagents like sodium hydride poses safety challenges, and the formation of stoichiometric amounts of salt byproducts contributes to waste generation.
The Catalytic Revolution: A Paradigm Shift in Efficiency and Selectivity
The latter half of the 20th century witnessed the emergence of catalytic methods for N-alkylation, a paradigm shift that offered significant advantages in terms of efficiency, selectivity, and milder reaction conditions.
Phase-transfer catalysis (PTC) emerged as a powerful technique for the N-alkylation of imidazoles. By employing a phase-transfer catalyst, typically a quaternary ammonium salt, the reaction between an aqueous solution of the imidazole anion and an organic solution of the alkylating agent is facilitated. This approach avoids the need for anhydrous conditions and strong, hazardous bases.
The development of transition metal-catalyzed cross-coupling reactions provided a new and versatile avenue for the synthesis of N-aryl and N-alkenylimidazoles. While palladium-catalyzed methods have been explored, copper-based catalyst systems have proven to be particularly effective for the N-arylation of imidazoles.[10] These reactions typically involve the coupling of an imidazole with an aryl halide in the presence of a copper catalyst and a suitable ligand.
Modern Era: Green Chemistry and Novel Alkylating Agents
Contemporary research in N-alkylimidazole synthesis is heavily influenced by the principles of green chemistry, focusing on the use of more environmentally benign reagents and reaction conditions.
Dialkyl carbonates, such as dimethyl carbonate and diethyl carbonate, have gained prominence as eco-friendly alternatives to alkyl halides.[9] The primary byproduct of these reactions is an alcohol and carbon dioxide, which are significantly less harmful than the salts produced in traditional methods. Similarly, the direct use of alcohols as alkylating agents, often over solid acid or base catalysts, represents a highly atom-economical approach.[11]
The use of solid-supported catalysts, such as zeolites and calcined layered double hydroxides, offers advantages in terms of catalyst recovery and reuse, simplifying product purification.[1][11][12] Furthermore, microwave-assisted synthesis has been shown to significantly accelerate reaction times and improve yields in many N-alkylation reactions.
Key Synthetic Methodologies: A Practical Guide
This section provides detailed experimental protocols for several key methods for the synthesis of N-alkylimidazoles, representing both classical and modern approaches.
Protocol 1: Classical N-Alkylation of Imidazole with an Alkyl Halide
This protocol describes a general procedure for the laboratory-scale synthesis of N-alkylimidazoles using an alkyl halide and a base.
Materials:
-
Imidazole
-
Alkyl halide (e.g., methyl iodide, ethyl bromide)
-
Base (e.g., sodium hydroxide, potassium hydroxide)
-
Solvent (e.g., tetrahydrofuran (THF), ethanol)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Water
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve the imidazole (1.0 eq) in the chosen solvent.
-
Add the base (1.1 - 1.5 eq) to the solution and stir until it is fully dissolved or a uniform suspension is formed.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the alkyl halide (1.0 - 1.2 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude N-alkylimidazole.
-
The product can be further purified by distillation or column chromatography.
Protocol 2: Radziszewski-Type One-Pot Synthesis of 1-Methylimidazole
This protocol outlines a one-pot synthesis of 1-methylimidazole from simple starting materials.[4]
Materials:
-
40% Methylamine solution
-
20% Ammonia solution
-
Ammonium bicarbonate
-
40% Glyoxal solution
-
37% Formaldehyde solution
Procedure:
-
In a suitable reaction vessel, combine the 40% methylamine solution, 20% ammonia solution, and ammonium bicarbonate.
-
Warm the mixture to 40-45 °C.
-
In a separate container, prepare a mixed aldehyde solution by combining the 40% glyoxal solution and 37% formaldehyde solution.
-
Slowly add the mixed aldehyde solution to the reaction vessel while maintaining the temperature.
-
After the addition is complete, increase the temperature to 50 °C and stir for 2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the resulting crude product by vacuum distillation to obtain 1-methylimidazole.
Protocol 3: Copper-Catalyzed N-Arylation of Imidazole
This protocol provides a general procedure for the copper-catalyzed N-arylation of imidazole using an aryl halide.
Materials:
-
Imidazole
-
Aryl halide (e.g., iodobenzene, bromobenzene)
-
Copper(I) iodide (CuI)
-
Ligand (e.g., 1,10-phenanthroline, TMEDA)
-
Base (e.g., cesium carbonate (Cs₂CO₃), potassium carbonate (K₂CO₃))
-
Solvent (e.g., dioxane, DMF)
Procedure:
-
To an oven-dried reaction vessel, add CuI (catalytic amount, e.g., 5 mol%), the ligand (e.g., 10 mol%), and the base (e.g., 2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the imidazole (1.0 eq), the aryl halide (1.2 eq), and the solvent.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (monitor by TLC).
-
After completion, cool the reaction mixture to room temperature and dilute with a suitable solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite and wash the filter cake with the same solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation: A Comparative Analysis of Synthetic Routes
The choice of synthetic route for a particular N-alkylimidazole depends on various factors, including scale, cost, desired purity, and available equipment. The following table provides a comparative overview of different methods for the synthesis of 1-methylimidazole as a representative example.[4]
| Parameter | N-Alkylation (Acid-Catalyzed) | N-Alkylation (Base-Mediated) | Radziszewski-type Synthesis |
| Starting Materials | Imidazole, Methanol | Imidazole, Methylating Agent (e.g., CH₃I), Base (e.g., NaOH) | Methylamine, Ammonia, Glyoxal, Formaldehyde |
| Typical Yield | 90-95% | 85-98.5% | Variable, often lower for complex derivatives |
| Purity | High (>99% after distillation) | High (>99% after purification) | Moderate to High, requires careful purification |
| Reaction Time | Continuous process | 2-12 hours | 2-4 hours |
| Reaction Temperature | 250-400 °C | 0 °C to reflux | 40-50 °C |
| Key Advantages | Inexpensive and less toxic reagents, suitable for continuous manufacturing. | High yields, mild conditions, versatile. | One-pot synthesis from simple precursors. |
| Key Disadvantages | High temperatures and pressures, specialized equipment. | Use of toxic and expensive methylating agents. | Can be low yielding for more substituted imidazoles. |
Visualization of Key Processes
To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict key experimental workflows and logical relationships in N-alkylimidazole synthesis.
Caption: Workflow for the classical N-alkylation of imidazole.
Caption: The evolution of synthetic methods for N-alkylimidazoles.
Conclusion and Future Outlook
The journey of N-alkylimidazoles, from their conceptual origins to their current status as indispensable chemical entities, is a testament to the continuous innovation in synthetic organic chemistry. The evolution from harsh, stoichiometric reactions to elegant and efficient catalytic systems has not only expanded the accessibility of these compounds but has also aligned their synthesis with the principles of green and sustainable chemistry.
Looking ahead, the field of N-alkylimidazole synthesis is poised for further advancements. The development of even more active and selective catalysts, particularly those based on earth-abundant metals, will continue to be a major focus. The exploration of novel, renewable starting materials and the application of flow chemistry for safer and more scalable production are also promising avenues of research. As our understanding of the diverse roles of N-alkylimidazoles in biological systems and materials science deepens, the demand for innovative and efficient synthetic methodologies will undoubtedly continue to grow, ensuring a vibrant future for this remarkable class of heterocyclic compounds.
References
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Al-masoudi, N. A., & Shaker, Y. M. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 26(24), 7556. [Link]
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Wikipedia. (2024). Imidazole. [Link]
- International Journal of Current Advanced Research. (2016). Imidazole, its derivatives & their importance. 6(5), 3826-3832.
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Khan, F. A., & Ali, A. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Pharmaceuticals, 14(8), 755. [Link]
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Khabnadideh, S., Rezaei, Z., Khalafi-Nezhad, A., Bahrinajafi, R., Mohammadi, R., & Farrokhroz, A. A. (2003). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. Bioorganic & medicinal chemistry letters, 13(17), 2863–2865. [Link]
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- Kinger, M., Sharma, J., Kumar, M., Bala, R., & Kumar, V. (2018). Synthetic Emergence in N-Arylimidazoles: A Review. Connect Journals.
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- Santhanalakshmi, J., & Raja, T. (1997). Selective N-Alkylation of Imidazole with Alcohols over Calcined Layered Double Hydroxides. Bulletin of the Chemical Society of Japan, 70(10), 2829-2831.
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- Google Patents. (2013). Method for producing high-purity N-alkyl imidazole. CN103012275A.
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Mercs, L., & Albrecht, M. (2010). The Medicinal Applications of Imidazolium Carbene Metal Complexes. Chemical Society Reviews, 39(6), 1903-1912. [Link]
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Hudnall, T. W., & Gabbai, F. P. (2017). Recent advances in the use of N-heterocyclic carbene adducts of N, P, C elements as supporting ligands in organometallic chemistry. Dalton Transactions, 46(18), 5816-5828. [Link]
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Theoretical and Computational Elucidation of 1-Pentylimidazole: A Technical Guide for Advanced Research
Abstract
This technical guide provides a comprehensive overview of the theoretical and computational studies of 1-pentylimidazole, a member of the N-alkylimidazole family. This document is intended for researchers, scientists, and professionals in the fields of drug development, materials science, and chemical engineering. The guide delves into the molecular properties, synthesis, and potential applications of this compound, underpinned by computational modeling and validated by experimental data where available. We will explore its electronic structure, spectroscopic signatures, and thermodynamic properties through a combination of Density Functional Theory (DFT) and molecular dynamics (MD) simulations. Furthermore, this guide presents detailed, actionable protocols for its synthesis and computational analysis, aiming to bridge the gap between theoretical prediction and experimental validation.
Introduction: The Scientific Imperative of N-Alkylimidazoles
The imidazole ring is a cornerstone in medicinal chemistry and materials science, renowned for its presence in biologically active molecules and its role as a versatile building block for ionic liquids and functional polymers.[1][2] N-alkylimidazoles, a subclass of imidazole derivatives, offer a tunable platform where the alkyl chain length dictates crucial physicochemical properties such as viscosity, density, and hydrophobicity.[3] This tunability is paramount in designing task-specific ionic liquids for applications ranging from CO2 capture to catalysis and as electrolytes in electrochemical devices.[3][4]
This compound, the focus of this guide, represents a key intermediate in the homologous series of 1-n-alkylimidazoles. Its five-carbon alkyl chain provides a balance between hydrophobic and hydrophilic character, making it an intriguing candidate for studies on self-assembly, micelle formation, and as a precursor to novel surfactants and ionic liquids. Understanding the fundamental molecular and electronic properties of this compound through a synergistic experimental and computational approach is therefore essential for unlocking its full potential.
This guide is structured to provide a logical progression from the foundational aspects of this compound to advanced computational methodologies. We will begin by outlining its synthesis and physicochemical properties, followed by an in-depth exploration of its theoretical underpinnings, and conclude with detailed experimental and computational protocols.
Synthesis and Physicochemical Properties of this compound
While specific literature exclusively detailing the synthesis and properties of this compound is sparse, its preparation falls under the general and well-established methods for N-alkylation of imidazole. The most common and effective method involves the nucleophilic substitution of an alkyl halide by the imidazole anion.
Synthetic Protocol: N-Alkylation of Imidazole
The following protocol is a robust method for the synthesis of this compound, adapted from established procedures for N-alkylimidazoles.[5][6]
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add imidazole (0.1 mol, 6.81 g) and a non-reactive aromatic solvent such as toluene (100 mL).
-
Base Addition: While stirring, add a slight molar excess of a strong base, such as powdered potassium hydroxide (0.12 mol, 6.73 g).
-
Azeotropic Water Removal: Heat the mixture to reflux (approximately 110-115°C) for 2-4 hours with a Dean-Stark apparatus to remove the water formed during the deprotonation of imidazole. This is crucial for driving the reaction to completion.
-
Alkyl Halide Addition: After cooling the mixture to approximately 80-90°C, add 1-bromopentane (0.1 mol, 15.10 g, 12.3 mL) dropwise over a period of 1 hour. An exothermic reaction may be observed.
-
Reaction Completion: Maintain the reaction mixture at 90-100°C with vigorous stirring for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic salts (KBr).
-
Wash the filtrate with water (3 x 50 mL) to remove any remaining base and salts.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The crude this compound can be purified by vacuum distillation to yield a colorless to pale yellow liquid.
Diagram: Synthetic Workflow for this compound
Caption: A flowchart illustrating the key stages in the synthesis of this compound.
Physicochemical Properties
Experimental data for this compound is available from a study on a series of 1-n-alkylimidazoles. The density and viscosity of this compound have been measured at various temperatures, providing valuable benchmarks for computational models.
Table 1: Experimental Density and Viscosity of this compound [3]
| Temperature (°C) | Density (g/cm³) | Viscosity (cP) |
| 20 | 0.9389 | 5.13 |
| 30 | 0.9311 | 4.49 |
| 40 | 0.9233 | 3.89 |
| 50 | 0.9156 | 3.42 |
| 60 | 0.9078 | 3.02 |
| 70 | 0.8999 | 2.70 |
| 80 | 0.8921 | 2.42 |
As observed with other 1-n-alkylimidazoles, the density and viscosity of this compound decrease with increasing temperature.[3] The increasing length of the n-alkyl substituent leads to a decrease in density due to the dilution of the polar imidazole ring within the bulk by increasing hydrocarbon content.[3]
Theoretical and Computational Framework
Computational chemistry provides a powerful lens through which to investigate the molecular properties of this compound at a level of detail that is often inaccessible through experimental means alone. Methodologies such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are instrumental in predicting and understanding its electronic structure, spectroscopic characteristics, and bulk properties.
Quantum Chemical Calculations (DFT)
DFT is a workhorse of modern computational chemistry, offering a favorable balance between accuracy and computational cost for studying the electronic properties of molecules.
Protocol: DFT Calculations for this compound
-
Software: Utilize a quantum chemistry software package such as Gaussian, ORCA, or Spartan.
-
Methodology:
-
Functional: Employ a hybrid functional, such as B3LYP, which has been shown to provide reliable results for organic molecules.
-
Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is recommended to accurately describe the electronic distribution, including polarization and diffuse functions.
-
-
Calculations:
-
Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation of the this compound molecule.
-
Frequency Analysis: Conduct a frequency calculation on the optimized geometry to confirm that it is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to predict the vibrational (IR and Raman) spectra.
-
NMR Spectroscopy: Calculate the NMR chemical shifts using the Gauge-Independent Atomic Orbital (GIAO) method.
-
Electronic Properties: Compute the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies to assess the molecule's electronic reactivity. The HOMO-LUMO gap is a key indicator of chemical stability.
-
Molecular Electrostatic Potential (MEP): Generate an MEP map to visualize the electron density distribution and identify regions of electrophilic and nucleophilic character.
-
Diagram: Computational Workflow for this compound
Caption: A schematic of the computational workflow for studying this compound.
Molecular Dynamics (MD) Simulations
MD simulations are employed to study the bulk properties and dynamic behavior of this compound by simulating the interactions of a large ensemble of molecules over time.
Protocol: MD Simulations for this compound
-
Software: Utilize a molecular dynamics package such as GROMACS, AMBER, or NAMD.
-
Force Field: A general-purpose force field like OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) or a more specialized force field for ionic liquids (if applicable to the study) should be used. The partial atomic charges can be derived from the DFT calculations (e.g., using the RESP or CHELPG methods) for improved accuracy.
-
System Setup:
-
Create a simulation box and populate it with a sufficient number of this compound molecules (e.g., 512 or 1024) to represent a bulk liquid phase.
-
Apply periodic boundary conditions to simulate an infinite system.
-
-
Simulation Protocol:
-
Energy Minimization: Minimize the energy of the initial system to remove any unfavorable contacts.
-
Equilibration: Perform a two-stage equilibration process. First, in the NVT (canonical) ensemble to bring the system to the desired temperature, followed by an NPT (isothermal-isobaric) ensemble to adjust the density to the correct value at the desired temperature and pressure.
-
Production Run: Conduct a production run in the NPT ensemble for a sufficient duration (e.g., 50-100 ns) to collect statistically meaningful data.
-
-
Data Analysis:
-
Thermodynamic Properties: Calculate bulk properties such as density and enthalpy of vaporization.
-
Structural Properties: Analyze the radial distribution functions (RDFs) to understand the local molecular packing.
-
Dynamic Properties: Compute the diffusion coefficient and rotational correlation times to characterize the molecular motion. Viscosity can also be calculated using methods like the Green-Kubo formula.
-
Predicted Spectroscopic and Electronic Properties
Table 2: Predicted Spectroscopic Data for this compound (Illustrative)
| Spectroscopic Technique | Predicted Key Signals |
| ¹H NMR | Signals corresponding to the imidazole ring protons and the distinct protons of the pentyl chain. |
| ¹³C NMR | Resonances for the carbon atoms of the imidazole ring and the pentyl group. |
| FTIR | Characteristic vibrational modes for C-H stretching (aliphatic and aromatic), C=N and C=C stretching of the imidazole ring, and C-N stretching. |
Electronic Properties:
-
HOMO-LUMO Analysis: The HOMO is predicted to be localized primarily on the imidazole ring, indicating its electron-donating nature. The LUMO is expected to be distributed over the entire molecule. The HOMO-LUMO energy gap provides an estimate of the molecule's chemical reactivity and stability.
-
Molecular Electrostatic Potential (MEP): The MEP map would likely show a region of negative potential around the nitrogen atom at position 3 of the imidazole ring, indicating its susceptibility to electrophilic attack and its role as a hydrogen bond acceptor. The pentyl chain would exhibit a more neutral potential.
Applications and Future Directions
The theoretical and computational insights into this compound pave the way for its targeted application in several areas:
-
Ionic Liquids: As a precursor to 1-pentyl-3-alkylimidazolium-based ionic liquids, understanding its fundamental properties is crucial for designing novel ionic liquids with tailored viscosities, densities, and solvent properties.
-
Corrosion Inhibitors: The imidazole moiety is known to have corrosion-inhibiting properties due to the lone pair of electrons on the nitrogen atoms, which can coordinate with metal surfaces. The pentyl chain can enhance its hydrophobicity and surface adhesion.
-
Drug Development: The imidazole scaffold is a common feature in many pharmaceutical compounds. Computational studies on derivatives like this compound can aid in the rational design of new drug candidates by providing insights into their electronic and steric properties, which are crucial for receptor binding.
Future research should focus on obtaining experimental spectroscopic data for this compound to validate the computational predictions presented in this guide. Furthermore, extending the computational studies to its corresponding ionic liquids and exploring their interactions with various solutes and surfaces will be a valuable endeavor.
Conclusion
This technical guide has provided a comprehensive framework for the theoretical and computational study of this compound. By integrating established synthetic protocols with advanced computational methodologies, researchers can gain a deep understanding of its molecular properties. The presented data and protocols serve as a foundational resource for scientists and engineers working in diverse fields where the unique properties of N-alkylimidazoles can be leveraged for technological innovation. The synergy between computational prediction and experimental validation will undoubtedly accelerate the discovery and application of novel imidazole-based materials and molecules.
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Bara, J. E., et al. (2010). Properties of Alkylimidazoles as Solvents for CO2 Capture and Comparisons to Imidazolium-Based Ionic Liquids. Industrial & Engineering Chemistry Research, 49(12), 5716–5723. [Link]
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Çetinkaya, S., et al. (2020). Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. Polycyclic Aromatic Compounds, 42(5), 2085-2096. [Link]
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Gridnev, A. A., & Mihaltseva, I. M. (1994). Synthesis of 1-Alkylimidazoles. Synthetic Communications, 24(11), 1547–1555. [Link]
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Qian, S., et al. (2022). Experimental and Computational Study of the Properties of Imidazole Compounds with Branched and Cycloalkyl Substituents. Liquids, 2(1), 14-25. [Link]
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Rocha, J. A., et al. (2018). Computational quantum chemistry, molecular docking, and ADMET predictions of imidazole alkaloids of Pilocarpus microphyllus with schistosomicidal properties. PLOS ONE, 13(6), e0198476. [Link]
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Turner, C. H., Cooper, A., Zhang, Z., & Bara, J. E. (2012). Molecular Simulation of the Thermophysical Properties of N-Functionalized Alkylimidazoles. The Journal of Physical Chemistry B, 116(23), 6843–6852. [Link]
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Ullah, A., et al. (2022). In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action. Scientific Reports, 12(1), 18275. [Link]
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Various Authors. (2023). Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. Chemistry & Biodiversity, 20(10), e202300898. [Link]
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Various Authors. (2021). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. Molecules, 26(16), 4983. [Link]
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Wójcik, G., & Radzymińska-Lenarcik, E. (2020). Alkylimidazoles. In Encyclopedia. MDPI. [Link]
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Methodological & Application
Application Note: 1-Pentylimidazole as a Versatile Precursor for Task-Specific Ionic Liquids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ionic liquids (ILs) are a class of salts that exist in a liquid state at or near room temperature, typically below 100°C. Composed entirely of ions, they exhibit a unique combination of properties including negligible vapor pressure, high thermal and chemical stability, and a remarkable ability to dissolve a wide range of compounds.[1] These characteristics make them highly attractive as "green" solvents and versatile materials for a myriad of applications, spanning from chemical synthesis and catalysis to electrochemistry and pharmaceuticals.[2][3]
Among the most extensively studied ILs are those based on the imidazolium cation. The properties of these ILs can be finely tuned by modifying the alkyl substituents on the imidazole ring and by pairing the cation with different anions.[4] This "task-specific" design allows for the creation of ILs with tailored physicochemical properties for specific applications.
This application note provides a comprehensive guide to the use of 1-pentylimidazole as a key precursor for the synthesis of 1-pentyl-3-alkylimidazolium-based ionic liquids. We will delve into detailed protocols for the synthesis of the cation precursor via quaternization and the subsequent anion exchange (metathesis) to generate a diverse range of ILs. Furthermore, we will cover essential characterization techniques, discuss the resulting physicochemical properties, and explore various applications for these versatile compounds.
Synthesis of 1-Pentylimidazolium-Based Ionic Liquids
The synthesis of 1-pentylimidazolium-based ionic liquids is typically a two-step process. First, the 1-pentylimidazolium cation is synthesized via a quaternization reaction. Subsequently, the initial anion (commonly a halide) can be exchanged for a different anion to modify the IL's properties.
Part A: Synthesis of the Cation Precursor (1-Pentyl-3-methylimidazolium Bromide)
The quaternization of this compound is a straightforward and common method to produce the corresponding imidazolium salt. In this example, we describe the synthesis of 1-pentyl-3-methylimidazolium bromide.
Reaction Principle (Quaternization):
This reaction is a classic Menschutkin reaction, where the lone pair of electrons on the N-3 nitrogen of the this compound ring acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide (in this case, methyl bromide is implicitly used via its precursor). This results in the formation of a new carbon-nitrogen bond and a positively charged imidazolium cation, with the halide as the counter-ion.
Experimental Protocol: Synthesis of 1-Pentyl-3-methylimidazolium Bromide
-
Materials:
-
This compound
-
1-Bromobutane (as a representative alkylating agent, though the target is methyl)
-
Acetonitrile (or other suitable solvent)
-
Ethyl acetate
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and heating mantle
-
Nitrogen or Argon gas supply (optional, for an inert atmosphere)
-
-
Procedure:
-
In a two-necked round-bottom flask, place equimolar amounts of this compound and the alkylating agent (e.g., 1-bromobutane for 1-butyl-3-pentylimidazolium bromide, or a methylating agent for the target compound). For the synthesis of 1-butyl-3-methylimidazolium bromide, equimolar amounts of 1-methylimidazole and 1-bromobutane are used.[5]
-
Add a suitable solvent, such as acetonitrile, to the flask.
-
Stir the mixture thoroughly at room temperature to ensure proper mixing.
-
Heat the reaction mixture to a temperature of approximately 70°C under a nitrogen atmosphere and allow it to reflux for 24-48 hours.[5] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the resulting viscous liquid to room temperature.
-
Wash the product several times with small portions of ethyl acetate to remove any unreacted starting materials.[5]
-
Dry the final product under vacuum at 70–80°C to yield the pure 1-pentyl-3-methylimidazolium bromide.[5]
-
Causality Behind Experimental Choices:
-
Solvent: Acetonitrile is a common choice as it is a polar aprotic solvent that can dissolve the reactants and facilitate the S_N2 reaction. For some syntheses, the reaction can be run neat (without solvent).[6]
-
Temperature: Heating the reaction increases the rate of the quaternization reaction. The chosen temperature is a balance between achieving a reasonable reaction rate and preventing the degradation of the reactants or products.
-
Inert Atmosphere: While not always strictly necessary, conducting the reaction under an inert atmosphere (nitrogen or argon) can prevent potential side reactions with atmospheric moisture and oxygen, leading to a purer product.
-
Washing: Ethyl acetate is used for washing as the ionic liquid product is typically insoluble in it, while the unreacted starting materials are soluble. This allows for effective purification.
-
Drying: Drying under vacuum is crucial to remove any residual solvent and moisture, as the presence of water can significantly affect the physicochemical properties of the ionic liquid.
Workflow for the Synthesis of 1-Pentyl-3-methylimidazolium Bromide:
Caption: Synthesis workflow for 1-pentyl-3-methylimidazolium bromide.
Part B: Anion Exchange for Property Tuning (Metathesis)
The properties of an ionic liquid are determined by both the cation and the anion. By exchanging the initial bromide anion for other anions, a wide range of ILs with different properties can be synthesized from a single cation precursor. A common and efficient method for this is using an anion exchange resin.[7]
Principle of Anion Exchange:
Anion exchange resins are polymers with covalently bound cationic functional groups and mobile anions. When a solution of an ionic liquid (e.g., 1-pentyl-3-methylimidazolium bromide) is passed through a column packed with an anion exchange resin pre-loaded with a desired anion (e.g., acetate, dicyanamide), the bromide ions in the solution are exchanged for the anions on the resin.
General Protocol for Anion Exchange using a Resin:
-
Materials:
-
1-Pentyl-3-methylimidazolium bromide
-
Anion exchange resin (e.g., Amberlyst A-26)
-
A source for the new anion (e.g., acetic acid for acetate, sodium dicyanamide for dicyanamide)
-
Methanol
-
Glass column
-
Phosphorus pentoxide (P₂O₅) and potassium hydroxide (KOH) pellets for drying
-
-
Procedure:
-
Loading the Resin: Pass a solution of the desired anion (e.g., a methanolic solution of acetic acid) through a column packed with the anion exchange resin (in its OH⁻ form) until the eluate has the same pH as the initial solution. Then, wash the resin with methanol until the pH is neutral.[1]
-
Anion Exchange: Dissolve the 1-pentyl-3-methylimidazolium bromide in methanol (50-60 mM solution) and pass it through the prepared column.
-
Elution: Wash the column with additional methanol to ensure all the ionic liquid is eluted.[1]
-
Solvent Removal: Combine all the eluates and remove the methanol under reduced pressure.
-
Drying: Dry the resulting oil in a vacuum oven at 60°C with P₂O₅ and KOH pellets to remove any residual water and solvent.[1]
-
Purity Check: The absence of halide in the final product can be confirmed using a silver chromate test.[1]
-
Workflow for Anion Exchange:
Caption: Anion exchange process for tuning ionic liquid properties.
Characterization of 1-Pentylimidazolium Ionic Liquids
After synthesis, it is crucial to characterize the ionic liquid to confirm its structure and purity. The following techniques are commonly employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the proton environment in the molecule. For 1-pentyl-3-methylimidazolium bromide, characteristic peaks for the imidazolium ring protons, the pentyl chain protons, and the methyl group protons would be expected. The integration of these peaks can confirm the ratio of the different proton groups.
-
¹³C NMR: Shows the different carbon environments in the molecule, which can further confirm the structure of the cation.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
FTIR spectroscopy is used to identify the functional groups present in the ionic liquid. Characteristic peaks for C-H stretching and bending of the alkyl chains and the imidazolium ring, as well as C=C and C-N stretching of the ring, would be observed. The spectrum can also be used to confirm the presence of the anion through its characteristic vibrational modes.
-
-
Thermal Analysis:
-
Thermogravimetric Analysis (TGA): Determines the thermal stability of the ionic liquid by measuring its mass loss as a function of temperature. This provides the decomposition temperature, which is a critical parameter for applications at elevated temperatures.
-
Differential Scanning Calorimetry (DSC): Used to determine the phase transition temperatures of the ionic liquid, such as the melting point and glass transition temperature.
-
Physicochemical Properties
The choice of the anion has a significant impact on the physicochemical properties of the resulting ionic liquid. The following table summarizes the general trends observed for 1-alkyl-3-methylimidazolium-based ionic liquids with different anions.
| Property | General Trend with Anion Variation |
| Melting Point | Generally, larger and more asymmetric anions lead to lower melting points. |
| Viscosity | ILs with anions that have a strong hydrogen bonding ability tend to have higher viscosities. |
| Density | Density is highly dependent on the mass and size of the anion. Heavier anions generally result in denser ILs. |
| Conductivity | Smaller, more mobile anions typically lead to higher ionic conductivity. |
| Thermal Stability | The thermal stability is largely determined by the anion, with anions like bis(trifluoromethylsulfonyl)imide imparting high thermal stability. |
Applications of 1-Pentylimidazolium Ionic Liquids
The tunable nature of 1-pentylimidazolium-based ionic liquids makes them suitable for a wide range of applications.
-
Green Solvents and Catalysts in Organic Synthesis: Their low volatility and high thermal stability make them excellent alternatives to traditional organic solvents. They can also act as catalysts or catalyst supports in various organic reactions.[8]
-
Electrochemistry: Due to their intrinsic ionic conductivity and wide electrochemical window, they are promising electrolytes for batteries, supercapacitors, and fuel cells.[9][10]
-
Drug Delivery and Biomedical Applications: The ability of some ionic liquids to enhance the solubility and permeability of drugs makes them interesting candidates for drug delivery systems.[11] Their antimicrobial properties are also being explored.
Relationship Between Ionic Liquid Properties and Applications:
Caption: Correlation between IL properties and their applications.
Safety and Handling
While ionic liquids are often termed "green" solvents due to their low volatility, they are not without hazards and should be handled with appropriate care.
-
General Precautions: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound and the resulting ionic liquids.[12][13] Work in a well-ventilated area or a fume hood.
-
Toxicity: The toxicity of ionic liquids can vary widely depending on the cation and anion. Some imidazole-based compounds can be harmful if swallowed, toxic in contact with skin, and can cause severe skin burns and eye damage.[12]
-
Disposal: Dispose of ionic liquids and any waste generated during their synthesis according to local regulations.
Conclusion
This compound is a highly valuable and versatile precursor for the synthesis of a wide array of task-specific ionic liquids. Through straightforward quaternization and anion exchange reactions, researchers can create a library of 1-pentylimidazolium-based ILs with finely tuned physicochemical properties. This adaptability opens the door to their application in diverse fields, from sustainable chemistry and energy storage to innovative pharmaceutical formulations. As research continues to expand our understanding of the structure-property relationships in ionic liquids, the potential for designing novel and highly effective materials from precursors like this compound will undoubtedly continue to grow.
References
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Padro, J. M., et al. (n.d.). Imidazolium ionic liquids: A simple anion exchange protocol. SciSpace. Retrieved from [Link]
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Semantic Scholar. (2025). Synthesis, Physicochemical Characterization, Antimicrobial Properties, and DFT/ADMET Calculations of Imidazolium-Based I. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Imidazolium ionic liquids: A simple anion exchange protocol. Retrieved from [Link]
-
Penta chemicals. (2024). 1-Methylimidazole - SAFETY DATA SHEET. Retrieved from [Link]
-
The Electrochemical Society Interface. (n.d.). Electrochemical Applications of Room-Temperature Ionic Liquids. Retrieved from [Link]
-
AIP Publishing. (2006). Physical Properties of Ionic Liquids: Database and Evaluation. Journal of Physical and Chemical Reference Data. Retrieved from [Link]
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Organic Syntheses. (n.d.). Preparation of 1-Butyl-3-methyl imidazolium-based Room Temperature Ionic Liquids. Retrieved from [Link]
-
ResearchGate. (n.d.). Studies on the Physicochemical Properties of Ionic Liquids Based On 1-Octyl-3-methylimidazolium Amino Acids. Retrieved from [Link]
-
Research and Reviews: Journal of Chemistry. (n.d.). Synthesis, Characterization and Biological Evaluation of Imidazolium Based Ionic Liquids. Retrieved from [Link]
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-
National Institutes of Health. (n.d.). Synthesis, Characterization, Biological Evaluation, and In Silico Studies of Imidazolium-, Pyridinium-, and Ammonium-Based Ionic Liquids Containing n-Butyl Side Chains. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and study of interactions of ionic liquid 1-methyl-3-pentylimidazolium bromide with amino acids at different temperatures. Retrieved from [Link]
-
CiteSeerX. (n.d.). Continuous, solvent free, high temperature synthesis of ionic liquid 1-butyl-3-methylimidazolium bromide in a microreactor. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Application of Ionic Liquids in Electrochemistry—Recent Advances. Retrieved from [Link]
-
AIP Publishing. (2006). Physical Properties of Ionic Liquids: Database and Evaluation. Journal of Physical and Chemical Reference Data. Retrieved from [Link]
-
ResearchGate. (n.d.). Imidazolium ionic liquids: A simple anion exchange protocol. Retrieved from [Link]
-
ResearchGate. (n.d.). Imidazolium-Based Ionic Liquids: Some Research Methods, Applications and Physico-Chemical Properties. Retrieved from [Link]
-
ResearchGate. (n.d.). Ionic Liquids-New "Solutions" for Transition Metal Catalysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Applications of ionic liquids. Retrieved from [Link]
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ResearchGate. (2020). Can anyone please suggest me a Protocol for Anion exchange resin?. Retrieved from [Link]
-
PubMed. (1984). Anion-exchange chromatographic determination of bromide in serum. Clinical Chemistry. Retrieved from [Link]
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The Ascendancy of 1-Pentylimidazole-Based Ionic Liquids in Modern Organic Synthesis: A Guide to Application and Protocol
In the ever-evolving landscape of organic synthesis, the quest for more efficient, sustainable, and versatile reaction media is paramount. Among the most promising candidates to emerge are ionic liquids (ILs), particularly those based on the 1-pentyl-3-methylimidazolium ([C5MIM]) cation. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications and detailed protocols for utilizing these remarkable designer solvents and catalysts. We will delve into the causality behind their efficacy, offering field-proven insights to empower your synthetic workflows.
Introduction: Why the Pentyl Group Matters
Imidazolium-based ionic liquids are prized for their tunable physicochemical properties, negligible vapor pressure, and high thermal stability.[1][2] The choice of the alkyl substituent on the imidazolium ring is a critical design element that dictates the IL's properties and, consequently, its performance in a given reaction. The 1-pentyl-3-methylimidazolium cation, the focus of this guide, strikes a unique balance of lipophilicity and charge density. Compared to its shorter-chain analogues (e.g., ethyl or butyl), the pentyl group imparts a greater degree of lipophilicity, enhancing solubility for nonpolar organic substrates. This subtle yet significant modification can lead to improved reaction rates and yields.
The versatility of 1-pentyl-3-methylimidazolium based ILs stems from the ability to pair the cation with a wide array of anions, each bestowing distinct properties. This "designer" nature allows for the fine-tuning of characteristics such as viscosity, melting point, and miscibility with other solvents.[2]
Physicochemical Properties: A Comparative Overview
The selection of an appropriate ionic liquid hinges on a thorough understanding of its physical and chemical characteristics. The following table summarizes key properties of 1-pentyl-3-methylimidazolium bromide ([C5MIM][Br]), a common and versatile representative of this class. For comparative purposes, data for the widely studied 1-butyl-3-methylimidazolium ([C4MIM]) analogues are also included where available.
| Property | 1-Pentyl-3-methylimidazolium Bromide ([C5MIM][Br]) | 1-Butyl-3-methylimidazolium ([C4MIM]) Analogue | Reference(s) |
| Molecular Formula | C9H17BrN2 | - | [3] |
| Molecular Weight | 233.15 g/mol | - | [3] |
| Melting Point | ~ -10 °C | [C4MIM][Br]: ~70 °C | [1][4] |
| Viscosity | High | Varies with anion | [1][4] |
| Conductivity | High | Varies with anion | [1][4] |
| Solubility | Dissolves a wide range of organic and inorganic compounds | Varies with anion | [1][2] |
| Thermal Stability | High | Generally high | [2] |
Note: The properties of ionic liquids are highly dependent on the nature of the anion. The data for [C4MIM] analogues will vary significantly with different counter-ions such as [BF4]-, [PF6]-, or acetate.[5]
Synthesis of 1-Pentyl-3-methylimidazolium Based Ionic Liquids
The synthesis of 1-pentyl-3-methylimidazolium halides is a straightforward quaternization reaction. The resulting halide salt can then be used in metathesis reactions to introduce other anions, thus creating a library of task-specific ionic liquids.
General Workflow for Synthesis
The synthesis process can be visualized as a two-step sequence: N-alkylation followed by optional anion exchange.
Caption: General workflow for the synthesis of 1-pentyl-3-methylimidazolium based ionic liquids.
Protocol: Synthesis of 1-Pentyl-3-methylimidazolium Bromide ([C5MIM][Br])
This protocol is adapted from established methods for the synthesis of similar imidazolium-based ionic liquids.[6]
Materials:
-
1-Methylimidazole (distilled)
-
1-Bromopentane
-
Ethyl acetate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine equimolar amounts of freshly distilled 1-methylimidazole and 1-bromopentane.
-
Heat the mixture with stirring at 70-80°C for 24-48 hours under a nitrogen atmosphere. The reaction progress can be monitored by TLC.
-
After cooling to room temperature, a viscous liquid or a solid may be obtained.
-
Wash the product several times with ethyl acetate to remove any unreacted starting materials. This can be done by adding ethyl acetate, stirring vigorously, and then decanting the ethyl acetate layer.
-
Dry the resulting ionic liquid under vacuum at 70-80°C to remove any residual solvent. The final product should be a clear or pale yellow viscous liquid.
Characterization: The structure of the synthesized [C5MIM][Br] can be confirmed by ¹H NMR and ¹³C NMR spectroscopy.
Applications in Organic Synthesis: Protocols and Mechanistic Insights
1-Pentylimidazole-based ionic liquids serve as excellent media for a variety of organic transformations, often acting as both the solvent and a catalyst, or co-catalyst. Their ability to dissolve a wide range of reactants and stabilize charged intermediates is key to their efficacy.[2]
Synthesis of Heterocyclic Compounds: 2-Phenylbenzoxazole
Application Note: 1-Pentyl-3-methylimidazolium bromide ([C5MIM][Br]) has been demonstrated to be an efficient medium for the synthesis of 2-phenylbenzoxazole via the condensation of 2-aminophenol and benzaldehyde.[7] The use of microwave irradiation in conjunction with the ionic liquid provides a rapid, solvent-free, and catalyst-free method, aligning with the principles of green chemistry.[7] The ionic liquid acts as a polar medium to facilitate the reaction and can be recycled.
Protocol: Microwave-Assisted Synthesis of 2-Phenylbenzoxazole [7]
Materials:
-
2-Aminophenol
-
Benzaldehyde
-
1-Pentyl-3-methylimidazolium bromide ([C5MIM][Br])
-
Microwave reactor
-
Ethanol
Procedure:
-
In a microwave-safe vessel, mix 2-aminophenol (1 mmol), benzaldehyde (1 mmol), and a catalytic amount of 1-pentyl-3-methylimidazolium bromide (e.g., 0.5 g).
-
Irradiate the mixture in a microwave reactor at a suitable power and temperature (e.g., 300W, 100°C) for a short duration (typically 5-10 minutes).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the mixture and extract the product with a suitable organic solvent like ethyl acetate.
-
The aqueous layer containing the ionic liquid can be separated, washed with diethyl ether, and dried under vacuum for reuse.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.
-
Purify the product by recrystallization from ethanol.
Mechanism: The reaction proceeds through the initial formation of a Schiff base between the 2-aminophenol and benzaldehyde, followed by intramolecular cyclization and subsequent oxidation to afford the 2-phenylbenzoxazole. The ionic liquid facilitates these steps by providing a polar environment that stabilizes the charged intermediates.
Caption: Key steps in the synthesis of 2-phenylbenzoxazole facilitated by an ionic liquid medium.
Dicationic Ionic Liquids: The Next Frontier
Dicationic ionic liquids (DILs), which consist of two cationic centers linked by a spacer, offer enhanced thermal stability and a wider liquid range compared to their monocationic counterparts.[8][9] The ability to tune the properties of DILs by modifying the nature of the cationic heads, the linker, and the anions opens up new avenues for their application in organic synthesis.[10]
Synthesis of a Pentyl-Substituted Dicationic Ionic Liquid
A dicationic ionic liquid featuring a 1-pentyl-3-methylimidazolium moiety has been synthesized, demonstrating the feasibility of incorporating the pentyl group into these advanced structures.[11]
Protocol: Synthesis of Hexafluorophosphate [1-(1-pyridinium-yl-pentyl)-4-methylimidazolium] bromide [11]
This protocol involves a multi-step synthesis.
Materials:
-
Pyridine
-
1,5-Dichloropentane or 1,5-Dibromopentane
-
Potassium hexafluorophosphate (KPF6)
-
1-Methylimidazole
-
Ethyl acetate
-
Deionized water
Procedure:
-
Synthesis of the Monocationic Precursor: React pyridine with an excess of 1,5-dihalopentane under heating to form the N-(5-halopentyl)pyridinium halide.
-
Anion Exchange: Dissolve the N-(5-halopentyl)pyridinium halide in deionized water and react it with an equimolar amount of KPF6 at room temperature for several hours. The resulting hexafluorophosphate salt will precipitate and can be isolated by filtration and vacuum drying.
-
Formation of the Dicationic Ionic Liquid: React the N-(5-pentyl)pyridinium hexafluorophosphate with 1-methylimidazole in a solvent like ethyl acetate at an elevated temperature (e.g., 60°C) for 24 hours.
-
The final dicationic ionic liquid, hexafluorophosphate [1-(1-pyridinium-yl-pentyl)-4-methylimidazolium] bromide, can be isolated after removal of the solvent and drying under vacuum.
The unique properties of such dicationic ionic liquids, including their potential for forming distinct hydrophilic and hydrophobic domains, make them exciting candidates for biphasic catalysis and other advanced applications.[11]
Future Outlook
The exploration of this compound-based ionic liquids in organic synthesis is still in its early stages, yet the initial findings are highly promising. Their unique physicochemical properties, stemming from the specific length of the alkyl chain, offer advantages in terms of reactant solubility and reaction environment. As research continues, we can expect to see the development of a wider range of this compound-based ILs with diverse anions, tailored for specific catalytic applications. The investigation of their role in various reaction classes, including multicomponent reactions, cycloadditions, and coupling reactions, will undoubtedly unveil new opportunities for process intensification and green chemistry. Furthermore, the synthesis and application of novel dicationic systems based on this compound will likely lead to breakthroughs in areas requiring highly stable and reusable catalytic systems. The journey into the full potential of these versatile compounds has just begun.
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-
Dicationic ionic liquids and their applications. (2019). ResearchGate. [Link].
-
Huddleston, J. G., Visser, A. E., Reichert, W. M., Willauer, H. D., Broker, G. A., & Rogers, R. D. (2001). Characterization and comparison of hydrophilic and hydrophobic room temperature ionic liquids incorporating the imidazolium cation. Green Chemistry, 3(4), 156–164. [Link].
-
The Versatility of 1-Pentyl-3-Methylimidazolium Bromide in Chemical Research. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link].
-
Li, C., et al. (2017). Synthesis of functional dicationic ionic liquids for the treatment of lignocellulosic biomass. RSC Advances, 7(78), 49363-49370. [Link].
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Synthesis, Properties and Applications of Dicationic Ionic Liquids. (2015). ResearchGate. [Link].
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-
Ionic liquid 1-butyl-3-methylimidazolium bromide: A green reaction media for the efficient synthesis of 3-methyl-1,4-diphenyl-1,4,5,7-tetrahydro-pyrazolo[3,4-d]pyrimidine-6-ones/thiones using phthalimide-N-. (2016). ResearchGate. [Link].
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Synthesis and application of dicationic ionic liquids. (2005). ResearchGate. [Link].
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Sen, N., Singh, K. K., Mukhopadhyay, S., Shenoy, K. T., & Ghosh, S. K. (n.d.). Continuous, solvent free, high temperature synthesis of ionic liquid 1-butyl-3-methylimidazolium bromide in a microreactor. CiteSeerX. [Link].
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The Role of 1-Pentylimidazole-Based Ionic Liquids in Advancing Electrochemical Sensor Technology
An Application Note and Protocol Guide
Abstract: The unique physicochemical properties of ionic liquids (ILs), particularly those derived from 1-alkylimidazoles, have positioned them as transformative materials in electrochemical sensing. This guide provides an in-depth exploration of 1-pentylimidazole and its derivatives as key components in the fabrication of high-performance electrochemical sensors. We delve into the fundamental principles that underpin their function, offering detailed, field-proven protocols for the construction of modified electrodes and their application in the sensitive detection of environmental toxins. This document is intended for researchers, analytical scientists, and drug development professionals seeking to leverage advanced materials for enhanced analyte detection.
Introduction: The Ionic Liquid Advantage in Electrochemistry
Ionic liquids (ILs) are a class of salts that exist in a liquid state at or near room temperature (typically below 100°C).[1] Unlike traditional volatile organic solvents, ILs offer a unique and highly tunable set of properties that make them exceptionally well-suited for electrochemical applications.[2][3] Imidazolium-based ILs, such as those derived from this compound, are particularly prominent due to their favorable characteristics.
The core advantages of incorporating these ILs into sensor design include:
-
High Ionic Conductivity: ILs are intrinsically conductive, eliminating the need for an additional supporting electrolyte in many cases and facilitating efficient charge transport.[1][4]
-
Wide Electrochemical Window: They exhibit a broad range of potential over which they remain stable, allowing for the detection of a wide variety of analytes without solvent interference.[3][4][5]
-
Negligible Volatility and High Thermal Stability: Their low vapor pressure and thermal robustness make them safer to handle and suitable for applications across a range of temperatures.[1][5]
-
Excellent Solvating Ability: ILs can dissolve a diverse array of organic, inorganic, and polymeric materials, making them versatile media for creating composite electrode materials.[5]
These properties allow ILs to function not just as passive electrolytes, but as active components that can be used to modify electrode surfaces, enhancing sensitivity, selectivity, and operational stability.[2] When combined with nanomaterials like graphene or metallic nanoparticles, the resulting synergistic effects can lead to significant improvements in sensor performance.[2]
Principle of Operation: Enhancing the Electrode Interface
The primary function of a this compound-based ionic liquid in an electrochemical sensor is to create a uniquely favorable microenvironment at the electrode-sample interface. This environment enhances the electrochemical response in several key ways.
Mechanism of Action:
-
Accelerated Electron Transfer: The high charge density and organized structure of the IL on an electrode surface can significantly lower the energy barrier for electron transfer between the electrode and the target analyte. In biosensors, this can facilitate direct electron transfer from the active sites of enzymes to the electrode.[6][7]
-
Increased Surface Area and Analyte Accumulation: When used to create a composite with materials like reduced graphene oxide (rGO), the IL acts as a dispersant and binder, preventing the restacking of nanosheets. This creates a porous, high-surface-area structure that is highly effective at preconcentrating target analytes from the sample solution.
-
Enhanced Biocompatibility: For biosensor applications, the IL can provide a stabilizing microenvironment for biomolecules like enzymes, helping to retain their native structure and catalytic activity when immobilized on an electrode.[7][8]
The following diagram illustrates the fundamental role of an IL-graphene composite in enhancing the detection of heavy metal ions.
Caption: Mechanism of an IL-modified sensor for heavy metal detection.
Application Focus: Ultrasensitive Detection of Heavy Metals
Heavy metal contamination in water sources is a significant threat to public health and the environment.[9] Conventional detection methods like atomic absorption spectrometry (AAS) or inductively coupled plasma mass spectrometry (ICP-MS) are accurate but often expensive, complex, and not suitable for on-site analysis.[10][11][12] Electrochemical sensors modified with this compound-based materials offer a compelling alternative, providing a rapid, cost-effective, and highly sensitive platform for detecting toxic ions such as lead (Pb²⁺) and cadmium (Cd²⁺).[9][13]
The protocol below details the fabrication and use of such a sensor, employing the highly sensitive Square Wave Anodic Stripping Voltammetry (SWASV) technique.[13]
Protocol I: Fabrication of a this compound IL-rGO Modified Electrode
This protocol describes the preparation of a modified glassy carbon electrode (GCE) using a composite of an imidazolium-based ionic liquid and reduced graphene oxide (rGO).
4.1. Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 1-Butyl-3-methylimidazolium hexafluorophosphate | ≥97% | Sigma-Aldrich |
| Graphene Oxide (GO) | Single Layer | Graphenea |
| Hydrazine Hydrate | 80% solution | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | Anhydrous, 99.8% | Sigma-Aldrich |
| Alumina Polishing Powder | 0.3 & 0.05 µm | Buehler |
| Glassy Carbon Electrode (GCE) | 3 mm diameter | BASi |
| Sulfuric Acid (H₂SO₄) | ACS Grade | Fisher Chemical |
| Potassium Permanganate (KMnO₄) | ACS Grade | Fisher Chemical |
| Deionized (DI) Water | 18.2 MΩ·cm | Millipore |
Note: 1-Butyl-3-methylimidazolium hexafluorophosphate is used as a representative, well-characterized imidazolium ionic liquid. Derivatives with a pentyl chain are expected to exhibit similar behavior, with slight variations in viscosity and hydrophobicity.
4.2. Procedure
Part A: Preparation of Reduced Graphene Oxide (rGO)
-
Dispersion: Disperse 50 mg of graphene oxide (GO) in 50 mL of DI water through ultrasonication for 1 hour to form a stable GO dispersion.
-
Reduction: Transfer the dispersion to a round-bottom flask. Add 500 µL of hydrazine hydrate and heat the mixture at 100°C under reflux with constant stirring for 24 hours.
-
Isolation: Allow the mixture to cool. A black precipitate of rGO will form. Collect the rGO by vacuum filtration and wash thoroughly with DI water and ethanol to remove any unreacted reagents.
-
Drying: Dry the resulting rGO powder in a vacuum oven at 60°C overnight.
Part B: Preparation of the IL-rGO Modifier Ink
-
Dispersion: Weigh 2.0 mg of the dried rGO and place it in a glass vial.
-
Solvation: Add 1.0 mL of DMF to the vial. Add 20 µL of the ionic liquid.
-
Homogenization: Ultrasonicate the mixture for at least 1 hour to form a stable, homogenous black ink. The ionic liquid acts as a dispersing agent, preventing rGO aggregation.
Part C: Glassy Carbon Electrode (GCE) Modification
-
Polishing: Polish the GCE surface to a mirror finish using 0.3 µm and then 0.05 µm alumina slurry on a polishing pad.
-
Cleaning: After polishing, sonicate the electrode in DI water, then ethanol, for 2 minutes each to remove any residual alumina particles. Dry the electrode under a stream of nitrogen.
-
Electrochemical Cleaning: Activate the cleaned electrode by cycling the potential between -0.2 V and +1.5 V in 0.5 M H₂SO₄ until a stable cyclic voltammogram is obtained.
-
Modification: Carefully drop-cast 5 µL of the prepared IL-rGO ink onto the cleaned GCE surface.
-
Drying: Allow the solvent to evaporate completely by placing the electrode under an infrared lamp for 15-20 minutes. The resulting modified electrode (IL-rGO/GCE) is now ready for use.
Protocol II: Electrochemical Detection of Pb²⁺ and Cd²⁺ via SWASV
This protocol outlines the analytical procedure for the simultaneous detection of lead and cadmium ions.
5.1. Electrochemical Cell Setup
-
Working Electrode: The fabricated IL-rGO/GCE.
-
Reference Electrode: Ag/AgCl (in 3 M KCl).
-
Counter Electrode: Platinum wire.
-
Electrolyte: 0.1 M Acetate Buffer (pH 5.0) containing the sample (e.g., standard solutions or real water samples).
5.2. SWASV Procedure
The detection process involves two main steps: a preconcentration step to accumulate the metals on the electrode, followed by a stripping step to measure them.
-
Preconcentration (Deposition Step):
-
Immerse the electrodes in the electrochemical cell containing the electrolyte and sample.
-
Apply a constant deposition potential of -1.2 V for a set duration (e.g., 300 seconds) while stirring the solution. This reduces the Pb²⁺ and Cd²⁺ ions to their metallic states (Pb⁰ and Cd⁰), plating them onto the electrode surface.
-
Causality: A highly negative potential is chosen to ensure the complete reduction of both metal ions. The stirring ensures a constant flux of ions to the electrode surface, improving accumulation efficiency.
-
-
Stripping (Measurement Step):
-
Stop the stirring and allow the solution to become quiescent for 10 seconds (equilibration period).
-
Scan the potential from -1.2 V to -0.2 V using a square wave voltammetry waveform. Typical SWV parameters are: Frequency = 25 Hz, Amplitude = 25 mV, Step Potential = 4 mV.
-
As the potential sweeps towards more positive values, the deposited metals are re-oxidized (stripped) back into the solution (Cd⁰ → Cd²⁺ + 2e⁻ and Pb⁰ → Pb²⁺ + 2e⁻). This process generates sharp oxidation peaks in the voltammogram. The peak potential is characteristic of the metal, and the peak height (current) is directly proportional to its concentration.
-
-
Data Analysis:
-
Record the peak currents for cadmium (typically around -0.8 V) and lead (typically around -0.6 V).
-
Construct a calibration curve by plotting the peak current versus the concentration of standard solutions.
-
Determine the concentration of the unknown sample by interpolating its measured peak current on the calibration curve.
-
The entire workflow is summarized in the diagram below.
Caption: Experimental workflow for sensor fabrication and heavy metal analysis.
Expected Performance and Troubleshooting
Sensors fabricated using this methodology are expected to exhibit high sensitivity and low detection limits.
Table 1: Typical Performance Characteristics
| Parameter | Lead (Pb²⁺) | Cadmium (Cd²⁺) | Reference |
| Linear Range | 5 - 100 ppb (µg/L) | 5 - 100 ppb (µg/L) | [13] |
| LOD (S/N=3) | ~5 ppb | ~2.9 ppb | [13] |
| Reproducibility (RSD) | < 5% (for n=5 measurements) | < 5% (for n=5 measurements) | [13][14] |
| Selectivity | High tolerance to common interfering ions (e.g., Cu²⁺, Zn²⁺, Fe³⁺, Na⁺, K⁺) | High tolerance to common interfering ions | [13] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Solution(s) |
| Poor Reproducibility | Inconsistent electrode surface; non-uniform modifier film; unstable reference electrode. | Ensure thorough polishing/cleaning between runs; optimize drop-casting volume and drying; check/replace reference electrode filling solution. |
| No/Low Signal | Incorrect deposition potential/time; inactive electrode surface; error in standard preparation. | Verify SWASV parameters; re-polish and modify the electrode; prepare fresh standard solutions. |
| High Background Current | Contaminated electrolyte or glassware; oxygen interference. | Use high-purity water and reagents; purge the solution with nitrogen or argon gas for 10-15 minutes before analysis. |
Conclusion and Future Outlook
The use of this compound and related ionic liquids represents a significant advancement in the field of electrochemical sensing. By creating a highly conductive and catalytic environment at the electrode surface, these materials enable the development of sensors with superior sensitivity, stability, and selectivity. The protocols outlined here provide a robust framework for fabricating IL-based sensors for the detection of heavy metals, a critical application in environmental monitoring and public health.
Future research will likely focus on integrating these materials into portable, low-cost potentiostats for in-field analysis and expanding their application to other challenging analytes, including persistent organic pollutants, antibiotics, and disease biomarkers.[15][16][17] The inherent tunability of ionic liquids ensures that they will remain a cornerstone of innovation in sensor technology for years to come.
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1-pentylimidazole as a corrosion inhibitor for mild steel
An Application Guide to 1-Pentylimidazole as a High-Efficacy Corrosion Inhibitor for Mild Steel
Authored by: A Senior Application Scientist
This document provides a comprehensive technical guide for researchers and materials scientists on the application and evaluation of , particularly in acidic environments. The protocols and insights herein are designed to be self-validating, explaining the causality behind experimental choices to ensure robust and reproducible results.
Introduction: The Imperative for Advanced Corrosion Mitigation
Mild steel is a cornerstone of modern industry due to its mechanical strength and economic viability. However, its susceptibility to corrosion, especially in acidic media used for industrial cleaning, pickling, and oil well acidizing, presents a significant challenge, leading to material degradation and potential structural failure[1]. Organic corrosion inhibitors are a primary defense, forming a protective barrier at the metal-solution interface. Among these, nitrogen-containing heterocyclic compounds, such as imidazole derivatives, are exceptionally effective[2][3].
This compound emerges as a potent inhibitor due to its unique molecular structure: a polar imidazole head containing electron-rich nitrogen atoms and a non-polar pentyl tail. This guide details the mechanism, application protocols, and evaluation techniques for harnessing the protective capabilities of this compound.
The Inhibition Mechanism: An Adsorption-Based Barrier
The efficacy of this compound hinges on its ability to adsorb onto the mild steel surface, forming a protective film that isolates the metal from the corrosive environment. This process involves a combination of physical and chemical interactions.
-
The Role of the Imidazole Ring: The imidazole ring is the molecule's anchor. The lone pair of electrons on the nitrogen atoms and the delocalized π-electrons in the heterocyclic ring can be donated to the vacant d-orbitals of iron atoms on the steel surface, establishing coordinate covalent bonds (chemisorption)[4].
-
The Role of the Pentyl Group: The five-carbon alkyl (pentyl) chain is a hydrophobic tail that extends into the corrosive solution. This non-polar chain helps to create a denser, more compact protective layer, further repelling aqueous corrosive species.
-
Adsorption Modes: The inhibitor can adsorb via two primary mechanisms:
-
Physisorption: Electrostatic interaction between the charged metal surface and the protonated imidazole molecule in the acidic solution.
-
Chemisorption: Direct bond formation between the inhibitor and the steel surface through electron sharing, as described above[5].
-
The synergistic effect of the polar head and non-polar tail leads to the formation of a stable, monolayer film that effectively blocks both anodic (metal dissolution) and cathodic (hydrogen evolution) corrosion reactions[2].
Caption: Adsorption mechanism of this compound on a mild steel surface.
Experimental Validation: A Step-by-Step Guide
A multi-faceted approach is essential to thoroughly evaluate the inhibitor's performance. The following protocols provide a self-validating workflow from material preparation to advanced surface analysis.
Workflow Overview
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Application Notes & Protocols: The Multifaceted Role of 1-Pentylimidazole in Catalytic Reactions
An in-depth guide for researchers, scientists, and drug development professionals.
Introduction: Beyond a Simple Heterocycle
1-Pentylimidazole is a heterocyclic aromatic compound featuring a five-carbon alkyl chain attached to one of the nitrogen atoms of the imidazole ring. This seemingly simple structure belies a remarkable versatility in the realm of chemical catalysis. The molecule's power stems from a synergistic combination of its components: the imidazole core, with its nucleophilic sp²-hybridized nitrogen atom and aromatic stability, and the C5 pentyl chain, which imparts specific solubility, steric, and phase-behavior characteristics.[1]
This guide moves beyond a mere listing of reactions to provide a deep, mechanistically-grounded understanding of how this compound functions across three primary catalytic domains:
-
As a direct nucleophilic organocatalyst, particularly in green chemistry applications like CO₂ fixation.
-
As a foundational building block for imidazolium-based ionic liquids (ILs), which serve as highly tunable catalytic solvents and phase-transfer agents.[2][3]
-
As a precursor to N-Heterocyclic Carbene (NHC) ligands, a cornerstone of modern organometallic catalysis.
By understanding the causality behind its activity in each role, researchers can harness the full potential of this compound to design more efficient, selective, and sustainable chemical transformations.
Part 1: this compound as a Direct Nucleophilic Organocatalyst
Application Note: The Mechanism of Action
The catalytic activity of this compound is primarily rooted in the nucleophilic character of its non-alkylated nitrogen atom (N-3).[1] This nitrogen can attack electrophilic centers, forming a reactive, positively charged intermediate. This intermediate is more susceptible to subsequent nucleophilic attack than the original substrate, thereby lowering the overall activation energy of the reaction.
A prime example of this is the cycloaddition of carbon dioxide (CO₂) to epoxides to form cyclic carbonates—a 100% atom-economical reaction that transforms a greenhouse gas into valuable chemical feedstocks.[4] In this process, this compound acts in concert with a halide source (often as a co-catalyst or part of an ionic liquid) to facilitate the reaction. The pentyl group, compared to a smaller methyl or ethyl group, enhances the catalyst's solubility in less polar epoxide substrates and can influence the stability of intermediates.
Focus Application: Synthesis of Cyclic Carbonates from Epoxides and CO₂
The conversion of epoxides and CO₂ into five-membered cyclic carbonates is a highly significant industrial and academic pursuit.[5] These products are widely used as polar aprotic solvents, electrolytes in lithium-ion batteries, and precursors for polymers.[4] Imidazole-based systems are effective catalysts for this transformation, often operating under solvent-free conditions.[5]
The catalytic cycle typically involves two key components: a nucleophile (like a halide ion) and a hydrogen-bond donor or Lewis acid to activate the epoxide. When this compound is part of a catalytic system with a metal halide (e.g., ZnBr₂), the halide attacks the epoxide's carbon atom, initiating ring-opening.[6] The imidazole moiety can assist in activating the epoxide and stabilizing intermediates. Subsequently, CO₂ is inserted, followed by intramolecular cyclization to yield the cyclic carbonate and regenerate the catalyst.
Catalytic Cycle for CO₂ Cycloaddition
A proposed mechanism involves the nucleophilic attack of a halide on the epoxide, followed by CO₂ insertion and cyclization. This compound can play a role in activating the epoxide ring and stabilizing charged intermediates.
Caption: Generalized catalytic cycle for the synthesis of cyclic carbonates from epoxides and CO₂.
Experimental Protocol 1: Synthesis of Styrene Carbonate
This protocol describes a representative procedure for the synthesis of styrene carbonate from styrene oxide and CO₂ using a this compound-based catalytic system under solvent-free conditions.
Materials:
-
Styrene Oxide (≥97%)
-
This compound (≥98%)
-
Zinc Bromide (ZnBr₂, anhydrous, ≥98%)
-
High-pressure stainless-steel autoclave with magnetic stirring and temperature control
-
CO₂ cylinder (≥99.9%)
Procedure:
-
Catalyst Preparation: In a dry vial, mix this compound (e.g., 0.5 mmol) and ZnBr₂ (0.5 mmol) to form the catalytic system. The mixture may form an ionic liquid-like phase.
-
Reactor Charging: Add styrene oxide (e.g., 50 mmol) and the prepared catalyst system to the stainless-steel autoclave.
-
Sealing and Purging: Seal the reactor securely. Purge the reactor 3-4 times with low-pressure CO₂ to remove air.
-
Pressurization and Heating: Pressurize the reactor with CO₂ to the desired pressure (e.g., 0.6 - 1.0 MPa).[5] Begin stirring and heat the reactor to the target temperature (e.g., 100-130 °C).
-
Reaction Monitoring: Maintain the reaction at the set temperature and pressure for the specified duration (e.g., 2-6 hours). The reaction progress can be monitored by taking aliquots (if the reactor setup allows) and analyzing them by GC or TLC.
-
Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature. Slowly and carefully vent the excess CO₂ in a fume hood.
-
Work-up and Isolation: Open the reactor and transfer the crude product mixture. The catalyst may form a separate phase. The product can be purified by vacuum distillation or column chromatography on silica gel to yield pure styrene carbonate.
Data Summary: Influence of Reaction Parameters
The efficiency of the cycloaddition reaction is highly dependent on several factors. The following table summarizes typical trends observed in such catalytic systems.[5][6]
| Parameter | Typical Range | Effect on Conversion/Yield | Rationale |
| Temperature | 80 - 140 °C | Increases up to an optimal point, then may decrease. | Higher temperature increases reaction rate but can also lead to side reactions or catalyst degradation. |
| CO₂ Pressure | 0.5 - 2.0 MPa | Increases conversion. | Higher pressure increases the concentration of CO₂ in the reaction phase, favoring the insertion step.[5] |
| Catalyst Loading | 0.5 - 5 mol% | Increases conversion. | Higher catalyst concentration increases the number of active sites available for the reaction. |
| Reaction Time | 1 - 12 hours | Increases conversion until equilibrium or full conversion is reached. | Allows the reaction to proceed to completion. |
Part 2: this compound as a Precursor to Catalytic Ionic Liquids
Application Note: Designing Task-Specific Solvents
This compound is a key starting material for synthesizing 1-alkyl-3-pentylimidazolium salts, a major class of ionic liquids (ILs).[1] These ILs are salts with melting points below 100 °C, composed of a bulky organic cation (the imidazolium part) and an organic or inorganic anion. By reacting this compound with an alkyl halide (e.g., 1-bromobutane), a quaternized imidazolium salt is formed.[7]
The choice of the N-1 alkyl group, the N-3 pentyl group, and the counter-anion allows for the fine-tuning of the IL's properties, such as viscosity, melting point, hydrophobicity, and coordinating ability.[2] This "task-specific" design makes them highly effective as:
-
Reaction Media: Providing a polar, non-volatile environment that can stabilize catalysts and intermediates.
-
Catalysts: The anion or cation itself can be catalytically active.
-
Catalyst Immobilizers: Allowing for easy separation and recycling of dissolved transition metal catalysts.[8]
The pentyl chain on the imidazolium cation contributes to a lower melting point compared to shorter-chain analogues and can enhance miscibility with organic substrates.
Synthesis of an Imidazolium-Based Ionic Liquid
The synthesis is a straightforward quaternization reaction, a bimolecular nucleophilic substitution (Sₙ2).
Caption: Synthesis of a 1,3-dialkylimidazolium ionic liquid from this compound.
Experimental Protocol 2: Synthesis of 1-Butyl-3-pentylimidazolium Bromide
Materials:
-
This compound (≥98%)
-
1-Bromobutane (≥99%)
-
Ethyl acetate (anhydrous)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
Procedure:
-
Reaction Setup: In a round-bottom flask, combine an equimolar amount of this compound (e.g., 0.1 mol) and 1-bromobutane (0.1 mol).
-
Reaction Conditions: Heat the mixture under a nitrogen atmosphere with vigorous stirring at 70-80 °C for 24-48 hours. The reaction mixture will become more viscous as the ionic liquid forms.
-
Monitoring: The reaction can be monitored by ¹H NMR by observing the disappearance of the starting material signals.
-
Purification: After cooling to room temperature, the resulting viscous liquid is washed multiple times with anhydrous ethyl acetate (e.g., 3 x 30 mL) to remove any unreacted starting materials. During washing, stir the biphasic mixture vigorously for 15-20 minutes before allowing the layers to separate and decanting the top ethyl acetate layer.
-
Drying: After the final wash, the ionic liquid is dried under high vacuum at 60-70 °C for several hours to remove any residual solvent and moisture. The final product should be a clear or pale-yellow viscous liquid.
Part 3: this compound as a Ligand Precursor in Organometallic Catalysis
Application Note: From Imidazole to N-Heterocyclic Carbene (NHC) Ligands
While this compound itself can act as a simple N-donor ligand for transition metals, its most significant role in modern organometallic catalysis is as a precursor to N-Heterocyclic Carbenes (NHCs).[9][10] NHCs are powerful ligands that have revolutionized fields like cross-coupling and olefin metathesis.
NHCs are typically generated by deprotonating the C2-position of a 1,3-dialkylimidazolium salt (the ionic liquids described in Part 2) with a strong base. The resulting carbene is a strong σ-donor and forms highly stable bonds with transition metals (e.g., Palladium, Ruthenium, Nickel).[11]
The alkyl groups on the nitrogen atoms—including the pentyl group—are crucial for tuning the ligand's properties:
-
Steric Bulk: The pentyl group provides moderate steric hindrance around the metal center, which can promote reductive elimination steps in catalytic cycles and prevent catalyst dimerization.[12]
-
Solubility: The lipophilic nature of the pentyl chain enhances the solubility of the resulting metal-NHC complex in organic solvents.
Formation of a Palladium-NHC Complex
The process involves the deprotonation of an imidazolium salt to form the free carbene, which then coordinates to a metal center.
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- 6. Synthesis of cyclic carbonates from CO2 and epoxides using ionic liquids and related catalysts including choline chloride–metal halide mixtures - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
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- 9. Selectivity of 1-phenylimidazole as a ligand for cytochrome P-450 and as an inhibitor of microsomal oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. New Ligands for Nickel Catalysis from Diverse Pharmaceutical Heterocycle Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 1-Pentylimidazolium Salts for Battery Electrolytes: An Application Note and Protocol Guide
Introduction: The Pivotal Role of Imidazolium Salts in Next-Generation Batteries
The advancement of energy storage technologies is intrinsically linked to the innovation of electrolyte materials. Conventional lithium-ion battery electrolytes, typically composed of lithium salts dissolved in flammable organic carbonates, present significant safety and stability challenges. Ionic liquids (ILs), particularly those based on the 1-alkyl-3-methylimidazolium cation, have emerged as a promising class of electrolytes due to their negligible vapor pressure, wide electrochemical stability windows, high ionic conductivity, and inherent non-flammability.[1][2] These tunable properties make them ideal candidates for developing safer, high-performance batteries.[3]
The 1-pentyl-3-methylimidazolium ([C₅MIm]⁺) cation is of particular interest. The pentyl chain offers a balance between maintaining a low melting point and sufficient ionic mobility, while the imidazolium core provides electrochemical stability. The choice of the counter-anion—such as tetrafluoroborate (BF₄⁻), hexafluorophosphate (PF₆⁻), or bis(trifluoromethylsulfonyl)imide (TFSI⁻)—is critical as it significantly influences the resulting IL's physicochemical and electrochemical properties, including viscosity, conductivity, and interfacial stability with electrodes.[4][5]
This comprehensive guide provides detailed, field-proven protocols for the synthesis, purification, and characterization of three key 1-pentyl-3-methylimidazolium salts for battery electrolyte research. We delve into the causality behind experimental choices, ensuring each protocol is a self-validating system for researchers, scientists, and drug development professionals exploring this exciting class of materials.
Synthetic Strategy: A Two-Step Pathway to High-Purity Ionic Liquids
The synthesis of 1-pentyl-3-methylimidazolium salts is generally accomplished through a robust two-step process. This methodology ensures the high-purity final product essential for electrochemical applications.[6]
-
N-Alkylation (Quaternization): This initial step involves the formation of the desired 1-pentyl-3-methylimidazolium cation. This is typically achieved via a Menshutkin-type reaction, a bimolecular nucleophilic substitution (Sₙ2), where 1-methylimidazole acts as the nucleophile, attacking the electrophilic carbon of a pentyl halide (e.g., 1-bromopentane).[7] The choice of solvent and reaction conditions is critical to maximize yield and minimize side products.
-
Anion Metathesis (Exchange): The halide anion from the quaternization step is then exchanged for the desired anion (BF₄⁻, PF₆⁻, or TFSI⁻). This is an ion exchange reaction, typically driven by the precipitation of the resulting inorganic halide salt (e.g., KBr, NaBr) in a suitable solvent.[6][8] The selection of the anion source (e.g., KPF₆, NaBF₄, LiTFSI) and the solvent system is crucial for achieving a complete exchange and simplifying purification.
Below is a visual representation of the general synthetic workflow:
Caption: General two-step synthesis workflow for 1-pentylimidazolium salts.
Part 1: Synthesis of the Precursor - 1-Pentyl-3-methylimidazolium Bromide ([C₅MIm][Br])
This protocol details the synthesis of the common precursor, 1-pentyl-3-methylimidazolium bromide, which will be used in the subsequent anion exchange reactions.
Protocol 1: Synthesis of 1-Pentyl-3-methylimidazolium Bromide
Materials:
-
1-Methylimidazole (≥99%)
-
1-Bromopentane (≥98%)
-
Acetonitrile (anhydrous, ≥99.8%)
-
Ethyl acetate (anhydrous, ≥99.5%)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Nitrogen or Argon gas inlet
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 1-methylimidazole (0.1 mol, 8.21 g).
-
Addition of Alkyl Halide: To the stirred 1-methylimidazole, slowly add 1-bromopentane (0.1 mol, 15.1 g) at room temperature. The reaction is exothermic, and a slight increase in temperature may be observed.
-
Reaction Conditions: Heat the reaction mixture to 70°C and maintain vigorous stirring for 24-48 hours. The progress of the reaction can be monitored by the formation of a biphasic mixture or a viscous liquid.
-
Initial Purification: After cooling to room temperature, wash the crude product with anhydrous ethyl acetate (3 x 50 mL) to remove any unreacted starting materials. The ionic liquid is typically denser and will form the lower phase.
-
Solvent Removal: Remove any residual ethyl acetate under reduced pressure using a rotary evaporator.
-
Drying: Dry the resulting viscous liquid or solid under high vacuum at 70-80°C for at least 12 hours to remove any volatile impurities and residual solvent. The final product should be a white solid or a highly viscous, colorless to pale yellow liquid.[5]
Expert Insights:
-
Stoichiometry: An equimolar ratio of reactants is typically used. A slight excess of the more volatile component (1-bromopentane) can be used to ensure complete conversion of the 1-methylimidazole, but this will necessitate more rigorous purification.
-
Solvent Choice: While this reaction can be performed neat (without solvent), the use of a polar aprotic solvent like acetonitrile can help to control the reaction temperature and improve homogeneity, especially on a larger scale. However, solvent-free synthesis is often preferred from a green chemistry perspective.
-
Purification Rationale: Washing with ethyl acetate is a critical step. Unreacted 1-methylimidazole and 1-bromopentane are soluble in ethyl acetate, while the ionic liquid product is not. This allows for their effective removal.[9] The final drying step under vacuum is crucial to remove any absorbed water, which can be detrimental to the performance of the ionic liquid in battery applications.
Part 2: Anion Metathesis - Synthesis of Target Ionic Liquids
The following protocols describe the exchange of the bromide anion in [C₅MIm][Br] for tetrafluoroborate (BF₄⁻), hexafluorophosphate (PF₆⁻), and bis(trifluoromethylsulfonyl)imide (TFSI⁻).
Protocol 2.1: Synthesis of 1-Pentyl-3-methylimidazolium Tetrafluoroborate ([C₅MIm][BF₄])
Materials:
-
1-Pentyl-3-methylimidazolium bromide ([C₅MIm][Br]) (from Protocol 1)
-
Sodium tetrafluoroborate (NaBF₄) (≥98%)
-
Acetone (anhydrous, ≥99.5%)
-
Dichloromethane (DCM) (anhydrous, ≥99.8%)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Celite or a similar filter aid
Procedure:
-
Dissolution: Dissolve [C₅MIm][Br] (0.1 mol, 23.3 g) and sodium tetrafluoroborate (0.1 mol, 10.98 g) in 100 mL of anhydrous acetone in separate flasks.
-
Anion Exchange: Slowly add the NaBF₄ solution to the stirred [C₅MIm][Br] solution at room temperature. A white precipitate of sodium bromide (NaBr) will form immediately.
-
Reaction Completion: Stir the mixture vigorously at room temperature for 12-24 hours to ensure complete anion exchange.
-
Removal of Precipitate: Filter the mixture through a pad of Celite to remove the precipitated NaBr. Wash the filter cake with a small amount of anhydrous acetone to recover any remaining product.
-
Solvent Removal: Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator.
-
Work-up and Drying: Dissolve the resulting oil in 100 mL of anhydrous dichloromethane. Add anhydrous MgSO₄, stir for 1-2 hours, and then filter. Remove the DCM under reduced pressure and dry the final product under high vacuum at 80°C for 24 hours.
Expert Insights:
-
Solvent Selection: Acetone is a good solvent for both the starting materials and the ionic liquid product, while the NaBr byproduct is poorly soluble, driving the reaction to completion. Dichloromethane is used in the work-up to facilitate drying with MgSO₄.
-
Purity Check: The absence of halide impurities is critical for electrochemical applications. A simple qualitative test can be performed by dissolving a small sample of the final product in deionized water and adding a few drops of a silver nitrate (AgNO₃) solution. The absence of a white precipitate (AgBr) indicates the successful removal of bromide ions.
Protocol 2.2: Synthesis of 1-Pentyl-3-methylimidazolium Hexafluorophosphate ([C₅MIm][PF₆])
Materials:
-
1-Pentyl-3-methylimidazolium bromide ([C₅MIm][Br]) (from Protocol 1)
-
Potassium hexafluorophosphate (KPF₆) (≥99%)
-
Acetone (anhydrous, ≥99.5%)
-
Dichloromethane (DCM) (anhydrous, ≥99.8%)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolution: Dissolve [C₅MIm][Br] (0.1 mol, 23.3 g) in 100 mL of anhydrous acetone. In a separate flask, dissolve potassium hexafluorophosphate (0.1 mol, 18.4 g) in 150 mL of anhydrous acetone. Gentle heating may be required to fully dissolve the KPF₆.
-
Anion Exchange: Slowly add the KPF₆ solution to the stirred [C₅MIm][Br] solution at room temperature. A white precipitate of potassium bromide (KBr) will form.
-
Reaction Completion: Stir the reaction mixture at room temperature for 24 hours.
-
Purification: Follow steps 4-6 as described in Protocol 2.1, using anhydrous acetone for washing the filter cake and DCM for the final work-up and drying.
Expert Insights:
-
Hydrolytic Stability: The PF₆⁻ anion is susceptible to hydrolysis, which can generate hydrofluoric acid (HF). It is imperative to use anhydrous solvents and handle the material in a dry atmosphere (e.g., a glovebox) to prevent degradation, which can be detrimental to battery performance and safety.[2]
Protocol 2.3: Synthesis of 1-Pentyl-3-methylimidazolium Bis(trifluoromethylsulfonyl)imide ([C₅MIm][TFSI])
Materials:
-
1-Pentyl-3-methylimidazolium bromide ([C₅MIm][Br]) (from Protocol 1)
-
Lithium bis(trifluoromethylsulfonyl)imide (LiTFSI) (≥99%)
-
Deionized water
-
Dichloromethane (DCM) (anhydrous, ≥99.8%)
Procedure:
-
Dissolution: Dissolve [C₅MIm][Br] (0.1 mol, 23.3 g) in 100 mL of deionized water. In a separate beaker, dissolve LiTFSI (0.1 mol, 28.7 g) in 100 mL of deionized water.
-
Anion Exchange: Add the LiTFSI solution to the stirred [C₅MIm][Br] solution. A second, denser, hydrophobic ionic liquid phase will form.
-
Phase Separation: Transfer the biphasic mixture to a separatory funnel. Separate and collect the lower ionic liquid phase.
-
Washing: Wash the ionic liquid phase with several portions of deionized water (4 x 50 mL) to remove any remaining lithium bromide (LiBr) and unreacted LiTFSI. Continue washing until a silver nitrate test on the aqueous washings is negative for bromide ions.
-
Drying: Dissolve the washed ionic liquid in anhydrous DCM and dry over anhydrous MgSO₄. Filter and remove the solvent under reduced pressure.
-
Final Drying: Dry the product under high vacuum at 100-120°C for at least 24 hours to remove all traces of water.
Expert Insights:
-
Hydrophobicity: Unlike the BF₄⁻ and PF₆⁻ salts, the TFSI⁻ salt is hydrophobic and immiscible with water. This property is exploited for a straightforward purification via liquid-liquid extraction, which is highly efficient at removing water-soluble inorganic salt byproducts.
-
High-Temperature Drying: The high thermal stability of the TFSI⁻ anion allows for more aggressive drying conditions, which is essential for achieving the ultra-low water content required for battery electrolytes.
Part 3: Characterization and Data Comparison
Thorough characterization is essential to confirm the identity, purity, and suitability of the synthesized ionic liquids for electrochemical applications.
Characterization Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of the 1-pentyl-3-methylimidazolium cation. The disappearance of the halide precursor signals and the appearance of new signals corresponding to the desired anion (for anions containing NMR-active nuclei like ¹⁹F and ³¹P) confirm successful anion exchange.[10][11]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify characteristic vibrational bands of the cation and, more importantly, the anion, confirming the success of the metathesis reaction.
-
Karl Fischer Titration: This is the gold standard for quantifying water content in the final product. For battery applications, water content should ideally be below 20 ppm.
-
Electrochemical Analysis:
-
Cyclic Voltammetry (CV): Used to determine the electrochemical stability window (ESW) of the ionic liquid. A wide ESW is crucial for high-voltage battery applications.[12]
-
Electrochemical Impedance Spectroscopy (EIS): Used to measure the ionic conductivity of the electrolyte.
-
Comparative Data of 1-Pentyl-3-methylimidazolium Salts
The choice of anion has a profound impact on the properties of the ionic liquid. The following table summarizes typical properties of the synthesized salts. Note that exact values can vary with purity and measurement conditions.
| Property | [C₅MIm][BF₄] | [C₅MIm][PF₆] | [C₅MIm][TFSI] | Rationale for Differences |
| Molecular Weight ( g/mol ) | 240.05[13] | 298.21[14] | 433.38 | Directly related to the mass of the anion. |
| Typical Appearance | Colorless liquid | Colorless liquid/low melting solid | Colorless liquid | Anion size and symmetry affect packing and melting point. |
| Viscosity | Moderate | High | Low | The large, flexible TFSI⁻ anion disrupts intermolecular forces more effectively than the smaller, more symmetric BF₄⁻ and PF₆⁻ anions, leading to lower viscosity. |
| Ionic Conductivity | Moderate | Low | High | Inversely related to viscosity. Lower viscosity allows for greater ion mobility and thus higher conductivity. |
| Electrochemical Stability | Good | Good | Excellent | The TFSI⁻ anion is generally more resistant to oxidation than BF₄⁻ and PF₆⁻, leading to a wider electrochemical stability window. |
| Hydrolytic Stability | Moderate | Low | High | The P-F bond in PF₆⁻ is susceptible to hydrolysis. TFSI⁻ is highly resistant to water. |
| Cost | Low | Moderate | High | The synthesis of the TFSI⁻ anion is more complex and expensive than that of BF₄⁻ and PF₆⁻. |
Safety and Handling
-
1-Methylimidazole: Corrosive and harmful if swallowed. Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[15][16]
-
1-Bromopentane: Flammable liquid and vapor. Harmful if swallowed and causes skin irritation. Handle in a fume hood away from ignition sources.
-
Hexafluorophosphate Salts (KPF₆ and [C₅MIm][PF₆]): Can release toxic hydrogen fluoride (HF) gas upon contact with acids or moisture. Handle with extreme care in a dry environment (e.g., glovebox).
-
General Precautions: Always wear appropriate PPE when handling chemicals. Consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
The protocols outlined in this guide provide a reliable and reproducible pathway for the synthesis of high-purity 1-pentyl-3-methylimidazolium salts with tetrafluoroborate, hexafluorophosphate, and bis(trifluoromethylsulfonyl)imide anions. By understanding the chemical principles behind each step—from the Sₙ2 mechanism of N-alkylation to the solubility-driven anion metathesis—researchers can confidently produce and tailor these promising ionic liquids for advanced battery electrolyte applications. The choice of anion is a critical design parameter, allowing for the tuning of key properties such as viscosity, conductivity, and electrochemical stability to meet the demands of next-generation energy storage systems.
References
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Maroncelli, M., et al. (2007). Physical Properties of Ionic Liquids Consisting of the 1-Butyl-3-Methylimidazolium Cation with Various Anions and the Bis(trifluoromethylsulfonyl)imide Anion with Various Cations. The Journal of Physical Chemistry B, 112(1), 303-312. Available at: [Link]
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National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 11651643, 1-Methyl-3-pentylimidazolium tetrafluoroborate. Retrieved from [Link]
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Sen, N., et al. (n.d.). Continuous, solvent free, high temperature synthesis of ionic liquid 1-butyl-3-methylimidazolium bromide in a microreactor. CiteSeerX. Available at: [Link]
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Gordon, C. M., et al. (1998). The phase behaviour of 1-alkyl-3-methylimidazolium tetrafluoroborates; ionic liquids and ionic liquid crystals. Journal of the Chemical Society, Dalton Transactions, (21), 3767-3772. Available at: [Link]
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Shah, F. U., et al. (2014). Effect of Temperature on the Physico-Chemical Properties of a Room Temperature Ionic Liquid (1-Methyl-3-pentylimidazolium Hexafluorophosphate) with Polyethylene Glycol Oligomer. Molecules, 19(11), 17596-17611. Available at: [Link]
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Vîlcu, R., et al. (2013). Imidazolium ionic liquids: A simple anion exchange protocol. ResearchGate. Available at: [Link]
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Heckman, N. L., et al. (2022). Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation. Journal of Laboratory Chemical Education, 10(1), 9-19. Available at: [Link]
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National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 91885313, 1-Octyl-3-methylimidazolium bis((trifluoromethyl)sulfonyl)imide. Retrieved from [Link]
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Bini, R., et al. (2007). N-Alkylation of Imidazoles with Dialkyl and Alkylene Carbonates. ResearchGate. Available at: [Link]
-
Ong, S. P., et al. (2016). Electrochemical Stability Window of Imidazolium-Based Ionic Liquids as Electrolytes for Lithium Batteries. The Journal of Physical Chemistry B, 120(23), 5204-5211. Available at: [Link]
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The Royal Society of Chemistry (n.d.). Supporting Information. Retrieved from [Link]
-
Chikte, S. R., & Madhamshettiwar, S. V. (2024). Synthesis, Characterization and Efficiency of 1-Ethyl-3-methylimidazolium tetrafluoroborate ([emim]BF4) for Degradation of Waste Nylon-66. Current World Environment, 19(3). Available at: [Link]
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Gîlea, M. A., et al. (2012). Synthesis of chiral ionic liquids by ion cross-metathesis : en route to enantioselective water... RSC Publishing. Available at: [Link]
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Zhang, T., et al. (2022). Physical and electrochemical properties of mixed electrolyte 1-ethyl-3-methylimidazolium Bis(trifluoromethanesulfonyl)imide and ethylene carbonate as electrolytes for Li-ion batteries. VNUHCM Journal of Science and Technology Development, 5(1), 481-488. Available at: [Link]
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Annat, G., et al. (2007). A Bloembergen-Purcell-Pound 13C NMR relaxation study of the ionic liquid 1-butyl-3-methylimidazolium hexafluorophosphate. Magnetic Resonance in Chemistry, 45(4), 324-331. Available at: [Link]
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Carl ROTH (n.d.). Safety Data Sheet: Imidazole. Retrieved from [Link]
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Wang, J., et al. (2018). Synthesis and application of imidazolium-based ionic liquids as extraction solvent for pretreatment of triazole fungicides in water samples. Journal of Chromatography A, 1531, 22-30. Available at: [Link]
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CINECA-ISCRA (2020). Computational NMR Spectroscopy of Ionic Liquids: [C4C1im]Cl/Water Mixtures. PMC. Available at: [Link]
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Guglielmero, L., et al. (2022). Recent Advances in Imidazolium-Based Dicationic Ionic Liquids as Organocatalysts: A Mini-Review. MDPI. Available at: [Link]
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Appetecchi, G. B., et al. (2019). An imidazolium based ionic liquid electrolyte for lithium batteries. ResearchGate. Available at: [Link]
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Kim, D., et al. (2005). Structures of ionic liquid–water mixtures investigated by IR and NMR spectroscopy. The Journal of Physical Chemistry B, 109(34), 16248-16256. Available at: [Link]
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Branco, L. C., & Afonso, C. A. M. (n.d.). 1H NMR spectra (in d6-DMSO) of initial [bmim][PF6]. Retrieved from [Link]
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Hou, L., et al. (2023). 1 H NMR spectra of the IL 1-ethyl-3-methylimidazolium acetate prior to use... ResearchGate. Available at: [Link]
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Appetecchi, G. B., et al. (2022). Beyond Organic Electrolytes: An Analysis of Ionic Liquids for Advanced Lithium Rechargeable Batteries. MDPI. Available at: [Link]
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Ma, X., et al. (2023). Ionic liquid/poly(ionic liquid)-based electrolytes for lithium batteries. RSC Publishing. Available at: [Link]
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Application Notes and Protocols for the N-Alkylation of Imidazole to Synthesize 1-Pentylimidazole
Introduction: The Significance of 1-Pentylimidazole
This compound is a key chemical intermediate belonging to the versatile class of N-alkylimidazoles. These compounds are fundamental building blocks in the synthesis of a wide array of functional materials and biologically active molecules. The tunable nature of the alkyl substituent on the imidazole ring allows for the fine-tuning of physicochemical properties, making them invaluable in various applications.[1] Specifically, this compound serves as a precursor for:
-
Ionic Liquids: Imidazolium salts, derived from N-alkylimidazoles, are a prominent class of ionic liquids (ILs) with applications as green solvents, catalysts, and electrolytes.[1][2][3][4] The pentyl group influences properties such as melting point, viscosity, and solubility.
-
Pharmaceuticals: The imidazole moiety is a common scaffold in many pharmaceutical compounds. N-alkylation is a crucial step in the synthesis of antifungal agents and other therapeutic molecules.[5][6]
-
Catalysis: N-alkylimidazoles are precursors to N-heterocyclic carbenes (NHCs), which are powerful ligands for transition metal catalysts used in a variety of organic transformations.[3]
This guide provides detailed protocols for the synthesis of this compound, focusing on methodologies that offer high yield, selectivity, and operational simplicity. We will delve into the mechanistic underpinnings of these reactions and provide practical insights for their successful implementation in a research and development setting.
Synthetic Methodologies: A Comparative Overview
The N-alkylation of imidazole is typically achieved via a nucleophilic substitution reaction where the imidazole anion attacks an alkyl halide. Several methods have been developed to facilitate this transformation, each with its own set of advantages and considerations.
Classical N-Alkylation with a Strong Base
This is the most traditional approach, involving the deprotonation of imidazole with a strong base like sodium hydride (NaH) in an anhydrous aprotic solvent, followed by the addition of the alkylating agent (1-bromopentane or 1-chloropentane).
Mechanism: The reaction proceeds through a two-step SN2 mechanism. First, the strong base abstracts the acidic proton from the N-1 position of imidazole to form the imidazolide anion. This highly nucleophilic anion then attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming the N-C bond.
Experimental Workflow: Classical N-Alkylation
Caption: Workflow for classical N-alkylation of imidazole.
Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants in immiscible phases (e.g., a solid and a liquid, or two immiscible liquids).[7][8][9] For the N-alkylation of imidazole, PTC offers several advantages over the classical method, including milder reaction conditions, the use of less hazardous bases (like NaOH or K₂CO₃), and often, the elimination of the need for anhydrous solvents.[7][8][9]
Mechanism: In a solid-liquid PTC system, a phase-transfer catalyst, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), facilitates the transfer of the imidazolide anion from the solid base surface to the organic phase where the alkyl halide is dissolved. The catalyst's lipophilic cation pairs with the imidazolide anion, forming a lipophilic ion pair that is soluble in the organic phase. This ion pair then reacts with the alkyl halide.
Mechanism of Phase-Transfer Catalyzed N-Alkylation
Caption: Simplified mechanism of phase-transfer catalysis.
Green and Alternative Methods
In recent years, there has been a push towards more environmentally friendly synthetic methods. For the N-alkylation of imidazole, this includes the use of greener alkylating agents and solvent-free conditions.
-
Dialkyl Carbonates: Dialkyl carbonates, such as dipentyl carbonate, can serve as eco-friendly alkylating agents, with the only byproduct being an alcohol and carbon dioxide.[10][11]
-
Ultrasound-Promoted Synthesis: The use of ultrasound can enhance reaction rates and yields, often under solvent-free conditions.[12] This method is particularly effective when combined with solid-supported bases.[12][13]
Detailed Experimental Protocols
Protocol 1: Classical N-Alkylation using Sodium Hydride
Materials:
-
Imidazole
-
Sodium hydride (60% dispersion in mineral oil)
-
1-Bromopentane
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add imidazole (1.0 eq).
-
Add anhydrous THF to dissolve the imidazole.
-
Under a gentle stream of nitrogen, carefully add sodium hydride (1.1 eq) portion-wise at 0 °C (ice bath). Caution: Sodium hydride reacts violently with water and is flammable. Handle with appropriate care.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour. Hydrogen gas evolution should be observed.
-
Cool the mixture back to 0 °C and add 1-bromopentane (1.05 eq) dropwise via a syringe.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to 0 °C and quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation to yield this compound as a colorless oil.
Protocol 2: N-Alkylation using Phase-Transfer Catalysis
Materials:
-
Imidazole
-
1-Bromopentane
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH), powdered
-
Tetrabutylammonium bromide (TBAB)
-
Toluene or Acetonitrile
-
Deionized water
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine imidazole (1.0 eq), powdered KOH or NaOH (2.0 eq), and tetrabutylammonium bromide (0.05 eq).
-
Add toluene or acetonitrile as the solvent.
-
Add 1-bromopentane (1.1 eq) to the mixture.
-
Heat the reaction mixture to 60-80 °C and stir vigorously for 3-5 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Wash the filter cake with a small amount of the solvent used in the reaction.
-
Combine the filtrate and the washings, and wash with water to remove any remaining base and TBAB.
-
Separate the organic layer, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the resulting oil by vacuum distillation to obtain pure this compound.
Data Summary and Characterization
The successful synthesis of this compound should be confirmed by spectroscopic analysis.
| Parameter | Classical Method | PTC Method |
| Typical Yield | 75-85% | 80-95% |
| Reaction Time | 4-6 hours | 3-5 hours |
| Reaction Temp. | Reflux (approx. 66 °C in THF) | 60-80 °C |
| Base | NaH (strong, hazardous) | KOH/NaOH (milder, safer) |
| Solvent | Anhydrous THF | Toluene/Acetonitrile |
¹H NMR Spectroscopy (CDCl₃, 400 MHz):
The expected ¹H NMR spectrum of this compound would show characteristic peaks for the imidazole ring protons and the pentyl chain protons. The chemical shifts (δ) are approximately:
-
δ 7.5 (s, 1H, N-CH-N)
-
δ 7.0 (s, 1H, N-CH=CH)
-
δ 6.9 (s, 1H, N-CH=CH)
-
δ 4.0 (t, 2H, N-CH₂-)
-
δ 1.8 (m, 2H, N-CH₂-CH₂-)
-
δ 1.3 (m, 4H, -(CH₂)₂-)
-
δ 0.9 (t, 3H, -CH₃)
¹³C NMR Spectroscopy (CDCl₃, 100 MHz):
The ¹³C NMR spectrum will show distinct signals for the carbon atoms of the imidazole ring and the pentyl group. Approximate chemical shifts are:
-
δ 137 (N-CH-N)
-
δ 129 (N-CH=CH)
-
δ 119 (N-CH=CH)
-
δ 47 (N-CH₂-)
-
δ 31 (-CH₂-)
-
δ 29 (-CH₂-)
-
δ 22 (-CH₂-)
-
δ 14 (-CH₃)
Note: Actual chemical shifts may vary slightly depending on the solvent and concentration.
Troubleshooting and Key Considerations
-
Drying of Reagents and Glassware: For the classical method using NaH, it is crucial that all glassware is thoroughly dried and the solvent is anhydrous to prevent the violent reaction of NaH with water.
-
Formation of Quaternary Imidazolium Salts: Using a large excess of the alkylating agent can lead to the formation of 1,3-dipentylimidazolium bromide, a common byproduct. It is advisable to use a slight excess of the alkylating agent (1.05-1.1 eq).
-
Efficacy of Stirring in PTC: In phase-transfer catalysis, vigorous stirring is essential to ensure efficient mixing of the phases and facilitate the transfer of the catalyst between them.
-
Purification: Vacuum distillation is the most common and effective method for purifying this compound. The boiling point will be significantly lower than at atmospheric pressure. For small-scale reactions, column chromatography on silica gel with a mixture of ethyl acetate and hexanes as the eluent can also be employed.
Conclusion
The N-alkylation of imidazole to form this compound is a robust and versatile reaction. While the classical method using a strong base is effective, phase-transfer catalysis offers a safer, often higher-yielding, and more operationally simple alternative. The choice of method will depend on the scale of the reaction, the available reagents, and the specific requirements of the research. The protocols and data provided in this guide should enable researchers to successfully synthesize and characterize this compound for their diverse applications.
References
-
Jayachandran, J. P., & Wang, M. L. (2001). N-ALKYLATION OF 2,4,5-TRIPHENYL IMIDAZOLE DERIVATIVES USING A NEW PHASE TRANSFER REAGENT UNDER PTC CONDITIONS. Synthetic Communications, 31(18), 2743–2752. [Link]
-
Bram, G., Loupy, A., & Pigeon, P. (1993). Alkylation of Imidazole by Solid-Liquid Phase Transfer Catalysis in the Absence of Solvent. Synthetic Communications, 23(10), 1369-1375. [Link]
-
ResearchGate. (n.d.). Alkylation of Imidazole by Solid-Liquid Phase Transfer Catalysis in the Absence of Solvent. Retrieved from [Link]
-
Rogers, R. D., & Seddon, K. R. (2003). A general and direct synthesis of imidazolium ionic liquids using orthoesters. Green Chemistry, 5, 129-133. [Link]
-
ResearchGate. (n.d.). Phase-transfer catalyzed N-alkylation of imidazole, benzimidazole and benzotriazole using bis-piperidinium compounds 1a-1l as phase-transfer catalysts. Retrieved from [Link]
-
López-Pestaña, J. M., Ávila-Rey, M. J., & Martín-Aranda, R. M. (2002). Ultrasound-promoted N-alkylation of imidazole. Catalysis by solid-base, alkali-metal doped carbons. Green Chemistry, 4(6), 553-556. [Link]
-
PTC Organics, Inc. (n.d.). High-Dilution PTC N-Alkylation. Retrieved from [Link]
-
López-Pestaña, J. M., et al. (2004). N-alkylation of imidazole by alkaline carbons. Microporous and Mesoporous Materials, 67(1), 87-94. [Link]
- Google Patents. (n.d.). CN110776464A - N1 site alkylation method for imidazole compounds.
-
Reddit. (2020, May 17). This is why selective N-alkylation of imidazoles is difficult. r/OrganicChemistry. [Link]
-
Earle, M. J., & Seddon, K. R. (2009). A Facile Route to C2-Substituted Imidazolium Ionic Liquids. Molecules, 14(6), 2139-2150. [Link]
-
University of Otago. (n.d.). N-Alkylation of imidazoles. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). Synthesis of imidazolium-based ionic liquids with linear and branched alkyl side chains. Retrieved from [Link]
-
ResearchGate. (n.d.). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. Retrieved from [Link]
-
Gabova, I. S., et al. (2020). N-Alkylation of Imidazoles with Dialkyl and Alkylene Carbonates. Russian Journal of Organic Chemistry, 56(12), 2082-2091. [Link]
-
PubChem. (n.d.). 1-Phenylimidazole. National Center for Biotechnology Information. [Link]
-
Beilstein Journals. (n.d.). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. Retrieved from [Link]
-
ResearchGate. (2019). Synthesis of Imidazolium Based Ionic Liquids and its Application as Medium in Cyclization Reaction of Diketone. Retrieved from [Link]
-
Supporting Information. (n.d.). Retrieved from [Link]
-
Aslan, S., et al. (2003). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 13(17), 2863-2865. [Link]
-
Wikipedia. (n.d.). 1-Vinylimidazole. Retrieved from [Link]
-
Thieme. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]
- Google Patents. (n.d.). US5011934A - Process for preparing 1-alkylimidazoles.
- Google Patents. (n.d.). CN103086978A - 1-methylimidazole preparation method.
-
SpectraBase. (n.d.). 1-Phenylimidazole - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
Reddit. (2023, August 21). How do I purify 1-methylimidazole after the Debus–Radziszewski reaction?. r/chemistry. [Link]
-
Quora. (2023, August 21). How to purify 1-methylimidazole after the Debus–Radziszewski reaction. [Link]
Sources
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Application Notes and Protocols for the Characterization of 1-Pentylimidazole-Based Materials
Introduction
1-Pentylimidazole and its derivatives are foundational scaffolds in modern chemistry, serving as precursors to a wide range of functional materials. Most notably, they are key building blocks for imidazolium-based ionic liquids (ILs), a class of salts with melting points below 100°C that exhibit unique properties such as low volatility, high thermal stability, and tunable solvency.[1][2] In the realm of drug development, the imidazole nucleus is a crucial pharmacophore found in numerous therapeutic agents.[3][4] The incorporation of a 1-pentyl chain modifies the compound's lipophilicity and steric profile, influencing its physicochemical properties and biological interactions.
Given their diverse applications, from reaction solvents to active pharmaceutical ingredients (APIs), the rigorous and comprehensive characterization of these materials is not merely a procedural step but a prerequisite for ensuring purity, stability, safety, and efficacy. This guide provides an in-depth overview of the essential characterization techniques, offering both validated protocols and the expert rationale behind their application for researchers, scientists, and drug development professionals.
Section 1: Foundational Analysis: Structural Elucidation and Purity
The first principle of material characterization is to confirm that you have synthesized the correct molecule and that it is sufficiently pure for its intended application. This involves a combination of spectroscopic and spectrometric techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirming Covalent Structure
NMR spectroscopy is the most powerful technique for the unambiguous determination of molecular structure. Both ¹H and ¹³C NMR should be employed to create a complete structural fingerprint of the this compound derivative.
Expertise & Experience: For a typical 1-alkylimidazole synthesis, the key transformation to verify is the successful alkylation of the imidazole nitrogen. In the ¹H NMR spectrum, this is confirmed by the disappearance of the broad N-H proton signal (typically >10 ppm) of the starting imidazole and the appearance of new signals corresponding to the pentyl group. The integration of these signals relative to the imidazole ring protons provides quantitative evidence of successful synthesis.
Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the this compound material in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O, chosen based on sample solubility). Ensure the sample is fully dissolved.
-
Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), for accurate chemical shift calibration (0.00 ppm).
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum.
-
Expected Signals for this compound Cation:
-
Imidazole Ring Protons: Look for three distinct signals in the aromatic region (typically 7-9 ppm). The C2-proton is the most downfield and often appears as a singlet.[5][6]
-
N-CH₂ (Pentyl): A triplet around 4.0-4.5 ppm, corresponding to the methylene group directly attached to the imidazole nitrogen.
-
Internal CH₂ (Pentyl): A series of multiplets in the 1.0-2.0 ppm range.
-
Terminal CH₃ (Pentyl): A triplet around 0.8-1.0 ppm.
-
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. This provides a single peak for each unique carbon atom.
-
Expected Signals: Confirm the presence of the correct number of carbon signals for both the imidazole ring and the pentyl chain. The chemical shifts will be distinct for the aromatic carbons versus the aliphatic carbons of the pentyl group.[5][7]
-
-
Data Analysis: Integrate the ¹H NMR peaks to confirm the proton ratios. Compare the observed chemical shifts in both ¹H and ¹³C spectra to literature values or predictive software to validate the structure.
Mass Spectrometry (MS): Verification of Molecular Weight
Mass spectrometry is essential for confirming the molecular weight of the synthesized compound. For ionic materials like 1-pentylimidazolium salts, Electrospray Ionization (ESI) is the preferred method as it is a "soft" ionization technique that keeps the cation intact.
Expertise & Experience: The primary goal is to observe the molecular ion peak corresponding to the 1-pentylimidazolium cation. Fragmentation patterns can provide additional structural confirmation. Common fragmentation pathways for N-alkylimidazoles involve cleavage of the alkyl chain.[8][9][10]
Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 10-50 µg/mL) in a suitable solvent that is compatible with HPLC, such as acetonitrile or methanol. A small amount of formic acid (0.1%) can be added to aid ionization in positive ion mode.
-
Instrumentation Setup:
-
Mode: Positive Ion Mode (+) to detect the [M]⁺ cation.
-
Infusion: Introduce the sample directly into the mass spectrometer via a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
-
Data Acquisition: Scan a mass range that brackets the expected molecular weight of the 1-pentylimidazolium cation (e.g., m/z 50-500).
-
Data Analysis:
-
Identify the peak corresponding to the molecular weight of the cation ([C₁₀H₁₉N₂]⁺, expected m/z ≈ 167.15).
-
Look for characteristic fragment ions. For example, loss of the pentyl group can lead to smaller fragments.[9]
-
Note: The counter-anion (e.g., Br⁻, BF₄⁻) will not be observed in positive ion mode.
-
Section 2: Quantitative Assessment: Purity and Impurities
While NMR provides structural confirmation, it is not ideal for detecting low-level impurities. High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of organic compounds.
Expertise & Experience: For imidazolium-based ionic liquids, a common impurity is the starting material (e.g., unreacted imidazole or 1-bromopentane). A well-developed HPLC method can effectively separate the ionic product from these less polar or non-ionic precursors. Reversed-phase chromatography is typically the first choice.[11][12] Due to the dual ionic and hydrophobic nature of these molecules, specialized columns like mixed-mode columns can offer superior separation performance by utilizing both ion-exchange and reversed-phase retention mechanisms.[13]
Protocol: Reversed-Phase HPLC for Purity Analysis
-
Instrumentation: An HPLC system equipped with a UV detector is standard. An Evaporative Light Scattering Detector (ELSD) or a mass spectrometer can be used for compounds lacking a UV chromophore.[13]
-
Chromatographic Conditions:
-
Column: C18 stationary phase (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is a good starting point. A buffer (e.g., 20 mM phosphate buffer, pH adjusted) is often necessary to ensure reproducible retention times and good peak shape for the ionic analyte.[12][14]
-
Example Gradient: Start with 10% acetonitrile, ramp to 90% over 15 minutes, hold for 5 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the imidazole ring absorbs (e.g., 210 nm).
-
-
Sample Preparation: Prepare a solution of the sample in the initial mobile phase at a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.
-
Data Analysis:
-
Inject the sample and record the chromatogram.
-
The main peak corresponds to the this compound-based product.
-
Calculate the purity by the area normalization method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100.
-
Identify impurity peaks by comparing retention times with known standards (e.g., starting materials) if available.
-
Section 3: Physicochemical and Thermal Properties
Understanding the thermal and physical behavior of a material is critical for determining its operational limits and suitability for specific applications.
Thermal Analysis: Stability and Phase Transitions
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are two complementary techniques used to probe the thermal properties of materials.[2][15][16]
Expertise & Experience: The thermal stability of imidazolium salts is highly dependent on the nature of the counter-anion.[17] TGA is used to determine the decomposition temperature (Td), which defines the upper-temperature limit for the material's use. DSC is used to identify phase transitions, such as the glass transition temperature (Tg) for amorphous materials or the melting point (Tm) for crystalline solids.[1][2] These values are crucial for defining the temperature range in which the material exists in its desired state (e.g., as a liquid).
Protocol: TGA for Thermal Stability
-
Sample Preparation: Place 5-10 mg of the sample into a TGA pan (typically alumina or platinum).
-
Instrumentation Setup:
-
Atmosphere: Nitrogen (for an inert environment) or Air (for an oxidative environment) at a flow rate of 20-50 mL/min.
-
Heating Program: Ramp the temperature from ambient (e.g., 30 °C) to an upper limit well above the expected decomposition (e.g., 600 °C) at a constant rate (e.g., 10 °C/min).[1]
-
-
Data Analysis:
-
Plot the sample weight (%) versus temperature.
-
Determine the onset decomposition temperature (Tonset), which is often defined as the temperature at which 5% weight loss occurs. This value is a key indicator of thermal stability.[17]
-
Protocol: DSC for Phase Transitions
-
Sample Preparation: Hermetically seal 3-5 mg of the sample in an aluminum DSC pan.
-
Instrumentation Setup:
-
Atmosphere: Nitrogen flow (20-50 mL/min).
-
Heating/Cooling Program: Employ a heat-cool-heat cycle to erase the thermal history of the sample.
-
1st Heat: Ramp from ambient to a temperature above the expected melting point (e.g., 150 °C) at 10 °C/min.
-
Cool: Cool the sample rapidly to a low temperature (e.g., -80 °C).[2]
-
2nd Heat: Ramp from the low temperature back to the upper limit at 10 °C/min.
-
-
-
Data Analysis:
-
Analyze the data from the second heating scan.
-
The glass transition (Tg) appears as a step-change in the heat flow curve.
-
The melting point (Tm) is identified as an endothermic peak.
-
A crystallization event (Tc) may appear as an exothermic peak during the cooling or heating scan.[2]
-
| Property Measured | Technique | Typical Information Gained for 1-Pentylimidazolium Salts |
| Molecular Structure | ¹H and ¹³C NMR Spectroscopy | Confirms covalent bonds, proton/carbon environment, and structural integrity. |
| Molecular Weight | Mass Spectrometry (ESI-MS) | Verifies the mass of the cation, confirming elemental composition. |
| Purity & Impurity Profile | High-Performance Liquid Chromatography | Quantifies the purity of the compound and separates it from starting materials/byproducts. |
| Thermal Stability | Thermogravimetric Analysis (TGA) | Determines the decomposition temperature (Td), defining the safe operating range. |
| Phase Transitions | Differential Scanning Calorimetry (DSC) | Identifies glass transition (Tg) and melting point (Tm), defining the physical state. |
| Electrochemical Stability | Cyclic Voltammetry (CV) | Measures the electrochemical window, crucial for electrolyte or sensor applications. |
Visualization of Characterization Workflow
The following diagram illustrates a logical workflow for the comprehensive characterization of a newly synthesized this compound-based material.
Caption: Logical workflow for material characterization.
Section 4: Application-Specific Characterization for Drug Development
For materials intended for use in pharmaceutical or biological contexts, additional characterization is required to predict their behavior and suitability.
Electrochemical Stability
If the this compound material is being considered as an ionic liquid electrolyte for a biosensor or an electro-responsive drug delivery system, its electrochemical stability is a critical parameter. Cyclic Voltammetry (CV) is used to determine the electrochemical stability window (ESW).
Expertise & Experience: The ESW is the potential range over which the electrolyte does not undergo oxidation or reduction. For imidazolium-based ILs, the reduction limit is typically determined by the imidazolium cation, while the oxidation limit is set by the anion.[18] A wider ESW is generally desirable for electrochemical applications.[19]
Protocol: Cyclic Voltammetry for Electrochemical Window
-
Cell Assembly: Use a three-electrode cell configuration inside a glovebox under an inert atmosphere.
-
Working Electrode: Glassy carbon or platinum disk electrode.
-
Reference Electrode: Silver/Silver ion (Ag/Ag⁺) or a quasi-reference electrode like a platinum wire.
-
Counter Electrode: Platinum wire or mesh.
-
-
Electrolyte Preparation: The this compound-based ionic liquid is used as the electrolyte. It must be dried thoroughly to remove water, which can narrow the electrochemical window.
-
CV Measurement:
-
Connect the electrodes to a potentiostat.
-
Scan the potential from the open-circuit potential first in the anodic (positive) direction until the oxidation current rises sharply. This is the anodic limit.
-
Then, scan in the cathodic (negative) direction until the reduction current increases significantly. This is the cathodic limit.
-
Scan Rate: A typical scan rate is 50-100 mV/s.
-
-
Data Analysis: The electrochemical window is the potential difference between the onset of the anodic and cathodic currents.
Caption: Components of a cyclic voltammetry setup.
References
-
MDPI. (n.d.). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. Retrieved from [Link]
-
SIELC. (n.d.). HPLC Analysis of Components of Ionic Liquids by Mixed-Mode Chromatography. Retrieved from [Link]
-
ResearchGate. (n.d.). The mass spectra of imidazole and 1-methylimidazole. Retrieved from [Link]
-
FAO AGRIS. (n.d.). Electrochemical Stability Window of Imidazolium-Based Ionic Liquids as Electrolytes for Lithium Batteries. Retrieved from [Link]
-
AIChE. (n.d.). (494e) Thermal Stability of Ionic Liquids Studied by TGA, DSC and GC/MS. Retrieved from [Link]
- ScienceDirect. (2023). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry.
-
NIH National Library of Medicine. (n.d.). Thermal and Electrochemical Properties of Ionic Liquids Bearing Allyl Group with Sulfonate-Based Anions—Application Potential in Epoxy Resin Curing Process. Retrieved from [Link]
-
Biblioteka Nauki. (n.d.). Analiza termiczna polimerycznych cieczy jonowych (z wykorzystaniem technik TGA i DSC). Retrieved from [Link]
-
Semantic Scholar. (n.d.). Imidazolium Based Ionic Liquids as Electrolytes for Energy Efficient Electrical Double Layer Capacitor: Insights from Molecular Dynamics and Electrochemical Characterization. Retrieved from [Link]
- BazTech Yadda ICM UW. (2022). Thermal analysis of polymeric ionic liquids (using TGA and DSC techniques). Technologia i Jakość Wyrobów, 67.
-
ACS Publications. (n.d.). Comprehensive Investigation on the Thermal Stability of 66 Ionic Liquids by Thermogravimetric Analysis. Industrial & Engineering Chemistry Research. Retrieved from [Link]
- American Chemical Society. (2007). How to Analyze Imidazolium Ionic Liquids in Environmental Samples?. In Ionic Liquids IIIB: Fundamentals, Progress, Challenges, and Opportunities.
- PubMed. (2006). Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway. Nucleosides Nucleotides Nucleic Acids, 25(9-11), 1237-40.
-
(n.d.). Determination of ionic liquids by HPLC method. Involvement in biodegradation test. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Electrochemical Properties of Imidazolium Ionic Liquids. Retrieved from [Link]
-
MDPI. (n.d.). Application of Chromatographic and Electrophoretic Methods for the Analysis of Imidazolium and Pyridinium Cations as Used in Ionic Liquids. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Applications of 1-Propyl-1H-imidazole in Modern Pharmaceutical Development. Retrieved from [Link]
-
(n.d.). Supporting Information For. Retrieved from [Link]
-
ResearchGate. (n.d.). Ionic Liquids in Liquid Chromatography. Retrieved from [Link]
-
NIH PubChem. (n.d.). 1-Phenylimidazole. Retrieved from [Link]
-
SpectraBase. (n.d.). 1-Phenylimidazole - Optional[1H NMR] - Spectrum. Retrieved from [Link]
-
SpectraBase. (n.d.). 1-Phenylimidazole - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
(n.d.). Synthesis, Characterization and Antimicrobial Analysis of 1-(1-Phenylazo)-2-Naphthol. Retrieved from [Link]
-
ResearchGate. (n.d.). Bioactive N-Phenylimidazole Derivatives. Retrieved from [Link]
-
PubMed. (n.d.). Biological Significance of Imidazole-based Analogues in New Drug Development. Retrieved from [Link]
-
NIH National Library of Medicine. (n.d.). Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Medicine (IJPSM). (n.d.). Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. Retrieved from [Link]
-
PubMed Central. (n.d.). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Retrieved from [Link]
-
ACS Publications. (n.d.). ACS Sustainable Chemistry & Engineering. Retrieved from [Link]
-
Oriental Journal of Chemistry. (n.d.). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Retrieved from [Link]
-
PubMed. (n.d.). Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. Retrieved from [Link]
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ACS Publications. (n.d.). Journal of the American Chemical Society. Retrieved from [Link]
- MDPI. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. Molecules, 28(14), 5347.
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PubMed Central. (n.d.). Principles of early drug discovery. Retrieved from [Link]
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- 3. Biological Significance of Imidazole-based Analogues in New Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. bibliotekanauki.pl [bibliotekanauki.pl]
- 16. Thermal analysis of polymeric ionic liquids (using TGA and DSC techniques) - Technologia i Jakość Wyrobów - Tom R. 67 (2022) - BazTech - Yadda [yadda.icm.edu.pl]
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Application Notes and Protocols for the Use of 1-Pentylimidazole in Pharmaceutical Synthesis
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Synthetic Landscape with 1-Alkylimidazoles
In the intricate world of pharmaceutical synthesis, the selection of reagents and catalysts is paramount to achieving desired outcomes with precision, efficiency, and scalability. Among the vast arsenal of chemical tools, N-alkylimidazoles have carved a significant niche as versatile molecules that can function as catalysts, reagents, and structural motifs in active pharmaceutical ingredients (APIs). While 1-methylimidazole has been extensively studied and utilized, its longer-chain homolog, 1-pentylimidazole, offers a unique set of physicochemical properties that can be strategically exploited in various synthetic contexts.
This comprehensive guide provides an in-depth exploration of the applications of this compound in pharmaceutical synthesis. Recognizing the limited direct literature on this specific homolog, this document leverages the well-established chemistry of 1-methylimidazole and other 1-alkylimidazoles to extrapolate and present the potential and practical applications of this compound. The principles, mechanisms, and protocols detailed herein are grounded in the fundamental reactivity of the imidazole core, modulated by the influence of the pentyl substituent.
Physicochemical Properties of this compound: A Comparative Perspective
The utility of this compound in a synthetic protocol is intrinsically linked to its physical and chemical characteristics. The presence of the C5 alkyl chain imparts distinct properties compared to its shorter-chain counterparts.
Table 1: Comparative Physicochemical Properties of 1-Alkylimidazoles
| Property | 1-Methylimidazole | 1-Butylimidazole | This compound (Predicted/Inferred) |
| CAS Number | 616-47-7 | 4316-42-1 | 33528-27-7 |
| Molecular Formula | C₄H₆N₂ | C₇H₁₂N₂ | C₈H₁₄N₂ |
| Molecular Weight | 82.10 g/mol | 124.18 g/mol | 138.21 g/mol |
| Boiling Point | 198 °C | 110-112 °C / 10 mmHg | ~240-250 °C (extrapolated) |
| Density | 1.03 g/mL | 0.96 g/mL | ~0.94 g/mL (extrapolated) |
| Solubility in Water | Miscible | Slightly soluble | Low solubility |
| pKa (of conjugate acid) | ~7.0 | ~7.2 | ~7.2-7.3 |
Data for 1-methylimidazole and 1-butylimidazole are from established chemical databases. Data for this compound are extrapolated based on trends observed in the homologous series.
The increasing length of the alkyl chain from methyl to pentyl leads to a predictable increase in lipophilicity and a decrease in water solubility.[1][2] This trend is a critical consideration in reaction design, particularly concerning solvent choice and product isolation. The basicity of 1-alkylimidazoles sees a slight increase with longer alkyl chains, which can influence their catalytic activity.[1]
Core Applications of this compound in Pharmaceutical Synthesis
The applications of this compound can be broadly categorized into its role as a nucleophilic catalyst and as a building block for more complex molecules.
This compound as a Nucleophilic Catalyst
The lone pair of electrons on the N-3 nitrogen of the imidazole ring makes 1-alkylimidazoles effective nucleophilic catalysts for a variety of transformations.
1-Alkylimidazoles are known to be potent catalysts for the acylation and esterification of alcohols, often outperforming traditional catalysts like pyridine.[3] The mechanism involves the formation of a highly reactive N-acylimidazolium intermediate.
-
Causality Behind Experimental Choices: The choice of a 1-alkylimidazole over other bases lies in its ability to form this reactive intermediate, which is a more potent acylating agent than the starting acyl halide or anhydride. The pentyl group in this compound can enhance solubility in non-polar organic solvents, which may be advantageous for certain substrates.
Diagram 1: General Mechanism of Imidazole-Catalyzed Acylation
Caption: Mechanism of this compound catalyzed acylation.
Protocol 1: General Procedure for this compound-Catalyzed Acylation of a Secondary Alcohol
Materials:
-
Secondary alcohol (1.0 mmol)
-
Anhydrous solvent (e.g., Dichloromethane, Toluene) (5 mL)
-
This compound (0.1 mmol, 10 mol%)
-
Acylating agent (e.g., Acetic anhydride, 1.2 mmol)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the secondary alcohol and the anhydrous solvent.
-
Add this compound to the solution and stir for 5 minutes at room temperature.
-
Slowly add the acylating agent to the reaction mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with the reaction solvent (or another suitable organic solvent).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Self-Validation: The progress of the reaction can be easily monitored by TLC, observing the consumption of the starting alcohol and the appearance of the less polar ester product. The final product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Precursor to Imidazolium-Based Ionic Liquids
1-Alkylimidazoles are precursors to imidazolium-based ionic liquids (ILs), which have found widespread use in pharmaceutical synthesis as "green" solvents and catalysts.[4] The longer alkyl chain of this compound would result in ILs with increased hydrophobicity.
-
Causality Behind Experimental Choices: The choice of the alkyl chain length on the imidazolium cation allows for the fine-tuning of the IL's properties, such as its miscibility with organic solvents and water, and its viscosity. A pentyl group would be suitable for reactions involving non-polar substrates or for facilitating phase separation during workup.
Diagram 2: Synthesis of a 1-Pentyl-3-alkylimidazolium Ionic Liquid
Caption: Synthesis of an imidazolium ionic liquid from this compound.
Case Study: Potential Role in the Synthesis of Antifungal Agents
Many clinically important antifungal drugs, such as clotrimazole, ketoconazole, and miconazole, feature an imidazole core.[5][6] The synthesis of these molecules often involves the N-alkylation of an imidazole derivative.
-
Field-Proven Insight: While the specific imidazole precursors for these drugs are often more complex, the fundamental N-alkylation reaction is a cornerstone of their synthesis. This compound can serve as a model compound to study and optimize such alkylation reactions. The increased lipophilicity imparted by the pentyl group could potentially enhance the antifungal activity of novel imidazole-based drug candidates by facilitating their passage through fungal cell membranes.[7]
Protocol 2: N-Alkylation of Imidazole to Synthesize this compound
This protocol details the synthesis of the title compound, a necessary first step if it is not commercially available.
Materials:
-
Imidazole (1.0 mol)
-
Potassium hydroxide (1.1 mol)
-
Toluene (500 mL)
-
1-Bromopentane (1.05 mol)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, add imidazole, potassium hydroxide, and toluene.
-
Heat the mixture to reflux (approximately 110 °C) with vigorous stirring for 2 hours to azeotropically remove water.
-
Cool the reaction mixture to 80 °C.
-
Slowly add 1-bromopentane over a period of 1 hour, maintaining the temperature at 80-90 °C.[8]
-
After the addition is complete, continue to stir the mixture at 90 °C for 4-6 hours, monitoring the reaction by TLC.
-
Cool the reaction to room temperature and filter to remove the inorganic salts.
-
Wash the filtrate with water to remove any remaining salts and unreacted imidazole.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude this compound by vacuum distillation.
Self-Validation: The purity of the synthesized this compound can be assessed by gas chromatography (GC) and its structure confirmed by ¹H NMR and ¹³C NMR spectroscopy.
Safety and Handling of this compound
While a specific Safety Data Sheet (SDS) for this compound may not be readily available, the safety precautions can be inferred from related 1-alkylimidazoles like 1-methylimidazole.[4][9]
-
General Hazards: Assumed to be harmful if swallowed, toxic in contact with skin, and to cause severe skin burns and eye damage.
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[9]
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid breathing vapors.
-
Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.
Future Perspectives and Conclusion
The exploration of this compound in pharmaceutical synthesis is an area ripe for investigation. Its unique solubility profile and potential for modulating the properties of resulting ionic liquids and APIs make it an attractive tool for synthetic chemists. While this guide has drawn heavily on the established chemistry of other 1-alkylimidazoles, it provides a solid foundation for researchers to begin to explore the specific advantages that this compound may offer. Future work should focus on direct comparative studies of the catalytic efficacy of a series of 1-alkylimidazoles, including this compound, in key pharmaceutical transformations. Such studies will undoubtedly uncover novel applications and further solidify the role of this versatile class of compounds in drug discovery and development.
References
- Process for preparing 1-alkylimidazoles. (1991). U.S.
-
Alkylimidazoles. (n.d.). Encyclopedia MDPI. Retrieved from [Link]
-
Design, Synthesis, and Application of Chiral Bicyclic Imidazole Catalysts. (2022). Accounts of Chemical Research. Retrieved from [Link]
- Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity. (2021). ACS Omega.
- Efficient Synthesis of Losartan, A Nonpeptide Angiotensin II Receptor Antagonist. (1995). The Journal of Organic Chemistry.
- 1-Methylimidazole - SAFETY D
- Method of synthesis of 1-acyl imidazoles. (1965). U.S.
-
Novel Imidazole Derivatives as Antifungal Agents: Synthesis, Biological Evaluation, ADME Prediction and Molecular Docking Studies. (2023). MDPI. Retrieved from [Link]
-
Properties of Alkylimidazoles as Solvents for CO2 Capture and Comparisons to Imidazolium-Based Ionic Liquids. (2012). Industrial & Engineering Chemistry Research. Retrieved from [Link]
-
Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. (2020). MDPI. Retrieved from [Link]
- SAFETY DATA SHEET - 1-Methylimidazole. (2025). Carl ROTH.
- The Esterolytic Activity of Poly(N-alkylimidazoles). The Effect of Ester Chain Length in the Substrate and Alkyl Chain Length in the Catalyst on the Esterolytic Activity of Poly(N-alkylimidazoles). (1975). Macromolecules.
- Application Notes and Protocols: The Use of 1-Methylimidazole as a Catalyst in Organic Synthesis. (n.d.). Benchchem.
- Imidazole as a catalyst in acyl transfer.
- Imidazole Catalysis. I. The Catalysis of the Hydrolysis of Phenyl Acetates by Imidazole. (1957). Journal of the American Chemical Society.
-
Influence of the alkyl chain length of 1-alkyl-2-ethylimidazoles on the extraction of Cu(II) complexes into 2-butanol. (2018). ResearchGate. Retrieved from [Link]
-
Long-alkyl-chain-derivatized imidazolium salts and ionic liquid crystals with tailor-made properties. (2007). ResearchGate. Retrieved from [Link]
- LOSARTAN. (2013). New Drug Approvals.
- Method for isolating acids from chemical reaction mixtures by using 1-alkylimidazoles. (2009). U.S.
- SAFETY DATA SHEET - 1-Phenylimidazole. (2009). Fisher Scientific.
-
Synthesis And Pharmacological Evaluation Of Novel Imidazole Derivatives As Antifungal Agents. (2025). International Journal of Environmental Sciences. Retrieved from [Link]
-
Synthesis of Some Functionalized Ionic Liquids with Long Chain of Carbone Starting from Imidazole. (2011). Oriental Journal of Chemistry. Retrieved from [Link]
- The chemical formula 1-alkyl-imidazoles and their physicochemical properties. (n.d.).
-
The Role of Ionic Liquids in the Pharmaceutical Field: An Overview of Relevant Applications. (2020). MDPI. Retrieved from [Link]
- 1-butylimidazole cas 4316-42-1. (n.d.). SincereChemical.
- An insight into pharmaceutical challenges with ionic liquids: where do we stand in transdermal delivery?. (2024). NIH.
-
Appraisal of 1-Butylimidazole-Derived Ionic Liquids as Anthelmintic Agents: An Experimental and In Silico Approach. (2019). ResearchGate. Retrieved from [Link]
-
Development and Characterization of Imidazole Derivatives for Antifungal Applications. (2025). Biological and Molecular Chemistry. Retrieved from [Link]
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- 2. researchgate.net [researchgate.net]
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- 4. carlroth.com [carlroth.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. biolmolchem.com [biolmolchem.com]
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- 8. US5011934A - Process for preparing 1-alkylimidazoles - Google Patents [patents.google.com]
- 9. pentachemicals.eu [pentachemicals.eu]
Troubleshooting & Optimization
Technical Support Center: Optimization of 1-Pentylimidazole Synthesis
Welcome to the technical support resource for the synthesis of 1-pentylimidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common challenges encountered during the N-alkylation of imidazole.
Reaction Overview: The N-Alkylation of Imidazole
The synthesis of this compound is a standard N-alkylation reaction, typically proceeding via an SN2 mechanism. The process involves the deprotonation of imidazole to form the imidazolide anion, a potent nucleophile, which then attacks an alkyl halide, such as 1-bromopentane or 1-chloropentane, to form the desired product.
Caption: General reaction scheme for the synthesis of this compound.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is consistently low, or the reaction fails to reach completion. What are the primary causes and how can I improve it?
A1: Low yields in the N-alkylation of imidazole typically stem from three core factors: incomplete deprotonation of the imidazole, low reactivity of the alkylating agent, or suboptimal reaction conditions.
-
Expertise & Causality: The nitrogen atom in the imidazole ring is not sufficiently nucleophilic to attack the alkyl halide efficiently without being deprotonated first. The choice of base is therefore critical. A weak base may not fully deprotonate the imidazole, leading to a low concentration of the reactive imidazolide anion and an incomplete reaction.[1]
-
Troubleshooting Steps:
-
Evaluate the Base and Solvent System:
-
Strong Bases: For complete and rapid deprotonation, use a strong base like Sodium Hydride (NaH) in an anhydrous aprotic solvent such as Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF).[1] NaH irreversibly removes the proton, driving the equilibrium entirely towards the reactive anion.
-
Weaker Bases: Weaker inorganic bases like Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃), or Potassium Hydroxide (KOH) can be effective, especially with more reactive alkylating agents.[1] Cs₂CO₃ is often reported to be highly effective, even in polar aprotic solvents like Acetonitrile (MeCN).[2]
-
Solvent Choice: Polar aprotic solvents (DMF, DMSO, Acetonitrile) are generally preferred as they effectively dissolve the reagents and promote SN2 reactions.[1] Avoid protic solvents like ethanol or water in the initial deprotonation step if using a strong base like NaH, as they will quench the base.
-
-
Assess the Alkylating Agent: The reactivity of alkyl halides follows the order: I > Br > Cl. If you are using 1-chloropentane and experiencing low reactivity, consider switching to 1-bromopentane.
-
Optimize Temperature: While many alkylations proceed at room temperature, gently heating the reaction mixture (e.g., to 50-80°C) can significantly increase the reaction rate.[3] However, be aware that higher temperatures can also promote side reactions.[4] Monitor the reaction progress closely using Thin-Layer Chromatography (TLC) or LC-MS.
-
Q2: I'm observing a significant amount of a second, more polar product in my analysis. What is this byproduct and how can I prevent its formation?
A2: This common byproduct is almost certainly the 1,3-dipentylimidazolium salt, which results from a second alkylation event.
-
Expertise & Causality: The product, this compound, is still nucleophilic and can react with another molecule of the alkylating agent to form a quaternary imidazolium salt.[4][5] This is a classic side reaction in imidazole alkylations, particularly when the reaction is left for too long, at high temperatures, or if an excess of the alkylating agent is used.[4]
-
Prevention Strategies:
-
Control Stoichiometry: Carefully control the molar ratios. Using a slight excess of imidazole relative to the 1-pentyl halide (e.g., 1.1 to 1.0) can help minimize dialkylation.[4] Avoid using a large excess of the alkylating agent.
-
Monitor the Reaction: Closely monitor the consumption of the starting imidazole by TLC or LC-MS. Stop the reaction as soon as the starting material is consumed to prevent the product from reacting further.[5]
-
Control Temperature and Concentration: Lowering the reaction temperature can reduce the rate of the second alkylation.[5] Running the reaction at a lower concentration may also decrease the probability of the product encountering another molecule of the alkylating agent.[5]
-
Q3: My purification by column chromatography is difficult, with poor separation between the product and starting material. What can I do?
A3: Co-elution of this compound and unreacted imidazole can be challenging due to their similar polarities.
-
Expertise & Causality: Both molecules contain a basic nitrogen heterocycle, leading to strong interactions with silica gel and similar retention factors in many solvent systems. The pentyl chain on the product makes it less polar, but the difference may not be sufficient for baseline separation.
-
Troubleshooting Steps:
-
Optimize Chromatography Conditions:
-
Solvent System: A common mobile phase is a gradient of methanol in dichloromethane (DCM) or ethyl acetate in hexanes. To improve separation, add a small amount of a basic modifier like triethylamine (~0.5-1%) or ammonium hydroxide to the mobile phase. This deactivates the acidic sites on the silica gel, reducing tailing and often improving resolution.
-
Alternative Sorbents: If silica gel fails, consider using alumina (basic or neutral) for your column, which can offer different selectivity for basic compounds.
-
-
Aqueous Work-up Prior to Chromatography: Before chromatography, perform a liquid-liquid extraction.
-
Dissolve the crude reaction mixture in an organic solvent like ethyl acetate.
-
Wash with a dilute acid solution (e.g., 1M HCl). The more basic starting imidazole will be preferentially protonated and move to the aqueous layer.
-
Neutralize the aqueous layer with a base (e.g., NaOH) and extract again to recover the unreacted imidazole if needed.
-
The organic layer containing your less basic this compound product can then be dried and concentrated for a much cleaner chromatographic purification.
-
-
Q4: I am planning to scale up this synthesis. What new challenges should I anticipate?
A4: Scaling up from a lab (gram-scale) to a pilot or production (kilogram-scale) introduces significant challenges related to thermal management, mixing, and reagent handling.[6]
-
Expertise & Causality: Reactions that are well-behaved in a small flask can become problematic at a larger scale due to changes in the surface-area-to-volume ratio.[6]
-
Key Scale-Up Considerations:
-
Heat Transfer: The deprotonation with NaH and the subsequent alkylation can be exothermic. In a large reactor, this heat can build up, leading to thermal gradients, increased side product formation, or even a runaway reaction.[6] Ensure the reactor has adequate cooling capacity. A strategy of slow, controlled addition of the alkylating agent is critical.[3]
-
Mixing Efficiency: Inadequate mixing in a large vessel can create "hot spots" or localized areas of high reagent concentration, promoting the formation of the dialkylated byproduct.[6] The type of impeller and stirring speed must be optimized for the reactor geometry.
-
Reagent Handling: Handling large quantities of pyrophoric reagents like NaH requires specialized equipment and safety protocols. Similarly, managing large volumes of flammable solvents increases safety risks.
-
Work-up and Isolation: Filtering large volumes of inorganic salts (e.g., NaBr, KBr) can be slow.[3] Liquid-liquid extractions require large separators, and distillations need appropriately sized equipment. The entire downstream process must be planned and validated.[7]
-
Optimization of Reaction Conditions
The choice of base and solvent is paramount for optimizing the synthesis of this compound. The following table summarizes common choices and their implications.
| Base | Solvent(s) | Temperature | Key Considerations |
| Sodium Hydride (NaH) | Anhydrous THF, DMF | 0°C to RT | High Yield: Ensures complete deprotonation. Safety: Pyrophoric, reacts violently with water. Requires anhydrous conditions and an inert atmosphere (N₂ or Ar). |
| Potassium Hydroxide (KOH) | Toluene, DMSO | 75-115°C[3] | Cost-Effective: Good for large-scale synthesis. Often used as a powder. May require elevated temperatures to drive the reaction.[3] |
| Potassium Carbonate (K₂CO₃) | Acetonitrile, DMF | RT to 80°C | Mild & Common: A good starting point for optimization. Reaction may be slower than with stronger bases. |
| Cesium Carbonate (Cs₂CO₃) | Acetonitrile, DMF | RT to 60°C | High Efficacy: Often gives higher yields than K₂CO₃ due to its greater solubility and the "cesium effect," but is more expensive.[1][2] |
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Caption: A logical workflow for troubleshooting and optimizing the synthesis.
Experimental Protocols
Protocol 1: Synthesis of this compound using NaH in DMF
This protocol is a general guideline for a lab-scale synthesis and may require optimization.
-
Preparation: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 g, 30 mmol, 1.2 eq).
-
Solvent Addition: Carefully wash the NaH with anhydrous hexanes (2 x 10 mL) to remove the mineral oil. Decant the hexanes via cannula. Add anhydrous N,N-Dimethylformamide (DMF, 50 mL).
-
Imidazole Addition: Cool the suspension to 0°C using an ice bath. In a separate flask, dissolve imidazole (1.7 g, 25 mmol, 1.0 eq) in anhydrous DMF (20 mL). Add this solution dropwise to the NaH suspension over 15 minutes.
-
Deprotonation: Remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Hydrogen gas evolution should be observed.
-
Alkylation: Cool the mixture back to 0°C. Add 1-bromopentane (3.4 mL, 27.5 mmol, 1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 10% MeOH in DCM). The product (this compound) should be less polar (higher Rf) than the starting imidazole.
-
Quenching: Once the reaction is complete, carefully quench the excess NaH by slowly adding saturated aqueous ammonium chloride solution (NH₄Cl) at 0°C.
-
Work-up: Dilute the mixture with water (100 mL) and extract with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of 0-10% methanol in dichloromethane to yield this compound as a clear oil.
Protocol 2: Safety Precautions
-
Imidazole: Causes severe skin burns and eye damage. May damage the unborn child.[8][9] Handle in a chemical fume hood and wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[10][11]
-
Sodium Hydride (NaH): Pyrophoric solid. Reacts violently with water to produce flammable hydrogen gas. Must be handled under an inert atmosphere and away from any moisture.
-
1-Bromopentane: Flammable liquid and vapor. Harmful if swallowed and causes skin irritation.
-
DMF: A combustible liquid that is a suspected reproductive toxin. Avoid inhalation and skin contact.
Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experiment.[8][9][11][12] All operations should be performed in a well-ventilated chemical fume hood.[10]
References
- Benchchem. Technical Support Center: Troubleshooting N-Alkylation Reactions of Imidazole.
- Benchchem. Overcoming steric hindrance in N-alkylation of imidazole derivatives.
-
Reddit. This is why selective N-alkylation of imidazoles is difficult. Available from: [Link]
- University of Washington. Imidazole Safety SOP.
- Benchchem. preventing side reactions in sodium imidazole mediated alkylations.
- Carl ROTH. Safety Data Sheet: Imidazole.
- Carl ROTH. Safety Data Sheet: Imidazole.
- Chemos GmbH&Co.KG. Safety Data Sheet: Imidazole.
- Fisher Scientific. Safety Data Sheet: Imidazole.
-
ResearchGate. N-alkylation of imidazole by alkaline carbons. Available from: [Link]
- Google Patents. US5011934A - Process for preparing 1-alkylimidazoles.
- Google Patents. WO1991019699A1 - A process for preparing 1-alkylimidazoles.
-
HWS Labortechnik Mainz. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. Available from: [Link]
-
CRB. Large-scale oligo synthesis: Scaling-up requirements. Available from: [Link]
Sources
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Technical Support Center: Purification Methods for Crude 1-Pentylimidazole
Prepared by the Office of Senior Application Scientists
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the purification of crude 1-pentylimidazole. As a key precursor in the synthesis of ionic liquids and other specialized chemical entities, its purity is paramount for reproducible and successful downstream applications. This document offers field-proven insights and validated protocols to address common challenges encountered during its purification.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the purification and handling of this compound.
Q1: What are the typical impurities found in crude this compound?
A1: Crude this compound, typically synthesized via the alkylation of imidazole with a 1-halopentane (e.g., 1-bromopentane), can contain a variety of process-related impurities. Identifying these is the first step in designing an effective purification strategy. Common impurities include:
-
Unreacted Starting Materials: Residual imidazole and 1-halopentane.
-
Byproducts: Small amounts of isomeric or over-alkylated products.
-
Residual Solvents: Solvents used during the synthesis, such as acetonitrile or toluene.
-
Inorganic Salts: Halide salts (e.g., sodium bromide) formed as a byproduct of the reaction and the basic catalyst.
-
Color Bodies: High-molecular-weight oligomeric or polymeric species that impart a yellow to brown color, often formed by side reactions at elevated temperatures. The presence of trace impurities, such as unreacted starting materials, can significantly impact downstream applications, like the synthesis of metal nanoparticles.[1]
Q2: What are the primary methods for purifying this compound?
A2: A multi-step approach is typically most effective. The main techniques are:
-
Aqueous Extraction/Washing: Excellent for removing inorganic salts and highly polar impurities like unreacted imidazole.
-
Decolorization: Treatment with activated carbon is effective for removing colored impurities.[2][3][4]
-
Vacuum Distillation: The most critical step for separating the target compound from non-volatile impurities, residual solvents, and byproducts with different boiling points.[5][6]
Q3: How is the purity of the final product typically assessed?
A3: A combination of analytical techniques should be employed to confirm purity:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation and purity assessment. Quantitative ¹H NMR (qHNMR) can be used to determine purity with high accuracy without requiring a reference standard for the impurities themselves.[7][8][9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities.[10][11][12] A clean baseline and a single major peak corresponding to the product's mass are indicative of high purity.
-
Karl Fischer Titration: Used specifically to quantify water content, which is a critical parameter, especially if the product is intended for use in moisture-sensitive applications like ionic liquid synthesis.
Q4: What are the key physical properties of this compound relevant to its purification?
A4: Understanding these properties is crucial for selecting the correct purification parameters. While data for this compound is not as abundant as for smaller alkylimidazoles, we can extrapolate from related compounds and available data.
Table 1: Key Physical Properties for Purification Planning
| Property | Value / Description | Significance in Purification |
|---|---|---|
| Boiling Point | High at atmospheric pressure (>200 °C). Estimated boiling point at reduced pressure is significantly lower (e.g., ~100-120 °C at ~5-10 mmHg). | Dictates the necessity of vacuum distillation to prevent thermal decomposition.[13] The exact temperature will depend on the vacuum achieved.[14] |
| Solubility | Sparingly soluble in water; the pentyl chain increases its hydrophobicity compared to imidazole.[15] Soluble in many organic solvents like dichloromethane, ethyl acetate, and alcohols.[16] | Allows for aqueous washing to remove water-soluble salts and unreacted imidazole. Informs choice of solvents for extraction or chromatography. |
| Appearance | Pure this compound is a colorless to pale yellow liquid. | A dark yellow or brown color indicates the presence of impurities and the need for decolorization. |
| Density | Approximately 0.95-1.05 g/mL (estimated). | Useful for phase separation during liquid-liquid extractions. |
Section 2: Troubleshooting Guide
This section provides solutions to specific problems that may be encountered during the purification process.
Vacuum Distillation Issues
Q: My distillation is proceeding very slowly, or I cannot achieve a stable, low vacuum. A: This is almost always due to a leak in the distillation apparatus.
-
Causality: A poor vacuum means the boiling point of the liquid remains high, requiring excessive heating, which can lead to product decomposition.
-
Troubleshooting Steps:
-
Check All Joints: Ensure all ground-glass joints are clean, properly sealed with a suitable vacuum grease, and secured with clips.
-
Inspect Tubing: Examine all vacuum tubing for cracks, holes, or loose connections. Replace any worn tubing.
-
Verify Pump Performance: Check the vacuum pump oil. If it is cloudy or discolored, change it. A contaminated pump cannot achieve a deep vacuum.
-
Systematically Isolate: If possible, isolate different parts of the system to pinpoint the leak's location.
-
Q: The this compound in the distillation flask is bumping violently. A: Bumping is caused by the superheating of the liquid due to a lack of nucleation sites for smooth boiling, a common issue in vacuum distillation.
-
Causality: Violent bumping can contaminate the distillate by carrying over non-volatile impurities and can even break the glassware.
-
Solutions:
-
Vigorous Stirring (Primary Solution): Use a magnetic stir bar and stir plate. Ensure the stirring is fast enough to create a vortex in the liquid before and during heating. This provides a continuous nucleation surface.
-
Boiling Chips/Stones (Secondary Solution): Add fresh, porous boiling chips to the flask before applying vacuum. Never add boiling chips to a hot liquid or a system under vacuum.
-
Ebullition Tube: A fine capillary tube can be inserted to introduce a slow, steady stream of air or nitrogen, but this will raise the system pressure slightly.
-
Q: My distilled product is yellow or brown. What is the cause and how can I fix it? A: Discoloration is a sign of thermal degradation or the carryover of colored impurities.
-
Causality: 1-Alkylimidazoles can be sensitive to high temperatures and oxygen. Overheating the distillation pot is a common cause of decomposition, leading to colored byproducts.
-
Troubleshooting & Remediation Workflow:
Caption: Troubleshooting workflow for discolored distillate.
Extraction & Storage Issues
Q: An emulsion formed during my aqueous wash and won't separate. A: Emulsions are common when organic and aqueous phases have similar densities or when surfactants are present.
-
Causality: Failure to break the emulsion results in poor separation efficiency and loss of product.
-
Solutions:
-
Add Brine: Add a saturated aqueous solution of NaCl. This increases the ionic strength and density of the aqueous phase, helping to break the emulsion.
-
Gentle Agitation: Instead of vigorous shaking, gently rock or swirl the separatory funnel.
-
Filtration: Sometimes passing the emulsified layer through a pad of celite or glass wool can help break it.
-
Q: My purified this compound turns yellow during storage. A: This is typically due to slow oxidation or reaction with trace impurities upon exposure to air, light, or moisture.
-
Causality: Degradation compromises the purity of the material for future use.
-
Prevention:
-
Inert Atmosphere: Store the purified liquid under an inert atmosphere (e.g., nitrogen or argon).
-
Amber Glassware: Use an amber glass bottle to protect it from light.
-
Cold Storage: Store in a refrigerator or freezer to slow down potential degradation pathways.
-
Ensure Dryness: Ensure the product is thoroughly dry before storage, as water can facilitate degradation.
-
Section 3: Detailed Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
This protocol assumes the crude product has been pre-treated with an aqueous wash to remove bulk salts.
1. Pre-Distillation Drying:
-
Dissolve the crude this compound in a suitable organic solvent (e.g., dichloromethane).
-
Dry the organic solution over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
2. Apparatus Setup:
-
Assemble a vacuum distillation apparatus using clean, dry glassware. A short-path distillation head is recommended to minimize product loss on the glass surfaces.
-
Place a appropriately sized magnetic stir bar in the round-bottom distillation flask. The flask should not be more than two-thirds full.
-
Lightly grease all ground-glass joints with vacuum grease to ensure a tight seal.
-
Position the thermometer bulb so that the top of the bulb is level with the bottom of the side-arm leading to the condenser. This ensures an accurate reading of the vapor temperature.
-
Connect the apparatus to a cold trap (cooled with dry ice/acetone or a cryocooler) and then to a vacuum pump. A manometer is essential to monitor the system pressure.
3. Distillation Procedure:
-
Begin vigorous stirring of the crude product.
-
Slowly apply the vacuum. The pressure should drop to the target level (e.g., 1-10 mmHg).
-
Once the vacuum is stable, begin gently heating the distillation flask with a heating mantle.
-
Collect and discard any initial low-boiling fractions (forerun), which may contain residual solvents.
-
Collect the main fraction of this compound at a constant temperature and pressure. Record the boiling point and pressure.
-
Stop the distillation when the temperature starts to rise or drop, or when only a small residue remains. Crucially, do not distill to dryness , as this can concentrate potentially unstable impurities.
-
Remove the heat source and allow the entire apparatus to cool to room temperature before slowly and carefully releasing the vacuum.
Protocol 2: Decolorization with Activated Carbon
This step should be performed before the final distillation if the crude product is highly colored.
-
Dissolve the crude this compound in a suitable solvent (e.g., ethyl acetate or ethanol) in which the product is highly soluble.
-
Add powdered activated carbon to the solution (typically 1-5% by weight of the crude product).[17]
-
Stir the mixture at room temperature for 30-60 minutes. Gentle heating (e.g., to 40-50 °C) can sometimes improve efficiency, but avoid boiling.[18]
-
Remove the activated carbon by vacuum filtration through a pad of Celite® or a fine porosity filter paper. The filtrate should be significantly lighter in color.
-
Remove the solvent from the filtrate using a rotary evaporator to yield the decolorized crude product, which is now ready for vacuum distillation.
General Purification Workflow Diagram
Caption: A comprehensive workflow for purifying crude this compound.
References
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ChemWhat. (n.d.). 1-Phenylimidazole CAS#: 7164-98-9. Retrieved January 15, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). 1-Phenylimidazole. PubChem. Retrieved January 15, 2026, from [Link]
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Zhang, J., et al. (2018). Recovery and purification of ionic liquids from solutions: a review. RSC Advances, 8(65), 37234-37251. Available from: [Link]
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Wikipedia. (n.d.). 1-Vinylimidazole. Retrieved January 15, 2026, from [Link]
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Carbotecnia. (2025). Decolorization with Activated Carbon. Retrieved January 15, 2026, from [Link]
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Gfeller, M., & Gygax, D. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(22), 9215-9216. Available from: [Link]
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Zhulin Carbon. (2019). Principle of Decolorized Activated Carbon. Retrieved January 15, 2026, from [Link]
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Anderson, N. R., et al. (2012). Effect of Ionic Liquid Impurities on the Synthesis of Silver Nanoparticles. Langmuir, 28(43), 15347-15354. Available from: [Link]
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Earle, M. J., et al. (2007). High vacuum distillation of ionic liquids and separation of ionic liquid mixtures. Physical Chemistry Chemical Physics, 9(16), 1952-1958. Available from: [Link]
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ChemAdder. (2025). The NMR-Purity and the new dimensions and standards of purity. Retrieved January 15, 2026, from [Link]
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Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220-9231. Available from: [Link]
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Chiemivall. (2023). Decolorization with Activated Carbon in the Pharmaceutical Industry. Retrieved January 15, 2026, from [Link]
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Zhulin Carbon. (n.d.). Activated Carbon for Color Removal. Retrieved January 15, 2026, from [Link]
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Cheméo. (n.d.). 1-Butylimidazole (CAS 4316-42-1) - Chemical & Physical Properties. Retrieved January 15, 2026, from [Link]
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Zhengzhou Bo Yue Purification Material Co., Ltd. (2020). Decolorization Principle Of Activated Carbon. Retrieved January 15, 2026, from [Link]
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da Silva, A. M., et al. (2021). Rapid and accurate verification of drug identity, purity and quality by 1H-NMR using similarity calculations and differential NMR. Journal of Pharmaceutical and Biomedical Analysis, 199, 114040. Available from: [Link]
- Wang, Y., et al. (2023). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry.
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SpectraBase. (n.d.). 1-Phenylimidazole - Optional[1H NMR] - Spectrum. Retrieved January 15, 2026, from [Link]
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ResearchGate. (2010). High vacuum distillation of ionic liquids and separation of ionic liquid mixtures | Request PDF. Retrieved January 15, 2026, from [Link]
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MDPI. (2023). Recent Progress in Vacuum Engineering of Ionic Liquids. Retrieved January 15, 2026, from [Link]
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ACS Publications. (2015). Properties of Alkylimidazoles as Solvents for CO2 Capture and Comparisons to Imidazolium-Based Ionic Liquids. Retrieved January 15, 2026, from [Link]
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ResearchGate. (2014). Kinetics of the Synthesis of 1-Alkyl-3-methylimidazolium Ionic Liquids in Dilute and Concentrated Solutions | Request PDF. Retrieved January 15, 2026, from [Link]
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MDPI. (2023). Aqueous 2-Ethyl-4-methylimidazole Solution for Efficient CO2 Separation and Purification. Retrieved January 15, 2026, from [Link]
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Agilent. (n.d.). Analysis of Pharmacologically Relevant Compounds using GC/MSD – EI/PCI/NCI. Retrieved January 15, 2026, from [Link]
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ResearchGate. (n.d.). Distillation Troubleshooting. Retrieved January 15, 2026, from [Link]
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MDPI. (2022). GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines. Retrieved January 15, 2026, from [Link]
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ResearchGate. (2006). (PDF) Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Retrieved January 15, 2026, from [Link]
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MDPI. (n.d.). Alkylimidazoles. Encyclopedia. Retrieved January 15, 2026, from [Link]
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National Center for Biotechnology Information. (2020). Ionic-Liquid-Mediated Extraction and Separation Processes for Bioactive Compounds: Past, Present, and Future Trends. PubMed Central. Retrieved January 15, 2026, from [Link]
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Environmental Molecular Sciences Laboratory. (n.d.). Pyrolysis Gas Chromatography-Mass Spectrometry. Retrieved January 15, 2026, from [Link]
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ResearchGate. (2021). Toxicological overview of impurities in pharmaceutical products | Request PDF. Retrieved January 15, 2026, from [Link]
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Common impurities in 1-pentylimidazole and their removal
Welcome to the technical support guide for 1-pentylimidazole. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth solutions for handling, purifying, and troubleshooting common issues encountered with this compound. As Senior Application Scientists, we have compiled this guide based on established chemical principles and field-proven laboratory practices.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthesized this compound?
The impurity profile of this compound is directly related to its synthesis, which typically involves the N-alkylation of imidazole with a pentyl halide (e.g., 1-chloropentane or 1-bromopentane).
Common Impurities Include:
-
Unreacted Starting Materials: Imidazole and the 1-pentyl halide used in the reaction are the most frequent contaminants.
-
Precursor Reagents: If the 1-pentyl halide was synthesized from 1-pentanol, residual alcohol might be present.[1][2]
-
Solvents: Residual solvents from the reaction or workup (e.g., Toluene, Acetonitrile, DMF).
-
Water: Introduced during aqueous workup steps.[3]
-
Decomposition Products: Overheating during synthesis or distillation can lead to thermal degradation, often causing discoloration.[4][5]
Q2: My this compound is yellow/brown, but it should be colorless. What does this indicate and is it usable?
Discoloration typically points to the presence of minor, often polymeric or oxidized, impurities formed through side reactions or thermal stress.[4] For many applications, such as use as a general solvent or in some bulk syntheses, a slight coloration may not interfere. However, for applications requiring high purity, such as in pharmaceutical development, as a precursor for ionic liquids, or in sensitive catalytic systems, this discoloration is unacceptable and indicates the need for purification.
Q3: How can I quickly assess the purity of my this compound sample?
Several analytical techniques can provide a purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR): This is one of the most powerful tools. You can quantify impurities by integrating the peaks corresponding to this compound against those of the impurities (e.g., unreacted imidazole, residual solvents).
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These methods are excellent for separating and quantifying volatile and non-volatile impurities, respectively.[6]
-
Thin-Layer Chromatography (TLC): A quick, qualitative method to visualize the number of components. By spotting the sample against pure standards of starting materials, you can get a rapid indication of what major impurities are present.
Q4: What is the most reliable, general-purpose method for purifying this compound?
For general-purpose purification to remove both more and less volatile impurities, vacuum distillation is the gold standard.[4][7] this compound has a high boiling point, and distillation at atmospheric pressure can cause decomposition. By reducing the pressure, the boiling point is significantly lowered, allowing for safe and effective separation from starting materials, salts, and decomposition products.
Troubleshooting Guide: Specific Impurity Removal
This section provides detailed protocols to address specific contamination issues.
Problem: Significant amount of unreacted imidazole detected.
Causality: Imidazole is a solid with low volatility compared to this compound and is basic. Its presence indicates an incomplete reaction or inefficient initial workup. We can exploit its basicity for selective removal.
Solution: Acid-Base Liquid-Liquid Extraction
This protocol leverages the fact that the basic imidazole can be protonated by an acid to form a water-soluble salt, which will then partition into an aqueous phase.[8]
Experimental Protocol: Acid Wash
-
Dissolution: Dissolve the crude this compound in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM). A typical concentration is 10-20% w/v.
-
Acidic Wash: Transfer the solution to a separatory funnel and wash it with a dilute aqueous acid solution (e.g., 1 M HCl). Use a volume of acidic solution equal to about half the organic phase volume.
-
Separation: Shake the funnel gently at first, venting frequently to release any pressure. Allow the layers to separate. The protonated imidazole salt will be in the bottom aqueous layer (if using DCM) or the top aqueous layer (if using a less dense solvent like ethyl acetate). Drain and collect the organic layer.
-
Repeat: Repeat the acidic wash one or two more times to ensure complete removal.
-
Neutralizing Wash: Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid, followed by a wash with brine (saturated NaCl solution) to remove excess water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
Workflow: Acid-Base Extraction
Caption: Workflow for removing basic imidazole impurity.
Problem: Residual 1-pentanol or 1-chloropentane is present.
Causality: These impurities are unreacted starting materials or precursors. They are significantly more volatile and less polar than the this compound product.
Solution: Vacuum Distillation
This method separates compounds based on differences in their boiling points. Under vacuum, the boiling points are lowered, preventing thermal degradation of the product.[4]
Physical Properties for Separation
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C at 1 atm) | Notes |
| 1-Chloropentane | 106.59 | ~108 °C | Impurity |
| 1-Pentanol | 88.15 | ~138 °C | Impurity[2][9] |
| This compound | 138.21 | ~255 °C (est.) | Product |
The significant difference in boiling points makes distillation an ideal separation technique.
Experimental Protocol: Vacuum Distillation
-
Pre-treatment: Ensure the crude product is free of water and acidic/basic impurities by performing the extraction workup described previously. Dry the crude oil thoroughly.
-
Apparatus Setup: Assemble a vacuum distillation apparatus. A short-path distillation head is recommended to minimize product loss. Place a magnetic stir bar in the round-bottom distillation flask. Lightly grease all joints with vacuum grease.
-
Distillation:
-
Begin vigorous stirring.
-
Slowly apply vacuum. A pressure of 1-10 mmHg is typical.
-
Once the vacuum is stable, gently heat the distillation flask with a heating mantle.
-
Collect the initial fractions, which will contain the more volatile impurities like 1-chloropentane and 1-pentanol.
-
As the temperature rises and stabilizes, collect the main fraction corresponding to your pure this compound.
-
-
Completion: Stop the distillation when a small amount of residue remains; never distill to dryness. Allow the apparatus to cool completely before slowly venting to atmospheric pressure.
Diagram: Vacuum Distillation Setup
Caption: Simplified schematic of a vacuum distillation apparatus.
Problem: My product is wet (contains water).
Causality: Water is often introduced during the workup phase and can be difficult to remove completely with a rotary evaporator, especially with high-boiling point compounds.
Solution 1: Azeotropic Distillation with Toluene
For larger scales, adding an anhydrous solvent like toluene and distilling can effectively remove water. Toluene and water form a low-boiling azeotrope, which removes the water as it distills.
Solution 2: Drying Over a Desiccant
For smaller scales, dissolve the product in an anhydrous organic solvent (e.g., DCM), add a strong drying agent like calcium hydride (CaH₂) or molecular sieves, stir for several hours or overnight, and then filter. Caution: CaH₂ reacts vigorously with water to produce hydrogen gas and should be handled with extreme care in a fume hood.
Problem: My product has multiple unknown impurities.
Causality: Complex reaction mixtures can arise from various side reactions or decomposition pathways.
Solution: Flash Column Chromatography
Chromatography is a powerful technique for separating multiple components based on their differential adsorption to a stationary phase.[10][11]
Experimental Protocol: Silica Gel Chromatography
-
Stationary Phase: Use silica gel as the stationary phase, as this compound is a polar compound.
-
Mobile Phase (Eluent): Start with a non-polar solvent (e.g., hexanes or petroleum ether) and gradually increase the polarity by adding a more polar solvent like ethyl acetate or methanol. A typical gradient might be from 100% hexanes to 50:50 hexanes:ethyl acetate.
-
Procedure:
-
Load the crude product onto the top of the silica column.
-
Begin eluting with the mobile phase.
-
Less polar impurities (like residual 1-chloropentane) will elute first.
-
The more polar this compound will elute later as the polarity of the mobile phase is increased.
-
Collect fractions and analyze them by TLC to identify which ones contain the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Troubleshooting Logic for Purification
Caption: Decision tree for selecting a purification method.
References
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Pinto, I., et al. (2021). Supported Ionic Liquids Used as Chromatographic Matrices in Bioseparation—An Overview. Molecules. Available at: [Link]
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Lamouroux, E., et al. (2011). How to separate ionic liquids: use of hydrophilic interaction liquid chromatography and mixed mode phases. Journal of Chromatography A. Available at: [Link]
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Han, D., et al. (2014). Recovery and purification of ionic liquids from solutions: a review. RSC Advances. Available at: [Link]
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Qiao, L., et al. (2013). Application of Ionic Liquids in Liquid Chromatography and Electrodriven Separation. Journal of Chromatographic Science. Available at: [Link]
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Ho, T. D., & Anderson, J. L. (2012). Ionic Liquids and Their Applications in Sample Preparation. LCGC International. Available at: [Link]
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Reddit User Discussion. (2017). Removing imidazole in a workup?. r/chemistry. Available at: [Link]
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QIAGEN. How can I remove imidazole from a protein sample?. Available at: [Link]
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New England Biolabs. (2025). FAQ: How can I remove imidazole from a protein sample?. NEB. Available at: [Link]
-
ResearchGate. (2018). Removal of imidazole?. Available at: [Link]
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iGEM. (2021). Buffer Exchange - Removal of Imidazole. Available at: [Link]
- Google Patents. (2009). US20090023933A1 - Method for isolating acids from chemical reaction mixtures by using 1-alkylimidazoles.
-
Reddit User Discussion. (2023). How do I purify 1-methylimidazole after the Debus–Radziszewski reaction?. r/chemistry. Available at: [Link]
-
ResearchGate. (2025). Thermal Behavior, Stability, and Decomposition Mechanism of Poly(N-vinylimidazole). Available at: [Link]
-
Filo. (2025). An elimination reaction occurs when 1 chloro pentane is converted to... Available at: [Link]
-
Quora. (2023). How to purify 1-methylimidazole after the Debus–Radziszewski reaction. Available at: [Link]
-
Štefanić Petek, A., et al. (2001). Distillation of N-Methylimidazole-Water System. Acta Chimica Slovenica. Available at: [Link]
-
Wikipedia. 1-Pentanol. Available at: [Link]
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Cann, A. F., & Liao, J. C. (2010). Pentanol isomer synthesis in engineered microorganisms. Applied Microbiology and Biotechnology. Available at: [Link]
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National Center for Biotechnology Information. 1-Pentanol. PubChem Compound Database. Available at: [Link]
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Pastor, I. M., & Yus, M. (2009). Bioactive N-Phenylimidazole Derivatives. Current Chemical Biology. Available at: [Link]
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E-RESEARCHCO. (2019). Synthesis and Characterization of Process Related New Impurity in Ufiprazole. Available at: [Link]
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Wang, Y., et al. (2022). Experimental Study of the Thermal Decomposition Properties of Binary Imidazole Ionic Liquid Mixtures. Molecules. Available at: [Link]
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Organic Chemistry Portal. Benzimidazole synthesis. Available at: [Link]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Experimental Study of the Thermal Decomposition Properties of Binary Imidazole Ionic Liquid Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. How to separate ionic liquids: use of hydrophilic interaction liquid chromatography and mixed mode phases - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1-Pentylimidazole
Welcome to the technical support center for the synthesis of 1-pentylimidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to enhance the yield and purity of your synthesis.
I. Introduction to this compound Synthesis
The N-alkylation of imidazole with a pentyl group is a fundamental transformation in organic synthesis, yielding a versatile building block for various applications, including the development of ionic liquids, pharmaceuticals, and functional materials. While seemingly straightforward, the synthesis of this compound can present challenges that affect both yield and purity. This guide provides a comprehensive overview of the common synthetic routes and practical solutions to overcome frequently encountered experimental hurdles.
The most prevalent method for synthesizing this compound is the direct N-alkylation of imidazole with a pentyl halide (e.g., 1-bromopentane or 1-chloropentane) in the presence of a base. The choice of reagents, solvent, and reaction conditions significantly influences the reaction's efficiency.
Reaction Workflow Diagram
Caption: General workflow for the synthesis of this compound.
II. Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, providing probable causes and actionable solutions.
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Insufficiently basic conditions: The imidazole nitrogen is not sufficiently deprotonated to act as a nucleophile.[1] 2. Low reactivity of the alkylating agent: Alkyl chlorides are less reactive than bromides or iodides. 3. Steric hindrance: Although less common for this compound, bulky substituents on the imidazole ring can hinder the approach of the alkylating agent.[1] 4. Low reaction temperature or short reaction time: The reaction may not have reached completion.[2][3] 5. Decomposition of reagents: Reagents may be old or impure. | 1. Increase base strength or concentration: Switch to a stronger base (e.g., NaH) or use a higher molar equivalent of a weaker base (e.g., K₂CO₃). Ensure the base is sufficiently dry. 2. Use a more reactive alkylating agent: Consider using 1-bromopentane or 1-iodopentane. 3. Increase reaction temperature and/or time: Monitor the reaction progress using TLC or GC-MS to determine the optimal reaction time. A higher temperature can overcome activation energy barriers.[2][3] 4. Use fresh, purified reagents: Ensure the purity of imidazole and the pentyl halide. |
| Formation of Side Products | 1. Dialkylation (Quaternary Imidazolium Salt Formation): The product, this compound, can be further alkylated to form a quaternary salt. This is more likely with highly reactive alkylating agents and high concentrations.[1] 2. Reaction with solvent: Some solvents can react with the reagents under the reaction conditions. | 1. Control stoichiometry: Use a slight excess of imidazole relative to the pentyl halide.[1] 2. Slow addition of alkylating agent: Add the pentyl halide dropwise to the reaction mixture to maintain a low instantaneous concentration. 3. Lower reaction temperature: This can reduce the rate of the second alkylation.[1] 4. Choose an inert solvent: Solvents like DMF, DMSO, acetonitrile, or toluene are generally suitable.[1][2][3] |
| Difficult Purification | 1. Co-elution with starting materials: The product and unreacted imidazole or pentyl halide may have similar polarities, making chromatographic separation challenging. 2. Presence of inorganic salts: The base and the halide salt byproduct need to be effectively removed. 3. Product is water-soluble: This can lead to losses during aqueous work-up.[4] | 1. Acid-base extraction: Dissolve the crude product in an organic solvent and wash with a dilute acid (e.g., 1M HCl) to protonate the imidazole and the product, transferring them to the aqueous layer. The unreacted pentyl halide remains in the organic layer. Then, basify the aqueous layer and extract the product back into an organic solvent.[4] 2. Thorough aqueous washing: Ensure all inorganic salts are removed by washing the organic layer with water or brine. 3. Vacuum distillation: If the product is thermally stable, vacuum distillation is an effective purification method for removing non-volatile impurities. |
III. Frequently Asked Questions (FAQs)
Q1: What is the optimal base for the synthesis of this compound?
The choice of base depends on the desired reaction rate and the reactivity of the alkylating agent. For less reactive alkyl halides like 1-chloropentane, a stronger base such as sodium hydride (NaH) in an aprotic solvent like THF or DMF is often used to fully deprotonate the imidazole. For more reactive halides like 1-bromopentane, weaker bases such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are generally sufficient and can minimize side reactions.[1][2][3]
Q2: Which solvent is most suitable for this reaction?
Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are excellent choices as they can dissolve both the imidazole and the base, facilitating the reaction.[1] Toluene can also be used, particularly with stronger bases.[2][3]
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a simple and effective method. Use a suitable eluent system (e.g., ethyl acetate/hexane or dichloromethane/methanol) to separate the starting material (imidazole) from the product (this compound).[1][4] The disappearance of the imidazole spot indicates the reaction is complete. Gas chromatography-mass spectrometry (GC-MS) can also be used for more quantitative monitoring.
Q4: What are the key safety precautions for this synthesis?
-
Work in a well-ventilated fume hood, especially when using volatile organic solvents and alkyl halides.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Alkyl halides are potentially harmful; avoid inhalation and skin contact.
-
Strong bases like sodium hydride are highly reactive and flammable; handle with care under an inert atmosphere.
Q5: Can this synthesis be performed under microwave irradiation?
Yes, microwave-assisted synthesis can significantly reduce reaction times and often improves yields.[1] A typical microwave protocol would involve heating the reactants in a sealed vessel in a high-boiling point solvent.[1]
IV. Optimized Experimental Protocol
This protocol provides a detailed, step-by-step methodology for the synthesis of this compound with an emphasis on maximizing yield and purity.
Materials and Reagents:
-
Imidazole
-
1-Bromopentane
-
Potassium Carbonate (anhydrous)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Deionized water
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add imidazole (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous DMF to the flask to dissolve the reagents.
-
Addition of Alkylating Agent: Slowly add 1-bromopentane (1.2 eq) to the stirring mixture at room temperature.
-
Reaction: Heat the reaction mixture to 70-80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
-
Process Flow Diagram
Caption: Step-by-step protocol for this compound synthesis.
V. References
-
Grimmett, M. R. (1997). Imidazole and benzimidazole synthesis. London: Academic Press.
-
BenchChem Technical Support Team. (2025, December). Overcoming steric hindrance in N-alkylation of imidazole derivatives. BenchChem.
-
BenchChem Technical Support Team. (n.d.). Technical Support Center: Purification of Imidazole Derivatives. BenchChem.
-
Gridnev, A. A., & Mihaltseva, I. M. (1994). Synthesis of 1-Alkylimidazoles. Synthetic Communications, 24(11), 1547–1555.
-
Lissel, M., & Schmidt, S. (1989). Process for preparing 1-alkylimidazoles. US Patent 5,011,934A.
-
Lissel, M., & Schmidt, S. (1991). A process for preparing 1-alkylimidazoles. WO 1991019699 A1.
-
Hanan, E. J., Chan, B. K., Estrada, A. A., Shore, D. G., & Lyssikatos, J. P. (2010). A One-Pot Procedure for the Conversion of Aromatic and Heteroaromatic 2-Nitroamines into Bicyclic 2H-Benzimidazoles. Synlett, 2010(18), 2759-2764.
-
Dubey, R., & Moorthy, N. S. H. N. (2007). Synthesis of 2-Substituted Aryl and Alkyl Benzimidazole Derivatives using Microwave. Chemical & Pharmaceutical Bulletin, 55(1), 115-117.
-
Bahrami, K., Khodaei, M. M., & Kavianinia, I. (2007). A Simple and Efficient Procedure for the Synthesis of Substituted Benzimidazoles. Synthesis, 2007(03), 417-427.
-
Raja, D., Philips, A., Palani, P., Lin, W.-Y., Devikala, S., & Senadi, G. C. (2020). D-Glucose as an Efficient C1 Synthon in the Synthesis of Benzimidazoles from o-Phenylenediamines via an Oxidative Cyclization Strategy. The Journal of Organic Chemistry, 85(18), 11531–11540.
-
Zhai, L., et al. (2017). A method for preparing 1-methylimidazole. CN103086978A.
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole.
-
Caloong Chemical Co., Ltd. (2023, July 7). Overview of the Synthesis Method of 2-Phenylimidazole.
-
Dhahri, A., et al. (2016). Synthesis of a new 2,4,5-triphenyl-1H-imidazolium-paratoluenesulfonic acid salt: Thermal and electrochemical stability. Journal de la Société Chimique de Tunisie, 18, 139-143.
-
AZoM. (2024, May 3). Maximizing Yield and Purity: Strategies for Fine Chemical Synthesis.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 83713, this compound.
-
Sigma-Aldrich. (n.d.). 1-Phenylimidazole.
-
ResearchGate. (n.d.). Optimization of Omeprazole Synthesis: Physico-Chemical Steering Towards Greener Processes.
-
Quora. (2023, August 21). How to purify 1-methylimidazole after the Debus–Radziszewski reaction.
-
Reddit. (2023, August 21). How do I purify 1-methylimidazole after the Debus–Radziszewski reaction?.
Sources
Stability issues of 1-pentylimidazole under acidic or basic conditions
A Guide to Understanding and Managing Stability in Acidic and Basic Media
Welcome to the Technical Support Center for 1-pentylimidazole. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this compound in both acidic and basic experimental conditions. As Senior Application Scientists, we have compiled this in-depth guide based on established principles of imidazole chemistry and extensive experience in troubleshooting formulation and development issues.
Introduction to this compound Stability
This compound is a versatile heterocyclic compound utilized in a variety of applications, including as a building block in pharmaceutical synthesis, a component of ionic liquids, and a catalyst. The lone pair of electrons on the N-3 nitrogen of the imidazole ring makes it susceptible to protonation in acidic media, while the C-2 proton can be susceptible to abstraction under strong basic conditions. Understanding these properties is crucial for predicting and mitigating degradation.
This guide provides a structured approach to identifying, troubleshooting, and preventing stability issues with this compound in your experiments.
Part 1: Stability and Troubleshooting in Acidic Conditions
The imidazole ring is generally considered stable in acidic solutions. However, prolonged exposure to strong acids, especially at elevated temperatures, can lead to degradation.
Frequently Asked Questions (FAQs) - Acidic Conditions
Q1: My this compound-containing solution appears to be losing potency after acidification. What could be the cause?
A1: While protonation of the imidazole ring at N-3 is expected and often reversible, strong acidic conditions (pH < 2) combined with heat can catalyze the hydrolysis of the imidazole ring. This is a slow process but can become significant over time, leading to a loss of the parent compound.
Q2: Are there specific acids I should be concerned about when working with this compound?
A2: Strong mineral acids such as hydrochloric acid (HCl) and sulfuric acid (H₂SO₄) at concentrations of 0.1 M or higher are more likely to promote degradation, especially with heating, than weaker organic acids.[1] The nature of the counter-ion can also play a role in the overall stability of the protonated species.
Q3: I observe the formation of a new, unexpected peak in my HPLC analysis after acidic treatment. What could this be?
A3: Under forcing acidic conditions, the imidazole ring can undergo hydrolytic cleavage. This would result in the formation of smaller, more polar fragments. While specific degradation products for this compound are not extensively documented in publicly available literature, the general mechanism for acid-catalyzed hydrolysis of imidazoles suggests the formation of an initial tetrahedral intermediate, followed by ring opening.
Troubleshooting Guide: Acidic Degradation
If you suspect acidic degradation of your this compound, follow this logical troubleshooting workflow:
Step 1: Confirm Degradation
-
Method: Use a stability-indicating HPLC method to quantify the amount of this compound remaining over time.
-
Rationale: A validated HPLC method can separate the parent compound from potential degradants, providing a clear picture of its stability.[2][3]
Step 2: Characterize Degradation Products
-
Method: Employ LC-MS to identify the mass of the degradation products. For structural elucidation, isolation of the degradants followed by NMR spectroscopy is recommended.
-
Rationale: Mass spectrometry provides the molecular weight of the impurities, offering initial clues to their identity. NMR provides detailed structural information.[4][5]
Step 3: Mitigate Degradation
-
pH Adjustment: If possible, adjust the pH of your solution to a less acidic range (pH 3-6) where the protonated form is stable.
-
Temperature Control: Avoid excessive heating of acidic solutions containing this compound.
-
Solvent Choice: In some cases, the presence of co-solvents can influence stability.
Visualizing Potential Acidic Degradation
The following diagram illustrates a plausible, though not definitively proven for this compound, pathway for acid-catalyzed hydrolysis based on general imidazole chemistry.
Caption: Plausible acid-catalyzed hydrolysis of this compound.
Part 2: Stability and Troubleshooting in Basic Conditions
The imidazole ring is generally more susceptible to degradation under basic conditions, particularly at elevated temperatures and in the presence of strong bases.
Frequently Asked Questions (FAQs) - Basic Conditions
Q1: I'm observing a rapid decrease in this compound concentration in my alkaline formulation. What is the likely degradation mechanism?
A1: In the presence of a strong base (e.g., NaOH, KOH), the proton at the C-2 position of the imidazole ring can become acidic and be abstracted. This can lead to ring-opening reactions or the formation of other degradation products.[6] The rate of this degradation is highly dependent on the base concentration and temperature.
Q2: Can the pentyl group on the nitrogen affect the stability in basic media?
A2: Yes, while the primary site of attack is often the C-2 proton, the N-pentyl group can also be a target for nucleophilic attack, leading to dealkylation, although this is more commonly observed in imidazolium salts.
Q3: My solution containing this compound has developed a yellow or brown color after being stored under basic conditions. Is this related to degradation?
A3: The formation of color is often an indicator of chemical degradation and the formation of chromophoric byproducts. This can result from complex condensation reactions following the initial degradation of the imidazole ring.
Troubleshooting Guide: Basic Degradation
If you suspect basic degradation of your this compound, the following steps will help you diagnose and address the issue:
Step 1: Quantify the Degradation
-
Method: Utilize a validated stability-indicating HPLC method to monitor the concentration of this compound over time.
-
Rationale: This will confirm if degradation is occurring and at what rate.
Step 2: Identify Degradation Products
-
Method: Use LC-MS to determine the molecular weights of the degradation products. 1H NMR studies of the stressed sample can reveal changes in the imidazole ring protons.[6][7]
-
Rationale: Identifying the degradation products is key to understanding the degradation pathway and implementing effective mitigation strategies.
Step 3: Implement Control Measures
-
pH Control: Maintain the pH of the solution below 9 where possible. If a basic pH is required, use the mildest possible base and the lowest effective concentration.
-
Temperature Management: Store basic solutions of this compound at reduced temperatures to slow the rate of degradation.
-
Inert Atmosphere: For oxygen-sensitive applications, purging the solution with an inert gas like nitrogen or argon can prevent oxidative degradation, which can be exacerbated under basic conditions.
Visualizing Potential Basic Degradation
The diagram below illustrates a potential degradation pathway for this compound under strong basic conditions, based on known imidazole chemistry.
Caption: Potential base-catalyzed degradation of this compound.
Part 3: Experimental Protocols for Stability Assessment
To empower you to assess the stability of this compound in your specific experimental matrix, we provide the following generalized protocols for forced degradation studies.[8][9][10]
Protocol 1: Forced Degradation in Acidic Conditions
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acidic Stress:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot.
-
-
Neutralization and Dilution:
-
Neutralize the aliquot with an equivalent amount of 0.1 M NaOH.
-
Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Protocol 2: Forced Degradation in Basic Conditions
-
Preparation of Stock Solution: Prepare a stock solution of this compound as described in Protocol 1.
-
Basic Stress:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot.
-
-
Neutralization and Dilution:
-
Neutralize the aliquot with an equivalent amount of 0.1 M HCl.
-
Dilute the neutralized sample with the mobile phase.
-
-
Analysis: Analyze the samples by HPLC.
Analytical Method: Stability-Indicating HPLC
The following is a starting point for developing a stability-indicating HPLC method. Optimization will be required for your specific instrumentation and sample matrix.[2]
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 10% B, increase to 90% B over 15 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Summary of Key Stability Considerations
| Condition | Potential for Degradation | Key Factors Influencing Stability | Recommended Mitigation Strategies |
| Acidic | Low to Moderate | Strong acid concentration, high temperature, prolonged exposure. | Use milder acids, control temperature, limit exposure time. |
| Basic | Moderate to High | Strong base concentration, high temperature. | Use pH < 9 if possible, use milder bases, maintain low temperatures. |
By understanding the chemical properties of this compound and employing systematic troubleshooting and mitigation strategies, you can ensure the integrity of your experiments and the reliability of your results.
References
- MedCrave. (2016, December 14). Forced Degradation Studies.
- SIELC Technologies. Separation of 1-Methylimidazole on Newcrom R1 HPLC column.
- Benchchem. (2025). A Comparative Guide to Purity Validation of 1-Benzylimidazole: HPLC vs. Alternative Methods.
- ResearchGate. Degradation of imidazolium. a, b, c Selected regions of the ¹H NMR...
- SciSpace. (2016, December 14). Forced Degradation Studies.
- Pharmaceutical Technology. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals.
- Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability.
- Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review.
- Taylor & Francis Group. (2005). Stress Testing: Analytical Considerations.
- ResearchGate. Effect of sodium hydroxide (0.1M) in the degradation of NA.
- Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
- MDPI. (2021, March 22). LC and NMR Studies for Identification and Characterization of Degradation Byproducts of Olmesartan Acid, Elucidation of Their Degradation Pathway and Ecotoxicity Assessment.
- Google Patents. US20090023933A1 - Method for isolating acids from chemical reaction mixtures by using 1-alkylimidazoles.
- PubMed. (2011, February 2). Hydrolysis of imidazole-2-ylidenes.
- RSC Publishing. Towards understanding the improved stability of palladium supported on TS-1 for catalytic combustion.
- National Institutes of Health. (2019, May 7). A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide.
- International Journal of Research in Pharmaceutical and Chemical Sciences.
- ResearchGate. Formulas of 1-alkylimidazoles.
- PubMed. 1H NMR study of degradation mechanisms of oxacephem derivatives with various 3'-substituents in alkaline solution.
Sources
- 1. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ijrpc.com [ijrpc.com]
- 4. LC and NMR Studies for Identification and Characterization of Degradation Byproducts of Olmesartan Acid, Elucidation of Their Degradation Pathway and Ecotoxicity Assessment [mdpi.com]
- 5. A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 1H NMR study of degradation mechanisms of oxacephem derivatives with various 3'-substituents in alkaline solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. scispace.com [scispace.com]
- 10. biomedres.us [biomedres.us]
Technical Support Center: A Troubleshooting Guide for Reactions Involving 1-Pentylimidazole
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for common issues encountered in reactions involving 1-pentylimidazole, particularly its synthesis via N-alkylation and its use as a precursor. The question-and-answer format is designed to address specific experimental challenges with actionable, field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: My N-alkylation reaction to synthesize this compound is showing low yield or is not going to completion. What are the likely causes and how can I optimize it?
A1: Low yields in the N-alkylation of imidazole to form this compound are a frequent challenge, often stemming from a few key factors: incomplete deprotonation of the imidazole ring, insufficient reactivity of the alkylating agent (e.g., 1-bromopentane or 1-chloropentane), or suboptimal reaction conditions.[1] The imidazole nitrogen must be sufficiently nucleophilic to attack the alkyl halide, and this is highly dependent on the base and solvent system.
Causality and Troubleshooting Steps:
-
Evaluate the Base and Solvent System: The primary role of the base is to deprotonate imidazole, generating the highly nucleophilic imidazolide anion. The solvent must facilitate this process and solubilize the reagents.
-
Strong Bases: For complete and rapid deprotonation, a strong base like Sodium Hydride (NaH) is extremely effective. It should be used in an anhydrous aprotic solvent such as Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) to prevent quenching.[1]
-
Weaker Bases: In many cases, weaker inorganic bases are sufficient and safer to handle. Potassium Carbonate (K₂CO₃) and Cesium Carbonate (Cs₂CO₃) are excellent choices, with Cs₂CO₃ often reported to be highly effective.[1][2] These are typically used in polar aprotic solvents like Acetonitrile (MeCN) or DMF.[1]
-
Solvent Choice: Polar aprotic solvents (DMF, DMSO, MeCN) are generally preferred as they effectively dissolve the reagents and promote SN2 reactions.[1]
-
-
Assess the Alkylating Agent: The reactivity of the pentyl halide is critical. The general order of reactivity is I > Br > Cl. If you are using 1-chloropentane and experiencing slow or incomplete reactions, consider switching to 1-bromopentane or adding a catalytic amount of sodium iodide (NaI) to facilitate a Finkelstein reaction, in situ generating the more reactive 1-iodopentane.
-
Control Reaction Temperature and Time: While heating can increase the reaction rate, excessive temperatures can lead to side reactions or decomposition. Monitor the reaction progress closely using Thin-Layer Chromatography (TLC) or LC-MS. If the reaction stalls, a modest increase in temperature (e.g., from room temperature to 50-60 °C) may be beneficial.
Troubleshooting Decision Workflow
Caption: Troubleshooting flowchart for low-yield N-alkylation reactions.
Q2: I'm observing the formation of a significant byproduct. How do I identify and prevent it?
A2: A common side reaction in the synthesis of this compound is the formation of a 1,3-dipentylimidazolium salt.[3] This occurs when the newly formed this compound (which is also a nucleophile) undergoes a second alkylation by the pentyl halide. This is particularly common if the reaction is run for too long, at high temperatures, or with an excess of the alkylating agent.[3]
Prevention Strategies:
-
Stoichiometry Control: Use a slight excess (1.0 to 1.1 equivalents) of the imidazole starting material relative to the pentyl halide. This ensures the alkylating agent is the limiting reagent, minimizing the chance of double alkylation.[3]
-
Reaction Monitoring: Closely monitor the reaction's progress by TLC or LC-MS. Stop the reaction as soon as the starting imidazole is consumed.[3]
-
Temperature Control: Lowering the reaction temperature can reduce the rate of the second alkylation, which typically requires more energy than the first.[3]
-
Controlled Addition: Add the pentyl halide slowly (dropwise) to the solution of deprotonated imidazole. This keeps the instantaneous concentration of the alkylating agent low, favoring the reaction with the more nucleophilic imidazolide anion over the neutral this compound product.
| Parameter | Recommendation for Minimizing Byproducts | Rationale |
| Stoichiometry | Imidazole : Pentyl Halide ≈ 1.1 : 1.0 | Makes the alkylating agent the limiting reagent.[3] |
| Temperature | Lowest effective temperature | Reduces the rate of the second (undesired) alkylation.[3] |
| Addition | Slow, dropwise addition of pentyl halide | Maintains a low concentration of the alkylating agent. |
| Monitoring | Frequent TLC or LC-MS analysis | Allows the reaction to be stopped upon completion.[3] |
Q3: My reaction is complete, but I am struggling with the purification of this compound. What is an effective workup and purification protocol?
A3: Purification challenges typically involve removing inorganic salts (from the base) and any unreacted starting materials or byproducts. If this compound is being used as a precursor for an ionic liquid, achieving high purity is essential.[4]
Step-by-Step General Purification Protocol:
-
Quench and Solvent Removal:
-
If a strong base like NaH was used, carefully quench the reaction by slowly adding water or methanol at 0 °C.
-
Remove the bulk of the organic solvent (e.g., MeCN, THF) using a rotary evaporator.
-
-
Aqueous Extraction:
-
Dissolve the residue in a suitable organic solvent that is immiscible with water, such as ethyl acetate or dichloromethane.
-
Wash the organic layer several times with water to remove inorganic salts (e.g., KBr, NaCl).[5] If the product is being used for ionic liquid synthesis where halide contamination is a concern, this step is critical.
-
Follow with a wash using saturated sodium chloride solution (brine) to aid in the separation of the layers and remove residual water from the organic phase.
-
-
Drying and Final Concentration:
-
Chromatography (If Necessary):
-
If the product is still impure (e.g., contaminated with starting imidazole or the dialkylated salt), purification by column chromatography on silica gel is often effective.[7]
-
A gradient of ethyl acetate in hexanes is a common starting point for the eluent system.
-
General Purification Workflow
Caption: Standard workflow for the purification of this compound.
Q4: What are the essential safety and handling precautions for this compound and its precursors?
A4: Proper handling and storage are paramount for both safety and maintaining the integrity of the chemical. 1-Alkylimidazoles and alkylating agents can be hazardous.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[8]
-
Ventilation: Conduct all manipulations in a well-ventilated chemical fume hood.[9] 1-alkylimidazoles can be irritating to the respiratory system.[10]
-
Handling: Avoid contact with skin, eyes, and clothing.[9] In case of contact, rinse immediately and thoroughly with water.[8] Do not ingest.[9]
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated area.[9] It is often recommended to store under an inert atmosphere (e.g., nitrogen) to protect from moisture, especially if it is of high purity for applications like ionic liquid synthesis.
-
Incompatibilities: Keep away from strong oxidizing agents and strong acids.[8][9] Also, keep away from heat, sparks, and open flames.[9]
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting N-Alkylation Reactions of Imidazole.
- Benchchem. (n.d.). Overcoming steric hindrance in N-alkylation of imidazole derivatives.
- Reddit. (2021). This is why selective N-alkylation of imidazoles is difficult. r/OrganicChemistry.
- Fisher Scientific. (2010). SAFETY DATA SHEET - 1-Methylimidazole.
- PubChem. (n.d.). 1-Phenylimidazole. National Center for Biotechnology Information.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 1H-Imidazole, 1-ethenyl-.
- University of Otago. (n.d.). N-Alkylation of imidazoles.
- Sigma-Aldrich. (n.d.). SAFETY DATA SHEET - 1-Methylimidazole.
- ACS Publications. (n.d.). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry.
- ResearchGate. (n.d.). Synthesis of protic ionic liquids Challenges and solutions for the synthesis of pure compounds.
- ResearchGate. (n.d.). Synthesis and physical study of new ionic liquids based imidazolium salts.
- Benchchem. (n.d.). Application Notes & Protocols: 1-Methylimidazole as a Precursor for Ionic Liquid Synthesis.
- ResearchGate. (n.d.). Preparation of ionic liquids and tion of ionic liquids and synthesis of DHPM using ILS of DHPM using ILS.
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- 1. pdf.benchchem.com [pdf.benchchem.com]
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- 7. reddit.com [reddit.com]
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- 10. 1-Phenylimidazole | C9H8N2 | CID 81595 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Performance of 1-Pentylimidazole as a Corrosion Inhibitor
Welcome to the technical support center for 1-pentylimidazole, a high-performance corrosion inhibitor. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) to optimize your experimental outcomes. The information herein is structured to offer not just procedural steps but also the underlying scientific principles to empower your research.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the use of this compound as a corrosion inhibitor.
Q1: What is the fundamental mechanism by which this compound inhibits corrosion?
A1: this compound inhibits corrosion primarily through adsorption onto the metal surface.[1][2] Its molecule consists of two key components: the imidazole ring and a pentyl chain. The imidazole ring, rich in nitrogen atoms, readily adsorbs onto the metal, forming a protective layer.[1] This can occur via chemical bonding (chemisorption) or physical interactions (physisorption). The pentyl chain, being hydrophobic, creates a barrier that repels water and corrosive species like chloride ions.[1] This dual-action mechanism—chemisorption from the imidazole ring and a hydrophobic barrier from the pentyl chain—makes it an effective corrosion inhibitor.[1]
Q2: What are the typical experimental conditions for evaluating this compound's performance?
A2: The performance of this compound is commonly evaluated in acidic media, such as 1 M hydrochloric acid (HCl), using mild steel as the working electrode.[3][4][5][6] Electrochemical techniques like potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are standard methods for these evaluations.[3][7][8]
Q3: How does the concentration of this compound affect its inhibition efficiency?
A3: Generally, the inhibition efficiency of this compound increases with its concentration up to an optimal point.[9][10] This is because a higher concentration leads to greater surface coverage on the metal. However, excessively high concentrations might not significantly improve performance and could be uneconomical.[9] It is crucial to determine the optimal concentration for your specific system through a concentration-dependent study.
Q4: Can environmental factors like temperature influence the performance of this compound?
A4: Yes, temperature is a critical factor. Typically, the inhibition efficiency of organic inhibitors like this compound decreases as the temperature rises.[10][11] This is often attributed to the desorption of the inhibitor from the metal surface at higher temperatures. Understanding the temperature stability of the inhibitor is essential for applications in varying thermal environments.
Q5: What is the significance of the adsorption isotherm in inhibitor studies?
A5: The adsorption isotherm describes the equilibrium relationship between the concentration of the inhibitor in the solution and the amount adsorbed on the metal surface at a constant temperature. Determining the adsorption isotherm (e.g., Langmuir, Freundlich) helps to understand the mechanism of adsorption.[12][13][14][15] For instance, the Langmuir isotherm assumes monolayer adsorption on a homogeneous surface.[7][12][13][14][15]
Part 2: Troubleshooting Guides
This section provides solutions to specific issues you may encounter during your experiments.
Issue 1: Inconsistent or Non-Reproducible Electrochemical Measurements
Symptoms:
-
High variability in corrosion current density (i_corr) values between identical runs.
-
Shifting corrosion potential (E_corr) values.
-
Irregular shapes in Nyquist or Bode plots from EIS.
Potential Causes & Solutions:
-
Improper Surface Preparation: The condition of the working electrode surface is paramount. An inconsistently prepared surface will lead to variable results.
-
Solution: Standardize your electrode preparation protocol. A common procedure involves grinding the metal surface with successively finer grades of silicon carbide (SiC) paper, followed by rinsing with deionized water and ethanol, and finally drying. Ensure the final polishing step is consistent for all samples.
-
-
Contamination of the Electrolyte: Impurities in the corrosive medium can interfere with the inhibitor's performance and the electrochemical reactions.
-
Solution: Always use high-purity reagents and deionized water to prepare your electrolyte solutions. Ensure all glassware is thoroughly cleaned.
-
-
Unstable Open Circuit Potential (OCP): Starting electrochemical measurements before the system has reached a steady state will yield unreliable data.
-
Solution: Before any measurement, allow the working electrode to immerse in the test solution for a sufficient time (typically 30-60 minutes) to attain a stable OCP. Monitor the potential until it varies by less than a few millivolts over a 5-10 minute period.
-
-
Instrumental Noise or Faulty Connections: Electrical noise or poor connections in the electrochemical cell setup can distort the measurements.
Issue 2: Low Inhibition Efficiency at Expected Concentrations
Symptoms:
-
The calculated inhibition efficiency is significantly lower than reported in the literature for similar conditions.
-
Minimal change in corrosion rate after adding the inhibitor.
Potential Causes & Solutions:
-
Incorrect Inhibitor Concentration: An error in preparing the inhibitor solution can lead to a lower-than-intended concentration.
-
Solution: Double-check all calculations and measurements when preparing stock and test solutions. Use a calibrated analytical balance for weighing the inhibitor.
-
-
Presence of Aggressive Ions: Certain ions in the electrolyte can compete with the inhibitor for adsorption sites or accelerate corrosion, reducing the inhibitor's effectiveness.
-
Solution: Analyze the composition of your corrosive medium. If unexpected aggressive ions are present, purify your reagents or use a different source.
-
-
pH of the Solution: The effectiveness of imidazole-based inhibitors can be pH-dependent.
-
Solution: Measure and control the pH of your electrolyte. If necessary, use a buffer solution to maintain a constant pH throughout the experiment.
-
Issue 3: Artifacts in Electrochemical Impedance Spectroscopy (EIS) Data
Symptoms:
-
Depressed semi-circles in the Nyquist plot.
-
Inductive loops at low frequencies.
-
Scattered data points.
Potential Causes & Solutions:
-
Surface Heterogeneity and Roughness: A non-ideal, rough electrode surface can lead to a frequency dispersion effect, resulting in depressed semi-circles.
-
Solution: This is a common phenomenon. Instead of a pure capacitor, use a Constant Phase Element (CPE) in your equivalent circuit model to account for this non-ideal capacitive behavior.
-
-
Adsorption/Desorption Processes or Side Reactions: Inductive loops at low frequencies can be indicative of the relaxation of adsorbed inhibitor molecules or the occurrence of other electrochemical reactions.
-
Solution: Analyze the system at different immersion times to see how the inductive loop evolves. This can provide insights into the stability of the adsorbed inhibitor layer.
-
-
Non-Stationary System: EIS assumes the system is at a steady state. If the corrosion process is changing rapidly during the measurement, it can lead to distorted spectra.[17]
Part 3: In-Depth Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments.
Protocol 1: Potentiodynamic Polarization Measurements
This technique is used to determine the corrosion current density (i_corr) and to understand the effect of the inhibitor on the anodic and cathodic reactions.[18]
Materials and Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell
-
Working Electrode (e.g., mild steel)
-
Reference Electrode (e.g., Saturated Calomel Electrode - SCE)
-
Counter Electrode (e.g., Platinum wire or graphite rod)[7]
-
Corrosive solution (e.g., 1 M HCl)
-
This compound inhibitor solutions of varying concentrations
Procedure:
-
Electrode Preparation: Prepare the working electrode by grinding with SiC paper up to a fine grit (e.g., 1200), followed by rinsing with deionized water and ethanol, and then drying.
-
Cell Assembly: Assemble the three-electrode cell. Ensure the reference electrode tip is close to the working electrode surface to minimize IR drop.
-
Deaeration (if required): For some studies, the solution may need to be deaerated by purging with nitrogen or argon gas for at least 30 minutes before immersing the electrode.[19]
-
OCP Stabilization: Immerse the electrodes in the test solution (with or without inhibitor) and allow the OCP to stabilize for 30-60 minutes.
-
Polarization Scan: Perform the potentiodynamic scan, typically from -250 mV to +250 mV versus OCP at a slow scan rate (e.g., 0.5 to 1 mV/s).[19]
-
Data Analysis: Plot the resulting potential versus the logarithm of the current density (Tafel plot). Extrapolate the linear portions of the anodic and cathodic curves back to the corrosion potential (E_corr) to determine the corrosion current density (i_corr).[20][21]
-
Calculate Inhibition Efficiency (IE%): IE% = [(i_corr_uninhibited - i_corr_inhibited) / i_corr_uninhibited] * 100 where i_corr_uninhibited and i_corr_inhibited are the corrosion current densities in the absence and presence of the inhibitor, respectively.
Protocol 2: Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the kinetics of the electrode processes and the properties of the inhibitor film.[7][22]
Materials and Equipment:
-
Same as for Potentiodynamic Polarization, but the potentiostat must have EIS capability.
Procedure:
-
Electrode Preparation and Cell Assembly: Follow steps 1-3 from the Potentiodynamic Polarization protocol.
-
OCP Stabilization: Immerse the electrodes and allow the OCP to stabilize for 30-60 minutes.
-
EIS Measurement: Perform the EIS measurement at the stable OCP. Apply a small amplitude sinusoidal AC voltage (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).[7][22]
-
Data Analysis:
-
Plot the data in Nyquist (Z_imaginary vs. Z_real) and Bode (log |Z| and phase angle vs. log frequency) formats.
-
Model the EIS data using an appropriate equivalent electrical circuit. A common circuit for corrosion inhibitor studies includes the solution resistance (Rs), the charge transfer resistance (R_ct), and a constant phase element (CPE) representing the double-layer capacitance.
-
-
Calculate Inhibition Efficiency (IE%): IE% = [(R_ct_inhibited - R_ct_uninhibited) / R_ct_inhibited] * 100 where R_ct_uninhibited and R_ct_inhibited are the charge transfer resistances in the absence and presence of the inhibitor, respectively.
Part 4: Enhancing Performance through Synergy and Advanced Formulations
Synergistic Effects with Halide Ions
The performance of this compound can often be significantly enhanced by the addition of halide ions, particularly iodide (I⁻).[23]
Mechanism of Synergy: Halide ions, especially I⁻, have a larger ionic radius and are more easily polarizable.[24] They first adsorb onto the positively charged metal surface in an acidic solution. This creates a negatively charged surface, which then facilitates the adsorption of the protonated (cationic) form of the this compound molecule through electrostatic attraction. This co-adsorption leads to a more compact and stable protective film.[23]
Experimental Approach: To investigate synergistic effects, prepare test solutions containing a fixed concentration of this compound and varying concentrations of a halide salt (e.g., KI). Perform electrochemical measurements as described in the protocols above to determine the inhibition efficiency for each combination. A synergistic parameter can be calculated to quantify the degree of synergy.
Advanced Formulations: Nanocarriers and Composite Coatings
To improve the long-term performance and controlled release of this compound, advanced formulations can be explored.
-
Encapsulation in Nanocarriers: Loading this compound into nanocarriers, such as cellulose nanocrystals, can provide a "smart" release mechanism.[25] The inhibitor is released in response to a corrosion trigger (e.g., a change in pH), providing protection when and where it is needed.
-
Incorporation into Composite Coatings: this compound can be incorporated into polymer coatings to enhance their anti-corrosion properties. The inhibitor can leach out over time to protect defects in the coating.[25]
Part 5: Data Visualization and Workflow Diagrams
Quantitative Data Summary
| Condition | Inhibitor Concentration | Temperature (°C) | Inhibition Efficiency (%) - PDP | Inhibition Efficiency (%) - EIS |
| 1 M HCl | 1 mM | 25 | 85.2 | 87.5 |
| 1 M HCl | 5 mM | 25 | 92.8 | 94.1 |
| 1 M HCl | 10 mM | 25 | 95.1 | 96.3 |
| 1 M HCl + 1 mM KI | 5 mM | 25 | 98.5 | 99.2 |
| 1 M HCl | 5 mM | 50 | 80.4 | 82.1 |
Note: The data in this table is illustrative and should be replaced with your experimental results.
Diagrams
Caption: Mechanism of corrosion inhibition by this compound.
Caption: Workflow for electrochemical evaluation of corrosion inhibitors.
References
- Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. (2022). AIP Conference Proceedings.
- Electrochemical Impedance Spectroscopy Study on Corrosion Inhibition of Benzyltriethylammonium Chloride. (n.d.). AIP Publishing.
-
Measured potentiodynamic polarization curves for corrosion inhibitor model compounds. (n.d.). ResearchGate. Available at: [Link]
-
Electrochemical Evaluation of Sustainable Corrosion Inhibitors via Dynamic Electrochemical Impedance Spectroscopy. (2021). ACS Symposium Series. Available at: [Link]
-
Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements. (n.d.). ASTM International. Available at: [Link]
-
Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS). (n.d.). CRA-Explore. Available at: [Link]
-
Troubleshooting Electrochemical Cell. (2017). redox.me. Available at: [Link]
-
Potentiodynamic polarization curves of corrosion inhibition of mild steel in 1 M HCl. (n.d.). ResearchGate. Available at: [Link]
-
Getting Started with Electrochemical Corrosion Measurement. (n.d.). Gamry Instruments. Available at: [Link]
-
Electrochemical Techniques for Measurement And Interpretation of Corrosion. (n.d.). NACE International. Available at: [Link]
-
Potentiodynamic polarization methods. (n.d.). Corrosion Doctors. Available at: [Link]
-
Electrochemical Corrosion Test Methods. (n.d.). Falex Corporation. Available at: [Link]
-
Langmuir isotherm adsorption model of P1 on the surface of mild steel in 1M HCl. (n.d.). ResearchGate. Available at: [Link]
-
Corrosion Inhibitor Efficiency Limits and Key Factors. (n.d.). ResearchGate. Available at: [Link]
-
Variation of inhibition efficiency of MIP with temperature. (n.d.). ResearchGate. Available at: [Link]
-
The Inhibition of Mild Steel Corrosion in 1 N HCl by Imidazole Derivatives. (2010). PubMed. Available at: [Link]
-
The Role of 1-Octylimidazole in Advanced Corrosion Protection. (n.d.). HOPAX. Available at: [Link]
-
Adsorption and Inhibitive Properties of 1-phenylaminomethyl-benzimidazole on Corrosion of Mild Steel in Hydrochloric Acid. (n.d.). ResearchGate. Available at: [Link]
-
Corrosion inhibition mechanism of imidazole ionic liquids with high temperature in 20% HCl solution. (2022). PubMed. Available at: [Link]
-
Inhibition efficiency of P1for mild steel in 1M HCl solution. (n.d.). ResearchGate. Available at: [Link]
-
Langmuir adsorption isotherm model of the mild steel surface of all inhibitors in 1 M HCl. (n.d.). ResearchGate. Available at: [Link]
-
Langmuir adsorption isotherm for mild steel in 1 M HCl solution. (n.d.). ResearchGate. Available at: [Link]
-
(PDF) Corrosion inhibition of mild steel in 1 M HCl by pyrazolone-sulfonamide hybrids synthesis, characterization, and evaluation. (2023). ResearchGate. Available at: [Link]
-
(PDF) Inhibition Effect and Mechanism of 2-(3-bromophenyl)-1- phenyl-1H-Benzimidazole on Copper Corrosion in Acidic Solution. (2020). ResearchGate. Available at: [Link]
-
On the Inhibition Efficiency of Different Imidazole-Based Green Corrosion Inhibitors: Insights from Raman Spectroscopy and Electrochemical Techniques. (n.d.). NACE International. Available at: [Link]
-
Synergistic Effects of 1-Octyl-3-Methylimidazolium Hexafluorophosphate and Cellulose Nanocrystals on Improving Polyacrylate Waterborne Anti-Corrosion Coatings. (2023). MDPI. Available at: [Link]
-
Synergistic Effect of Imidazoline Derivative and Benzimidazole as Corrosion Inhibitors for Q235 Steel. (n.d.). ResearchGate. Available at: [Link]
-
Corrosion inhibition studies for mild steel in 5.0 M HCl by substituted phenyltetrazole. (2017). AVESİS. Available at: [Link]
-
2-Phenylimidazole Corrosion Inhibitor on Copper: An XPS and ToF-SIMS Surface Analytical Study. (2021). MDPI. Available at: [Link]
-
Synergistic effect of KI on the corrosion inhibition of a poly(diallylammonium chloride). (2024). NIH. Available at: [Link]
-
Study of the Synergistic Effect Between Corrosion Inhibitors by Using Fractional Free Volume. (n.d.). ResearchGate. Available at: [Link]
-
Corrosion inhibition of mild steel in HCl solution by Tinidazole. (n.d.). ResearchGate. Available at: [Link]
-
Langmuir adsorption isotherm of ordinary steel in 1 M HCl in the presence of BP( b). (n.d.). ResearchGate. Available at: [Link]
-
Synergistic inhibition effect of L-Phenylalanine and zinc salts on chloride-induced corrosion of magnesium alloy. (n.d.). ResearchGate. Available at: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Corrosion inhibition mechanism of imidazole ionic liquids with high temperature in 20% HCl solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Inhibition of Mild Steel Corrosion in 1 N HCl by Imidazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
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- 6. researchgate.net [researchgate.net]
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- 18. Potentiodynamic polarization [corrosion-doctors.org]
- 19. farsi.msrpco.com [farsi.msrpco.com]
- 20. Electrochemical Corrosion Measurements-Galvanic Corrosion Gamry Instruments [gamry.com]
- 21. falex.com [falex.com]
- 22. Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS) - Van Loon Chemical Innovations [vlci.biz]
- 23. Synergistic effect of KI on the corrosion inhibition of a poly(diallylammonium chloride)-based cyclocopolymer containing bis-cationic motifs for mild steel corrosion in 20% formic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Synergistic Effects of 1-Octyl-3-Methylimidazolium Hexafluorophosphate and Cellulose Nanocrystals on Improving Polyacrylate Waterborne Anti-Corrosion Coatings [mdpi.com]
Technical Support Center: Overcoming Challenges in the Scale-Up of 1-Pentylimidazole Production
Welcome to the technical support center for the production of 1-pentylimidazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up the synthesis of this important heterocyclic compound. Here, we provide in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments, ensuring a smooth transition from laboratory-scale synthesis to larger-scale production.
Introduction: The Scale-Up Challenge
The synthesis of this compound, typically achieved through the N-alkylation of imidazole with a pentyl halide, appears straightforward on a laboratory scale. However, as production volume increases, challenges related to reaction kinetics, heat and mass transfer, impurity profiles, and product isolation become more pronounced. This guide provides practical, field-proven insights to anticipate and overcome these hurdles, ensuring a robust and reproducible manufacturing process.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is the direct N-alkylation of imidazole with a pentylating agent, such as 1-bromopentane or 1-chloropentane, in the presence of a base.[1][2] The choice of base and solvent is critical for optimizing yield and minimizing byproducts.
Q2: What are the primary byproducts to expect in this compound synthesis?
A2: The most significant byproduct is the 1,3-dipentylimidazolium halide, formed by the quaternization of the this compound product.[3] Unreacted starting materials (imidazole and pentyl halide) can also be present as impurities.
Q3: What are the key safety precautions when handling the raw materials for this synthesis?
A3: Imidazole is a corrosive solid and should be handled with appropriate personal protective equipment (PPE), including gloves and safety goggles. Alkyl halides like 1-bromopentane are flammable and toxic, and all manipulations should be performed in a well-ventilated fume hood.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC) to track the consumption of imidazole and the formation of this compound.[4]
Q5: Is it possible to recycle the solvent used in the reaction?
A5: Yes, depending on the solvent chosen and the purification methods employed, solvent recovery and recycling are often feasible in industrial processes to improve cost-effectiveness and reduce environmental impact.
Troubleshooting Guide
This section addresses specific problems that may arise during the scale-up of this compound production, providing probable causes and actionable solutions.
Problem 1: Low Yield of this compound
| Probable Cause | Recommended Solution | Scientific Rationale |
| Incomplete Deprotonation of Imidazole | - Use a stronger base (e.g., sodium hydroxide, potassium hydroxide) or increase the stoichiometry of the base.[5] - Consider using a phase-transfer catalyst (PTC) like a quaternary ammonium salt to facilitate the reaction between the base and imidazole.[3][6] | The N-alkylation proceeds via the imidazolide anion. Incomplete deprotonation leads to a lower concentration of the reactive nucleophile, thus reducing the reaction rate and overall yield. A PTC can shuttle the hydroxide ion from the aqueous or solid phase to the organic phase where the imidazole is dissolved.[7] |
| Suboptimal Reaction Temperature | - Optimize the reaction temperature. For many N-alkylations of imidazole, a temperature range of 75-115°C is effective.[5] | Reaction kinetics are temperature-dependent. Too low a temperature will result in a slow reaction rate, while excessively high temperatures can lead to increased byproduct formation and potential degradation of the product.[8] |
| Poor Mixing and Mass Transfer | - Ensure efficient agitation of the reaction mixture, especially in heterogeneous systems (e.g., solid base in a liquid solvent). | Inadequate mixing can lead to localized "hot spots" and concentration gradients, resulting in inconsistent reaction progress and increased side reactions. Efficient mass transfer is crucial for the interaction of reactants, particularly when a solid base is used. |
| Side Reaction: Quaternization | - Use a slight excess of imidazole relative to the pentyl halide (e.g., 1.1:1 molar ratio). - Control the addition rate of the pentyl halide to maintain a low concentration in the reaction mixture.[5] | The this compound product can act as a nucleophile and react with the pentyl halide to form the undesired 1,3-dipentylimidazolium salt. Maintaining an excess of the more nucleophilic imidazole and keeping the pentyl halide concentration low favors the desired reaction. |
Problem 2: High Levels of Impurities in the Final Product
| Probable Cause | Recommended Solution | Scientific Rationale |
| Presence of 1,3-Dipentylimidazolium Salt | - During workup, wash the organic phase with water to remove the water-soluble quaternary salt. - If the salt precipitates, it can be removed by filtration. | The 1,3-dipentylimidazolium halide is an ionic salt and typically exhibits good solubility in water, allowing for its separation from the less polar this compound product through liquid-liquid extraction. |
| Unreacted Imidazole | - Wash the organic phase with a dilute acidic solution (e.g., dilute HCl) to protonate and extract the basic imidazole into the aqueous layer. | Imidazole is a basic compound (pKa of the conjugate acid is ~7). Protonation with a dilute acid will form the water-soluble imidazolium salt, which can then be easily separated from the organic product layer. |
| Unreacted Pentyl Halide | - Remove the excess pentyl halide by distillation, taking advantage of its lower boiling point compared to this compound. - Optimize the stoichiometry of the reactants to minimize residual pentyl halide. | The difference in volatility between the pentyl halide and the product allows for purification by distillation. Careful control of reactant ratios is a key principle of green chemistry to minimize waste. |
| Color Formation (Yellow/Brown Product) | - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[8] - Purify the crude product using activated carbon treatment or distillation. | Color formation can be indicative of thermal degradation or oxidative side reactions.[8] Running the reaction under an inert atmosphere minimizes oxidation, and purification methods can remove colored impurities. |
Experimental Protocols
Protocol 1: Scale-Up Synthesis of this compound
This protocol is a general guideline and should be optimized for your specific equipment and scale.
-
Reactor Setup: Charge a suitable reactor with imidazole and a non-reactive aromatic solvent such as toluene.[5]
-
Inert Atmosphere: Purge the reactor with an inert gas like nitrogen.
-
Base Addition: Add powdered potassium hydroxide (1.1 equivalents per mole of imidazole).
-
Heating: Heat the stirred mixture to 90-100°C.[5]
-
Alkyl Halide Addition: Slowly add 1-bromopentane (0.9 equivalents per mole of imidazole) to the reaction mixture over 2-4 hours, maintaining the temperature.[5]
-
Reaction Monitoring: Monitor the reaction by GC or HPLC until the imidazole is consumed.
-
Cooling: Cool the reaction mixture to room temperature.
-
Workup:
-
Filter the reaction mixture to remove the inorganic salts (potassium bromide and excess potassium hydroxide).[5]
-
Wash the filtrate with water to remove any remaining salts and the 1,3-dipentylimidazolium byproduct.
-
Wash with a dilute aqueous acid solution to remove unreacted imidazole.
-
Wash with a brine solution and dry the organic layer over a suitable drying agent (e.g., anhydrous magnesium sulfate).
-
-
Purification: Remove the solvent under reduced pressure. The crude this compound can be further purified by vacuum distillation.
Protocol 2: Purity Analysis by Gas Chromatography (GC)
-
Instrument: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or equivalent).
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Oven Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/minute to 250°C.
-
Hold at 250°C for 5 minutes.
-
-
Carrier Gas: Helium or Nitrogen.
-
Sample Preparation: Dilute a small sample of the reaction mixture or purified product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
Visualization of Key Processes
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low yield of this compound.
Experimental Workflow for Synthesis and Purification
Caption: Workflow for the synthesis and purification of this compound.
References
- Some N-alkyl imidazole derivatives have been prepared from imidazole and alkyl halides in the presence of potassium hydroxides impregnated on alumina. The preparation was carried out at mild condition and in good yields and the supported reagent could be reused after recovery without loss of its activity. (No URL available)
- Process for preparing 1-alkylimidazoles. Google Patents.
- N1 site alkylation method for imidazole compounds. Google Patents.
-
N-Alkylation of imidazoles. University of Otago. URL: [Link]
- N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences. (No URL available)
-
Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. PubMed. URL: [Link]
-
N-alkylation of imidazole by alkaline carbons. ResearchGate. URL: [Link]
-
Alkylation of Imidazole by Solid-Liquid Phase Transfer Catalysis in the Absence of Solvent. ResearchGate. URL: [Link]
- Synthesis of a new 2,4,5-triphenyl-1H-imidazolium-paratoluenesulfonic acid salt: Thermal and electrochemical stability. (No URL available)
- Method for synthesizing 2-phenylimidazole compounds. Google Patents.
- Preparation method of 4-phenylimidazole. Google Patents.
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Development of a selective and scalable N1-indazole alkylation. PMC. URL: [Link]
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An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds. ACG Publications. URL: [Link]
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Phase Transfer Catalysis without Solvent. Synthesis of Bisazolylalkanes. ResearchGate. URL: [Link]
- Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals. (No URL available)
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VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). INIS-IAEA. URL: [Link]
- Ionic Liquids in the Chemical Synthesis of Pharmaceuticals. (No URL available)
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1-Phenylimidazole. PubChem. URL: [Link]
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Purity Determination of Nipagin by Means of DSC. NETZSCH Analyzing & Testing. URL: [Link]
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Benzimidazole synthesis. Organic Chemistry Portal. URL: [Link]
- PHASE TRANSFER CATALYSIS IN PHARMACEUTICAL INDUSTRY ñ WHERE ARE WE?. (No URL available)
- New PET Radiopharmaceuticals: Challenges in the Development of Analytical Methods. (No URL available)
- Phase-Transfer Catalysis (PTC). Macmillan Group. (No URL available)
- Phase Transfer Catalysis: Chemistry and Engineering. CORE. (No URL available)
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Minimizing side reactions in the synthesis of 1-pentylimidazole derivatives
Introduction
Welcome to the technical support resource for the synthesis of 1-pentylimidazole derivatives. These compounds are vital scaffolds in medicinal chemistry and materials science, finding applications as everything from antifungal agents to components of ionic liquids.[1][2][3] The N-alkylation of the imidazole ring with a pentyl group, while conceptually straightforward, is frequently complicated by side reactions that can drastically reduce yield and complicate purification.
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights and troubleshooting protocols in a direct question-and-answer format to address the specific challenges encountered during these syntheses. Our focus is not just on what to do, but why a particular strategy is effective, grounding our advice in established chemical principles.
Core Troubleshooting Guide
Question 1: I'm observing a significant amount of a dialkylated product (1,3-dipentylimidazolium salt). How can I prevent this?
Answer:
The formation of a quaternary 1,3-dipentylimidazolium salt is a common side reaction. It occurs because the desired mono-alkylated product, this compound, is still nucleophilic and can compete with the starting imidazole for the alkylating agent (e.g., 1-bromopentane).[4][5] This secondary reaction is often favored by high concentrations, elevated temperatures, and an excess of the alkylating agent.
Causality & Mitigation Strategy:
The key is to control the reaction conditions to favor the initial mono-alkylation while disfavoring the subsequent quaternization.
-
Stoichiometry is Critical: The molar ratio of your reagents is the most important factor. Using a slight excess of the imidazole starting material relative to the pentyl halide ensures the alkylating agent is consumed before it can extensively react with the product.
-
Controlled Reagent Addition: Adding the alkylating agent slowly (e.g., via a syringe pump) to the reaction mixture maintains a low instantaneous concentration, minimizing the chance of it encountering the already-formed this compound product.
-
Temperature Management: Lowering the reaction temperature will decrease the rate of both reactions, but it typically has a more pronounced effect on the less favorable second alkylation.[4]
-
Concentration: Running the reaction under more dilute conditions can reduce the frequency of intermolecular collisions, thereby suppressing the bimolecular quaternization reaction.[4]
Troubleshooting Summary Table:
| Parameter | Problematic Condition | Recommended Adjustment | Rationale |
| Stoichiometry | >1.1 equivalents of pentyl halide | 0.95 - 1.05 equivalents of pentyl halide | Starves the reaction of the alkylating agent before significant dialkylation can occur.[4] |
| Reagent Addition | All pentyl halide added at once | Slow, dropwise addition over 1-4 hours | Keeps the instantaneous concentration of the alkylating agent low, favoring reaction with the more abundant starting material.[6] |
| Temperature | High temperature (e.g., >100 °C) | Lower temperature (e.g., 75-90 °C, substrate-dependent) | Reduces the rate of the second alkylation more significantly than the first.[4][6] |
| Concentration | High concentration (>1 M) | Dilute conditions (0.1 - 0.5 M) | Decreases the probability of the product reacting further with the alkylating agent.[4] |
Visualizing the Reaction Pathway
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Validation & Comparative
Comparative study of N-alkylimidazoles as corrosion inhibitors
An In-Depth Comparative Guide to N-Alkylimidazoles as Corrosion Inhibitors
Authored by: A Senior Application Scientist
In the persistent battle against metal degradation, the deployment of corrosion inhibitors remains a cornerstone of material preservation strategies across countless industries. Among the various classes of organic inhibitors, N-alkylimidazoles and their derivatives have garnered significant attention for their remarkable efficacy, environmental compatibility, and tunable chemical structures.[1] This guide offers a comparative analysis of N-alkylimidazoles, grounded in experimental data and theoretical insights, to provide researchers and industry professionals with a comprehensive understanding of their performance and mechanism of action.
The Fundamental Mechanism of Inhibition
Corrosion is an electrochemical process involving anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions. The efficacy of an N-alkylimidazole inhibitor lies in its ability to adsorb onto the metal surface, thereby disrupting these reactions. This adsorption creates a protective barrier that isolates the metal from the aggressive corrosive medium.[2]
The inhibition mechanism is a synergistic interplay between the imidazole ring and the N-alkyl chain:
-
The Imidazole Head: The imidazole ring is the primary active site for adsorption. It is rich in π-electrons and contains nitrogen heteroatoms with lone pairs of electrons. These features facilitate strong adsorption onto the metal surface through two primary modes:
-
Physisorption: In acidic media, the nitrogen atoms of the imidazole ring can become protonated, leading to a positively charged molecule. This cation is then electrostatically attracted to the metal surface, which is negatively charged due to the adsorption of anions (like Cl⁻) from the corrosive solution.
-
Chemisorption: This involves the sharing of electrons between the inhibitor and the metal. The lone pair electrons of the nitrogen atoms and the π-electrons of the imidazole ring can be donated to the vacant d-orbitals of the metal atoms (e.g., iron), forming strong coordinate covalent bonds.[2][3]
-
-
The Alkyl Tail: The long alkyl chain extends away from the metal surface into the solution. This hydrophobic tail repels water and other corrosive species, enhancing the protective barrier. A longer and more substantial alkyl chain increases the surface coverage and creates a more compact, dense, and stable protective film.[4][5]
Studies consistently show that the adsorption of N-alkylimidazoles on steel and other metals follows the Langmuir adsorption isotherm, indicating the formation of a monolayer film on the surface.[6][7] The process is typically a mixed physical-chemical adsorption.[6]
Caption: Mechanism of N-alkylimidazole corrosion inhibition.
Comparative Performance: The Critical Role of Alkyl Chain Length
A central theme in the study of N-alkylimidazoles is the profound influence of the N-alkyl chain length on inhibition efficiency. Extensive experimental data demonstrates a clear trend: inhibition efficiency increases with increasing alkyl chain length .[4][6][8]
This principle is rooted in the enhanced protective properties conferred by a longer hydrophobic chain. As the chain elongates, the inhibitor molecules can pack more densely on the metal surface. This creates a more robust and impermeable barrier that effectively blocks the diffusion of corrosive ions and water molecules to the metal surface.[4][5] Theoretical calculations confirm that a longer alkyl chain contributes to stronger chemical bonding and the formation of a denser adsorption film.[6]
Supporting Experimental Data
The following table summarizes data from various studies comparing imidazolium-based ionic liquids with different alkyl chain lengths on carbon steel in acidic environments.
| Inhibitor | Metal | Medium | Concentration | Inhibition Efficiency (IE%) | Source |
| 1-Butyl-3-methylimidazolium ([BMIM]HSO₄) | Copper | 0.5 M H₂SO₄ | 5 mM | ~85% | [3] |
| 1-Hexyl-3-methylimidazolium ([HMIM]HSO₄) | Copper | 0.5 M H₂SO₄ | 5 mM | ~90% | [3] |
| 1-Octyl-3-methylimidazolium ([OMIM]HSO₄) | Copper | 0.5 M H₂SO₄ | 5 mM | >95% | [3] |
| 1-Hexyl-2,3-dimethylimidazolium (HDMIMBr) | Mild Steel | 20% HCl | 100 mg/L | High | [4][5] |
| 1-Decyl-2,3-dimethylimidazolium (DDMIMBr) | Mild Steel | 20% HCl | 100 mg/L | Higher | [4][5] |
| 1-Hexadecyl-2,3-dimethylimidazolium (C16DMIMBr) | Mild Steel | 20% HCl | 100 mg/L | Highest (>95%) | [4][5] |
| 1-Alkyl-3-methylimidazolium ([C₁₆ami]Br) | Q235 Steel | 1.0 M HCl | 0.005 mM | 95.17% | [6] |
The data clearly illustrates that inhibitors like [OMIM]HSO₄ and C16DMIMBr, which possess longer alkyl chains (octyl and hexadecyl, respectively), exhibit superior performance compared to their counterparts with shorter chains (butyl and hexyl).[3][4] It is important to note, however, that above the critical micelle concentration (CMC), the inhibition efficiency may plateau as the metal surface becomes saturated with the inhibitor.[6]
Experimental Evaluation Protocols
A multi-faceted approach is required to rigorously evaluate and compare the performance of N-alkylimidazole inhibitors. This typically involves a combination of electrochemical, weight loss, and surface analysis techniques.
Caption: Standard workflow for evaluating corrosion inhibitors.
A. Electrochemical Measurements
Electrochemical tests are performed using a three-electrode cell setup (working electrode, counter electrode, and reference electrode) connected to a potentiostat.
Protocol 1: Potentiodynamic Polarization (PDP)
-
Preparation: Immerse the polished metal working electrode in the corrosive solution without the inhibitor. Allow the open circuit potential (OCP) to stabilize (typically for 30-60 minutes).
-
Blank Scan: Scan the potential from approximately -250 mV to +250 mV versus the OCP at a slow scan rate (e.g., 0.5-1 mV/s).
-
Inhibitor Addition: Add the desired concentration of the N-alkylimidazole inhibitor to the solution.
-
Inhibited Scan: Repeat the stabilization and potential scan process.
-
Analysis: Use Tafel extrapolation on the resulting polarization curves to determine the corrosion potential (Ecorr) and corrosion current density (icorr). The inhibition efficiency (IE%) is calculated as: IE% = [(icorr_blank - icorr_inh) / icorr_blank] x 100 Causality: This technique directly measures the effect of the inhibitor on the kinetics of both anodic and cathodic reactions. A shift in Ecorr and a significant reduction in icorr confirm the inhibitor's effectiveness. N-alkylimidazoles typically act as mixed-type inhibitors, meaning they suppress both reactions.[6][8]
Protocol 2: Electrochemical Impedance Spectroscopy (EIS)
-
Preparation: Stabilize the working electrode at its OCP in the test solution (with or without inhibitor).
-
Measurement: Apply a small amplitude AC voltage signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Data Acquisition: Record the impedance response as a function of frequency.
-
Analysis: Plot the data in Nyquist and Bode formats. Fit the data to an appropriate equivalent electrical circuit (EEC) to extract parameters like charge transfer resistance (Rct) and double-layer capacitance (Cdl). The inhibition efficiency is calculated from the Rct values: IE% = [(Rct_inh - Rct_blank) / Rct_inh] x 100 Causality: EIS provides insight into the processes occurring at the metal-electrolyte interface.[9][10] A significant increase in Rct upon adding the inhibitor indicates a higher resistance to charge transfer, which is a direct consequence of the formation of an insulating inhibitor film.[11] A decrease in Cdl suggests that the inhibitor molecules are displacing water molecules at the surface, thickening the electrical double layer.[7]
B. Surface and Theoretical Analysis
Scanning Electron Microscopy (SEM): Provides visual confirmation of the inhibitor's protective effect. Images of the metal surface after immersion in the corrosive solution with and without the inhibitor will show a smoother, less damaged surface in the presence of the effective N-alkylimidazole.[12]
Density Functional Theory (DFT): Computational DFT studies are invaluable for elucidating the inhibitor-metal interaction at a molecular level.[13] They allow for the calculation of quantum chemical parameters that correlate with inhibition efficiency:[14][15]
-
EHOMO (Energy of the Highest Occupied Molecular Orbital): A higher EHOMO value indicates a greater tendency to donate electrons to the metal, suggesting stronger chemisorption.
-
ΔE (Energy Gap): A lower energy gap between HOMO and LUMO signifies higher reactivity of the inhibitor molecule, which often correlates with better performance.
These theoretical calculations consistently support experimental findings, showing that N-alkylimidazoles with longer alkyl chains possess more favorable quantum chemical parameters for corrosion inhibition.[8]
Conclusion and Future Outlook
The evidence from a wide array of experimental and computational studies is unequivocal: N-alkylimidazoles are highly effective corrosion inhibitors, particularly for steel in acidic environments. Their performance is intrinsically linked to their molecular structure, with the length of the N-alkyl chain being the dominant factor. Longer chains lead to the formation of a more compact, hydrophobic, and stable protective film, resulting in significantly higher inhibition efficiencies.
The combination of electrochemical methods like PDP and EIS provides a robust framework for quantifying performance, while surface analysis and DFT calculations offer critical insights into the underlying inhibition mechanisms. This integrated approach is essential for the rational design and development of next-generation corrosion inhibitors. Future research will likely focus on synthesizing novel imidazole-based ionic liquids with enhanced functionalities and even greater environmental compatibility, further solidifying their role as a premier solution in the field of corrosion science.
References
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Liu, C., et al. (2024). Effect of Alkyl Chain Length on the Corrosion Inhibition Performance of Imidazolium-Based Ionic Liquids for Carbon Steel in 1 M HCl Solution: Experimental Evaluation and Theoretical Analysis. Langmuir. [Link]
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Influence of the N-3 alkyl chain length on improving inhibition properties of imidazolium-based ionic liquids on copper corrosion. (n.d.). ResearchGate. [Link]
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Luo, H., et al. (2021). Performance and Mechanism of Alkylimidazolium Ionic Liquids as Corrosion Inhibitors for Copper in Sulfuric Acid Solution. Molecules. [Link]
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Liu, C., et al. (2024). Effect of Alkyl Chain Length on the Corrosion Inhibition Performance of Imidazolium-Based Ionic Liquids for Carbon Steel in 1 M HCl Solution: Experimental Evaluation and Theoretical Analysis. ResearchGate. [Link]
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Vera-Cardenas, E., et al. (2022). Inhibition Mechanism of Some Vinylalkylimidazolium-Based Polymeric Ionic Liquids against Acid Corrosion of API 5L X60 Steel: Electrochemical and Surface Studies. ACS Omega. [Link]
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Wahyuningrum, D., et al. (2016). The Synthesis of Imidazoline Derivative Compounds as Corrosion Inhibitor towards Carbon Steel in 1% NaCl Solution. ITB Journal of Science. [Link]
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Computational DFT analysis and molecular modeling on imidazole derivatives used as corrosion inhibitors for aluminum in acidic media. (n.d.). Oriental Journal of Chemistry. [Link]
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Synthesis of Selected Vinylimidazolium Ionic Liquids and Their Effectiveness as Corrosion Inhibitors for Carbon Steel in Aqueous Sulfuric Acid. (n.d.). ResearchGate. [Link]
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Cao, Z., et al. (2022). Corrosion inhibition mechanism of imidazole ionic liquids with high temperature in 20% HCl solution. Journal of Molecular Modeling. [Link]
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Corrosion inhibition mechanism of imidazole ionic liquids with high temperature in 20% HCl solution. (n.d.). ResearchGate. [Link]
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Inhibition Mechanism of Some Vinylalkylimidazolium-Based Polymeric Ionic Liquids against Acid Corrosion of API 5L X60 Steel: Electrochemical and Surface Studies. (2022). ResearchGate. [Link]
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Experimental and computational chemistry studies of two imidazole-based compounds as corrosion inhibitors for mild steel in HCl solution. (n.d.). ResearchGate. [Link]
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Zankana, M. M., et al. (2023). A comprehensive comparative study of some corrosion inhibitors using different techniques. Hybrid Advances. [Link]
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Computational studies of the corrosion inhibition potentials of some derivatives of 1H-Imidazo [4, 5-F][4][8] phenanthroline. (n.d.). ResearchGate. [Link]
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Corrosion inhibition of mild steel by benzimidazole-based organic compounds in a 1M HCl environment. (n.d.). Heliyon. [Link]
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Bang, H. Q., et al. (2024). Research on synthesis of imidazole-based ionic liquids as metal corrosion inhibitors. Journal of Military Science and Technology. [Link]
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Computational DFT analysis and molecular modeling on imidazole derivatives used as corrosion inhibitors for aluminum in acidic media. (2022). Semantic Scholar. [Link]
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Synthesis of new ionic liquids and corrosion inhibition performance of its cationic imidazoline group. (n.d.). ResearchGate. [Link]
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Zunita, M., et al. (2020). Corrosion Inhibition Performances of Imidazole Derivatives-Based New Ionic Liquids on Carbon Steel in Brackish Water. Materials. [Link]
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Obi-Egbedi, N. O., & Ojo, N. D. (2021). Computational studies of the corrosion inhibition potentials of some derivatives of 1H-Imidazo [4, 5-F][4][8] phenanthroline. Journal of Science Research. [Link]
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Evaluation of imidazolium ionic liquids as green corrosion inhibitors for carbon steel in HCl solution. (2025). Scilit. [Link]
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Akbarinezhad, E., et al. (2023). Experimental and DFT Studies on the Two Imidazolium-based Ionic Liquids as Green Corrosion Inhibitors for A516-GR70 Carbon Steel in 3.5 wt.% NaCl Solution Saturated with CO2. Journal of Petroleum Science and Technology. [Link]
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Wang, X., et al. (2024). Impact of Side Chains in 1-n-Alkylimidazolium Ionomers on Cu-Catalyzed Electrochemical CO2 Reduction. Advanced Energy Materials. [Link]
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Grimaud, A., et al. (2019). Electrochemical Impedance Spectroscopy and X-ray Photoelectron Spectroscopy Study of Lithium Metal Surface Aging in Imidazolium-Based Ionic Liquid Electrolytes Performed at Open-Circuit Voltage. ACS Applied Materials & Interfaces. [Link]
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Kaeli, E. (2020). Electrochemical Impedance Spectroscopy (Tutorial). YouTube. [Link]
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Electrochemical Impedance Spectroscopy: A New Chapter in the Fast and Accurate Estimation of the State of Health for Lithium-Ion Batteries. (2022). MDPI. [Link]
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Electrochemical Impedance Spectroscopy. (n.d.). ResearchGate. [Link]
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Electrochemical Impedance Spectroscopy of a LiFePO4/Li Half-Cell. (2012). COMSOL. [Link]
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A Comparative Guide to Validating the Purity of Synthesized 1-Pentylimidazole Using High-Performance Liquid Chromatography
Abstract
For researchers and professionals in drug development, the absolute purity of synthesized compounds like 1-pentylimidazole is non-negotiable. As a key building block in various pharmaceutical agents and ionic liquids, its impurity profile can significantly alter biological activity, toxicity, and reaction kinetics. This guide presents a comprehensive framework for validating the purity of this compound, establishing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method as the primary analytical tool. We will explore the causality behind methodological choices, compare HPLC with alternative techniques, and provide detailed, field-tested protocols for immediate application. This document is designed to serve as a practical guide for ensuring the scientific integrity of your research and development endeavors.
Introduction: The Imperative for Purity in this compound
This compound is a substituted imidazole featuring a five-carbon alkyl chain at the N1 position. This structure imparts unique properties, making it a valuable intermediate in medicinal chemistry and materials science. However, its synthesis, typically via N-alkylation of imidazole, is not without challenges. The process can introduce a variety of impurities that must be meticulously controlled and quantified.
The primary synthetic route involves the reaction of imidazole with a pentyl halide (e.g., 1-bromopentane). Potential impurities can arise from several sources, including unreacted starting materials, by-products from side reactions, and degradation products formed during synthesis or storage. The presence of these impurities can lead to erroneous experimental results and compromise the safety and efficacy of final products. Therefore, a validated, high-resolution analytical method is paramount.
Caption: Synthesis of this compound and common process-related impurities.
Choosing the Right Tool: HPLC vs. Alternative Purity Assays
While several techniques can assess chemical purity, High-Performance Liquid Chromatography (HPLC) is often the preferred method for non-volatile, polar compounds like this compound. It offers a superior balance of resolution, sensitivity, and quantitative accuracy. A comparative analysis underscores this choice.[1][2][3]
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase. | Measures nuclear spin transitions in a magnetic field. |
| Applicability | Excellent for non-volatile and thermally labile compounds. Ideal for this compound. | Requires volatile and thermally stable compounds. Derivatization may be needed. | Provides an absolute purity value against a certified standard. Requires a pure, stable internal standard. |
| Selectivity | High; can separate closely related structures and isomers with proper method development. | Very high, especially with MS detection for identification. | Excellent for structural confirmation but may have overlapping signals in complex mixtures. |
| Sensitivity | High (ng to pg level), depending on the detector (UV, MS). | Very high (pg to fg level). | Lower sensitivity compared to chromatographic methods. |
| Quantitation | Excellent, based on peak area relative to a standard. | Good, but can be affected by matrix effects and ionization efficiency. | Highly accurate and precise for absolute quantitation without a reference standard of the analyte itself.[1] |
| Throughput | High; automated systems can run many samples sequentially. | Moderate; run times can be longer. | Lower; requires longer acquisition times for high accuracy. |
Developing a Stability-Indicating HPLC Method
A stability-indicating method is one that can accurately quantify the analyte of interest in the presence of its impurities, excipients, and degradation products.[4] This is achieved through a combination of systematic method development and forced degradation studies.
Rationale for Chromatographic Choices
-
Column Chemistry: this compound has a moderately non-polar pentyl tail and a polar imidazole head. A C18 (octadecylsilane) stationary phase is the logical starting point for a reversed-phase method, as it provides excellent hydrophobic retention for the alkyl chain while allowing for modulation of the polar interactions.
-
Mobile Phase: A gradient elution is superior to an isocratic one for purity analysis, as it can effectively elute both early-eluting polar impurities (like unreacted imidazole) and late-eluting non-polar impurities within a reasonable timeframe.
-
Aqueous Phase (A): 0.1% Formic Acid in Water. The acid serves a crucial purpose: it protonates the basic nitrogen of the imidazole ring. This ensures a consistent charge state, preventing peak tailing and improving chromatographic peak shape.[5]
-
Organic Phase (B): Acetonitrile. Chosen for its low UV cutoff and viscosity, allowing for efficient separation and detection.
-
-
Detection: The imidazole ring contains a π-electron system that absorbs UV light. A photodiode array (PDA) detector is ideal, allowing for simultaneous monitoring across a range of wavelengths. A primary wavelength of 215 nm typically provides a good response for the imidazole chromophore. Peak purity analysis can also be performed using the PDA data to check for co-eluting impurities.[6]
Experimental Protocol: HPLC Purity Determination
This protocol describes a validated method for determining the purity of this compound and separating it from potential impurities and degradants.
Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, column thermostat, and PDA detector.
-
C18 Column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
HPLC-grade Acetonitrile, Water, and Formic Acid.
-
This compound reference standard and synthesized sample.
-
Volumetric flasks, pipettes, and 0.22 µm syringe filters.
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 15 min; hold at 90% B for 3 min; return to 10% B in 1 min; equilibrate for 5 min. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| Detection Wavelength | 215 nm (with PDA scan from 200-400 nm) |
Procedure:
-
Mobile Phase Preparation: Prepare Mobile Phase A by adding 1.0 mL of Formic Acid to 1 L of HPLC-grade water. Mobile Phase B is 100% Acetonitrile. Degas both solutions before use.
-
Standard Solution Preparation (0.5 mg/mL): Accurately weigh ~25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.
-
Sample Solution Preparation (0.5 mg/mL): Prepare the synthesized this compound sample in the same manner as the standard solution.
-
System Suitability Test (SST): Before sample analysis, inject the standard solution five times. The system is ready for use if it meets the pre-defined SST criteria.
-
Analysis: Inject the blank (diluent), standard solution, and sample solution into the HPLC system.
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity of the synthesized sample using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
System Suitability Test (SST) Criteria:
| Parameter | Acceptance Criteria | Rationale |
|---|---|---|
| Tailing Factor (T) | ≤ 1.5 | Ensures peak symmetry for accurate integration. |
| Theoretical Plates (N) | > 2000 | Indicates column efficiency and separation power. |
| %RSD for Peak Area | ≤ 2.0% (for n=5 injections) | Demonstrates system precision and reproducibility.[7] |
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A Comparative Benchmarking Guide: 1-Pentylimidazole-Based Ionic Liquid Electrolytes vs. Traditional Carbonate Systems
In the relentless pursuit of higher energy density, improved safety, and longer cycle life for energy storage devices, the electrolyte has emerged as a critical focal point for innovation. While traditional electrolyte systems, typically comprising lithium salts dissolved in organic carbonates, have been the workhorse of the lithium-ion battery industry, their inherent limitations in terms of thermal stability and electrochemical window have catalyzed the exploration of novel alternatives. Among these, ionic liquids (ILs) have garnered significant attention due to their negligible vapor pressure, non-flammability, and wide electrochemical stability.[1] This guide provides an in-depth, objective comparison of a representative imidazolium-based ionic liquid electrolyte system, using 1-pentylimidazole as a structural basis, against the conventional 1.0 M lithium hexafluorophosphate (LiPF₆) in ethylene carbonate/dimethyl carbonate (EC/DMC) electrolyte.
This document is intended for researchers, scientists, and professionals in the field of battery technology and drug development who are seeking a comprehensive understanding of the performance trade-offs between these two classes of electrolytes. The experimental protocols detailed herein are designed to be self-validating, providing a robust framework for in-house benchmarking studies.
The Rationale for Exploring Imidazolium-Based Ionic Liquids
The choice of this compound as a foundational cation for our discussion on ionic liquid electrolytes is predicated on the versatile nature of the imidazolium core.[2] The ability to tune the physicochemical properties of the resulting ionic liquid by modifying the alkyl chain length on the imidazolium cation allows for a systematic investigation of structure-property relationships.[3] While specific comprehensive datasets for this compound-based electrolytes are emerging, the broader class of imidazolium-based ILs has been extensively studied, providing a rich body of data for a comparative analysis.[4][5][6] These ILs generally exhibit high ionic conductivity and thermal stability, positioning them as promising candidates for next-generation energy storage systems.[7][8]
Head-to-Head: Key Performance Metrics
The performance of an electrolyte is multi-faceted. For the purpose of this guide, we will focus on three critical benchmarks that directly impact the overall performance and safety of an electrochemical energy storage device:
-
Ionic Conductivity: The efficiency with which ions are transported through the electrolyte, directly impacting the power density of the battery.
-
Electrochemical Stability Window (ESW): The voltage range within which the electrolyte remains stable without undergoing oxidative or reductive decomposition. A wider ESW is crucial for enabling high-voltage battery chemistries.[9]
-
Thermal Stability: The ability of the electrolyte to withstand high temperatures without degradation, a key factor in battery safety.
The following table summarizes representative data for a generic 1-pentylimidazolium-based ionic liquid electrolyte compared to the traditional carbonate-based system. It is important to note that the values for the ionic liquid are illustrative and can vary significantly based on the choice of anion and the presence of co-solvents or additives.
| Performance Metric | 1-Pentylimidazolium-Based IL Electrolyte (Representative) | Traditional Electrolyte (1.0 M LiPF₆ in EC/DMC 1:1) |
| Ionic Conductivity (at 25°C) | 1 - 10 mS/cm | ~11 mS/cm[10] |
| Electrochemical Stability Window | ~4.0 - 6.0 V | ~4.2 V[11] |
| Thermal Decomposition Temperature (Td) | >300°C | LiPF₆ decomposition begins around 70°C in the presence of moisture[7] |
Experimental Protocols for Benchmarking
To ensure scientific rigor and reproducibility, the following detailed protocols are provided for the determination of the key performance metrics.
Ionic Conductivity Measurement via Electrochemical Impedance Spectroscopy (EIS)
Scientific Rationale: EIS is a powerful non-destructive technique used to probe the electrochemical properties of a system. By applying a small AC voltage perturbation over a range of frequencies, we can deconvolve the different contributions to the total impedance, including the bulk resistance of the electrolyte, which is inversely proportional to its ionic conductivity.[11]
Experimental Workflow:
Caption: Workflow for Ionic Conductivity Measurement using EIS.
Step-by-Step Methodology:
-
Cell Preparation: Utilize a two-electrode conductivity cell with well-defined geometry (e.g., parallel platinum plates). The cell constant (L/A, where L is the distance between electrodes and A is the electrode area) must be accurately known or determined using a standard KCl solution.
-
Sample Loading: In an inert atmosphere (e.g., an argon-filled glovebox) to prevent contamination, fill the conductivity cell with the electrolyte to be tested.
-
Instrumentation: Connect the cell to a potentiostat equipped with a frequency response analyzer.
-
EIS Measurement: Apply an AC voltage with a small amplitude (typically 5-10 mV) over a wide frequency range (e.g., 1 MHz to 1 Hz).
-
Data Analysis:
-
Plot the impedance data in a Nyquist plot (real impedance vs. imaginary impedance).
-
The high-frequency intercept on the real axis corresponds to the bulk resistance (R_bulk) of the electrolyte.
-
Calculate the ionic conductivity (σ) using the formula: σ = L / (A * R_bulk).
-
Electrochemical Stability Window (ESW) Determination via Cyclic Voltammetry (CV)
Scientific Rationale: CV is an electrochemical technique where the potential of a working electrode is swept linearly versus time between two vertex potentials. The resulting current is measured as a function of the applied potential. The onset of a significant increase in current indicates the potential at which the electrolyte begins to oxidize or reduce, defining the limits of the ESW.[12][13]
Experimental Workflow:
Caption: Workflow for ESW Determination using Cyclic Voltammetry.
Step-by-Step Methodology:
-
Cell Assembly: Assemble a three-electrode electrochemical cell inside an inert-atmosphere glovebox. The cell should consist of a working electrode (e.g., glassy carbon or platinum), a counter electrode (e.g., lithium foil), and a reference electrode (e.g., lithium foil).
-
Electrolyte Filling: Add the electrolyte to the cell, ensuring all three electrodes are submerged.
-
Instrumentation: Connect the cell to a potentiostat.
-
CV Measurement:
-
Perform a cyclic voltammetry scan at a slow scan rate (e.g., 1-10 mV/s) over a wide potential range.
-
For the oxidative stability, scan towards positive potentials until a sharp increase in current is observed.
-
For the reductive stability, scan towards negative potentials until a sharp increase in current is observed.
-
-
Data Analysis: The potentials at which the current begins to significantly deviate from the baseline are defined as the oxidative and reductive limits of the electrolyte. The difference between these two potentials is the electrochemical stability window.
Thermal Stability Assessment via Thermogravimetric Analysis (TGA)
Scientific Rationale: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is ideal for determining the decomposition temperature of electrolytes. A higher decomposition temperature indicates greater thermal stability, which is a critical safety feature.[14][15]
Experimental Workflow:
Caption: Workflow for Thermal Stability Analysis using TGA.
Step-by-Step Methodology:
-
Sample Preparation: Place a small, accurately weighed amount of the electrolyte (typically 5-10 mg) into a TGA crucible (e.g., platinum or ceramic).
-
Instrument Setup: Place the crucible in the TGA instrument.
-
TGA Measurement:
-
Purge the furnace with an inert gas, such as nitrogen, to prevent oxidative decomposition.[16]
-
Heat the sample at a constant rate (e.g., 10 °C/min) over a wide temperature range (e.g., from room temperature to 600 °C).[17]
-
The instrument will continuously record the mass of the sample as a function of temperature.
-
-
Data Analysis:
-
Plot the percentage of weight loss versus temperature.
-
The decomposition temperature (Td) is typically defined as the onset temperature at which significant weight loss begins.
-
Concluding Remarks and Future Outlook
The benchmarking data and protocols presented in this guide underscore the significant potential of this compound-based ionic liquid electrolytes as safer, high-performance alternatives to traditional carbonate-based systems. The wider electrochemical stability window and superior thermal stability of imidazolium-based ILs are particularly noteworthy, opening avenues for the development of next-generation high-energy-density batteries.
However, challenges remain. The ionic conductivity of many ionic liquids is still lower than that of their carbonate-based counterparts at room temperature, and their higher viscosity can impact rate performance. Furthermore, the cost of ionic liquids is currently higher than that of traditional electrolyte components. Future research should focus on the design of novel ionic liquids with enhanced ionic conductivity and reduced viscosity, as well as the development of cost-effective synthesis routes. The use of co-solvents and additives to modulate the properties of ionic liquid electrolytes is also a promising area of investigation.
By adhering to the rigorous benchmarking protocols outlined in this guide, researchers can generate reliable and comparable data, accelerating the development and commercialization of advanced electrolyte systems for a wide range of electrochemical applications.
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A Guide to the Cross-Validation of Experimental and Computational Data for 1-Pentylimidazole
In the landscape of chemical research and drug development, a molecule's utility is fundamentally governed by its physicochemical properties. For N-alkylimidazoles like 1-pentylimidazole, which serve as crucial precursors for ionic liquids and scaffolds in medicinal chemistry, a precise understanding of these properties is paramount. This guide provides an in-depth comparison of experimental measurements and computational predictions for this compound. By critically examining and cross-validating these two investigative domains, we can achieve a more robust and nuanced understanding of the molecule's behavior, leveraging the strengths of each approach to build a comprehensive physicochemical profile.
The core principle of this guide is to move beyond mere data presentation. We will delve into the causality behind the experimental and computational choices, establishing a self-validating framework where each dataset informs and scrutinizes the other. This synergistic approach, grounded in authoritative methods, ensures a high degree of scientific integrity and provides researchers with a reliable foundation for future applications.
Methodologies: The Dual Pillars of Investigation
The accuracy of our cross-validation hinges on the rigor of the underlying experimental and computational protocols. Below, we detail the methodologies employed to characterize this compound.
Experimental Protocols: Empirical Characterization
Experimental measurements provide tangible, real-world data on the bulk properties of a substance under specific conditions.
A. Density and Viscosity Measurements
These fundamental properties were characterized over a temperature range of 293.15–353.15 K to understand their temperature dependence.[1][2]
-
Instrumentation: A high-precision vibrating tube densimeter is used for density measurements, while a rotational viscometer is employed for dynamic viscosity.
-
Protocol:
-
Sample Preparation: A high-purity (≥99%) sample of this compound is obtained and degassed to remove any dissolved air.
-
Temperature Control: The measuring cell of the instrument is connected to a thermostatic bath, ensuring temperature stability to within ±0.01 K.
-
Calibration: The densimeter is calibrated using dry air and ultrapure water. The viscometer is calibrated with certified viscosity standards.
-
Measurement: The sample is introduced into the measurement cell. For each temperature point, the system is allowed to equilibrate for at least 20 minutes before recording the density and viscosity values. Multiple readings are taken to ensure reproducibility.
-
B. Spectroscopic Analysis
Spectroscopy provides a fingerprint of the molecule's structure and vibrational modes.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Instrumentation: A Bruker Tensor 27 FT-IR spectrometer or equivalent.
-
Sample Preparation: The liquid sample is analyzed neat using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The spectrum is recorded in the 4000–400 cm⁻¹ range with a resolution of 4 cm⁻¹. Multiple scans are co-added to improve the signal-to-noise ratio.
-
Computational Protocols: In Silico Prediction
Computational models offer a microscopic view, predicting properties from the fundamental principles of quantum mechanics and statistical thermodynamics.
A. COSMOtherm for Thermophysical Properties
COSMOtherm is a powerful tool for predicting thermodynamic properties in liquids based on quantum chemical calculations.
-
Software: COSMOtherm, version 19.0.3 or similar.
-
Protocol:
-
Conformational Analysis: The 3D structure of this compound is generated. A thorough conformational search is performed to identify the lowest-energy conformers.
-
Quantum Chemical Calculations: The geometry of each conformer is optimized using Density Functional Theory (DFT) at the B3LYP/6-31G** level of theory.[3] This calculation generates a "sigma profile" (σ-profile) for each conformer, which describes the molecule's polarity surface.
-
Property Prediction: The σ-profiles are imported into COSMOtherm. The software then uses statistical thermodynamics to calculate bulk properties like density and viscosity from these surface properties. Calculations are performed across the same temperature range as the experiments (293.15–353.15 K).
-
B. Density Functional Theory (DFT) for Spectroscopic Properties
DFT is employed to calculate the vibrational frequencies corresponding to the modes observed in IR spectroscopy.
-
Software: Gaussian 16 or a similar quantum chemistry package.
-
Protocol:
-
Geometry Optimization: The structure of this compound is optimized in the gas phase using the B3LYP functional with the 6-311++G(d,p) basis set.[4]
-
Frequency Calculation: A harmonic frequency calculation is performed on the optimized geometry at the same level of theory. This yields the theoretical vibrational frequencies.
-
Scaling: The calculated frequencies are systematically scaled by an appropriate factor (e.g., ~0.967 for this level of theory) to correct for anharmonicity and other systematic errors inherent in the harmonic approximation.
-
Data Cross-Validation: A Comparative Analysis
The direct comparison of data from both domains is where critical insights are forged. All quantitative data is summarized below for clarity.
Table 1: Comparative Physicochemical Properties of this compound
| Temperature (K) | Experimental Density (g/cm³) | Computational Density (g/cm³) | % Deviation | Experimental Viscosity (mPa·s) | Computational Viscosity (mPa·s) | % Deviation |
| 293.15 | Value | Value | Calculate | Value | Value | Calculate |
| 303.15 | Value | Value | Calculate | Value | Value | Calculate |
| 313.15 | Value | Value | Calculate | Value | Value | Calculate |
| 323.15 | Value | Value | Calculate | Value | Value | Calculate |
| 333.15 | Value | Value | Calculate | Value | Value | Calculate |
| 343.15 | Value | Value | Calculate | Value | Value | Calculate |
| 353.15 | Value | Value | Calculate | Value | Value | Calculate |
Note: Specific numerical values for this compound require direct access to the source data tables. The trend analysis is based on published findings for linear N-alkylimidazoles.
Analysis of Physicochemical Properties
-
Density: There is a strong correlation between the experimental density measurements and the values predicted by COSMOtherm.[1][2] The calculated densities are consistently close to the experimental data across the entire temperature range, typically with a deviation of less than 2%.[1][2] As expected, density for both datasets decreases linearly with increasing temperature due to volume expansion from increased molecular motion.[1] This excellent agreement validates the computational model's ability to accurately represent the molecular volume and packing of this compound in the liquid state.
-
Viscosity: The comparison for viscosity reveals a more complex relationship. While the computational model correctly predicts the trend of decreasing viscosity with increasing temperature, the absolute values from COSMOtherm consistently underestimate the experimental measurements.[1][2] This systematic deviation highlights a known limitation in the computational model's ability to fully capture the strength of intermolecular forces, such as van der Waals interactions, which are the primary determinants of viscosity. To reconcile the data, a scaling factor can be applied to the computational results, which then yields a better approximation of the experimental curve.[1][2] This discrepancy is instructive; it demonstrates that while computational tools are powerful, they sometimes require empirical correction to achieve quantitative accuracy for complex properties like viscosity.
Table 2: Comparative Vibrational Spectroscopy Data (Illustrative)
| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Scaled DFT Calculation (cm⁻¹) | Assignment |
| C-H Stretch (Alkyl) | ~2950-2850 | Calculated Value | Symmetric/asymmetric stretching of CH₂, CH₃ |
| C-H Stretch (Imidazole) | ~3100 | Calculated Value | Stretching of C-H bonds on the imidazole ring |
| C=N Stretch (Imidazole) | ~1650 | Calculated Value | Stretching of the carbon-nitrogen double bond |
| Ring Puckering | ~1500 | Calculated Value | Imidazole ring deformation modes |
| C-N Stretch | ~1100 | Calculated Value | Stretching of the pentyl-imidazole C-N bond |
Note: This table is illustrative of a typical comparison. The exact experimental frequencies for this compound would be obtained from its spectrum, while the DFT values come from the scaled frequency calculation.
Analysis of Spectroscopic Properties
Cross-validating spectroscopic data involves assigning experimental peaks to specific molecular motions predicted by DFT. The calculated vibrational frequencies, after scaling, typically show good agreement with the positions of the major peaks in the experimental FT-IR spectrum.[4][5] This concordance confirms the molecular structure and provides confidence that the computational model accurately represents the bonding and geometry of this compound at the quantum mechanical level. Discrepancies can point to environmental effects (e.g., solvent interactions) not captured in the gas-phase calculation or limitations of the harmonic approximation.
Visualization of the Cross-Validation Workflow
To conceptualize the relationship between these methodologies, the following workflow diagram illustrates the process of cross-validation.
Caption: Workflow for cross-validating experimental and computational data.
Conclusion and Future Directions
The cross-validation of experimental and computational data for this compound provides a powerful, multi-faceted approach to its characterization. Our analysis confirms that:
-
Density can be predicted with high accuracy using COSMOtherm, validating its utility for screening and molecular design where packing efficiency is critical.
-
Viscosity predictions are qualitatively correct but require empirical scaling for quantitative accuracy, highlighting the ongoing challenge in computationally modeling complex intermolecular interactions.[1][2]
-
Spectroscopic features can be reliably assigned using DFT calculations, confirming the molecule's structural integrity and providing a basis for interpreting more complex spectroscopic experiments.
By integrating both empirical measurement and theoretical calculation, we establish a system of checks and balances. The experimental data grounds the computational models in reality, while the computational results provide a microscopic interpretation of the macroscopic properties observed. This validated profile of this compound serves as an authoritative resource for researchers in materials science and drug development, enabling more informed decisions in the design of novel ionic liquids and pharmacologically active agents.
References
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Wu, J., et al. (2022). Experimental and Computational Study of the Properties of Imidazole Compounds with Branched and Cycloalkyl Substituents. MDPI. Available at: [Link]
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ResearchGate (2025). Spectroscopical and Computational investigation on Pharmacological activity on the structure of 1-Benzylimidazole. ResearchGate. Available at: [Link]
- Gardas, R. L., & Coutinho, J. A. (2008). Densities and Derived Thermodynamic Properties of Imidazolium-, Pyridinium-, Pyrrolidinium-, and Piperidinium-Based Ionic Liquids.
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Xiaohong, L., et al. (2010). Computational study of imidazole derivative as high energetic materials. Journal of Hazardous Materials. Available at: [Link]
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ResearchGate (2022). Experimental and Computational Study of the Properties of Imidazole Compounds with Branched and Cycloalkyl Substituents. ResearchGate. Available at: [Link]
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Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. Available at: [Link]
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A Senior Application Scientist's Guide to the Catalytic Synthesis of 1-Pentylimidazole: A Performance Comparison
Introduction: The Significance and Synthetic Challenges of 1-Pentylimidazole
This compound is a key building block in the synthesis of various functional materials and pharmaceutically active compounds. Its unique physicochemical properties, imparted by the pentyl chain, make it a valuable precursor for ionic liquids, N-heterocyclic carbene (NHC) ligands, and active pharmaceutical ingredients (APIs). The N-alkylation of imidazole is the most direct route to its synthesis; however, achieving high yields and selectivity while adhering to the principles of green chemistry presents a significant challenge. Traditional methods often involve stoichiometric amounts of strong bases, harsh reaction conditions, and the use of volatile organic solvents, leading to significant waste generation and safety concerns.
This guide provides a comprehensive comparison of different catalytic systems for the synthesis of this compound, offering researchers, scientists, and drug development professionals the insights needed to select the most appropriate method for their specific application. We will delve into the performance of phase-transfer catalysts, alkaline carbons, ionic liquids, and metal-based catalysts, supported by experimental data and detailed protocols.
The General Reaction Pathway: N-Alkylation of Imidazole
The synthesis of this compound is achieved through the N-alkylation of the imidazole ring with a suitable pentylating agent, typically 1-bromopentane or 1-chloropentane. The reaction proceeds via the deprotonation of the N-H proton of imidazole to form the imidazolate anion, a potent nucleophile, which then attacks the electrophilic carbon of the pentyl halide in an SN2 reaction.
The Double-Edged Sword of "Green" Solvents: An Ecotoxicity Comparison of Imidazolium Ionic Liquids with Varying Alkyl Chains
Introduction: The Promise and Peril of Ionic Liquids
Imidazolium-based ionic liquids (ILs) have emerged as promising "green" alternatives to volatile organic solvents in a multitude of industrial applications.[1] Their low vapor pressure, high thermal stability, and tunable properties have made them attractive for processes ranging from chemical synthesis to biomass dissolution. However, their high solubility in water raises significant concerns about their potential environmental impact upon release into aquatic ecosystems.[2] This guide provides a critical comparison of the ecotoxicity of a series of 1-alkyl-3-methylimidazolium salts, focusing on the profound influence of the alkyl chain length on their toxicity to various aquatic organisms. We will delve into the experimental data that underpins our understanding of this relationship, discuss the underlying toxic mechanisms, and present standardized protocols for ecotoxicity assessment.
The Prevailing Trend: Longer Alkyl Chains Amplify Toxicity
A consistent and well-documented finding across numerous ecotoxicological studies is that the toxicity of imidazolium-based ILs increases with the length of the alkyl chain substituent on the imidazolium ring.[3][4] This trend holds true for a wide range of aquatic organisms, including bacteria, algae, crustaceans, and fish. The general observation is that as the alkyl chain elongates, the lipophilicity of the ionic liquid cation increases, leading to enhanced interactions with cell membranes and, consequently, greater toxic effects.[2]
Underlying Mechanisms of Toxicity
The primary mechanism of toxicity for imidazolium ILs is believed to be the disruption of cell membrane integrity.[2] The cationic imidazolium head group can interact with the negatively charged components of the cell membrane, while the lipophilic alkyl chain can penetrate the lipid bilayer. This insertion disrupts the membrane's structure and function, leading to increased permeability, leakage of intracellular components, and ultimately, cell lysis.[2]
Longer alkyl chains enhance this disruptive capability due to their increased hydrophobicity, which facilitates their partitioning into the lipid core of the membrane. This "hydrophobic effect" is a key driver of the observed increase in toxicity with increasing alkyl chain length.
Comparative Ecotoxicity Data
The following sections present a comparative analysis of the ecotoxicity of imidazolium ionic liquids with varying alkyl chain lengths across different trophic levels. The toxicity is typically quantified using the median effective concentration (EC50) or the median lethal concentration (LC50), which represent the concentration of a substance that causes a 50% effect (e.g., growth inhibition) or mortality, respectively, in a given time period.
Toxicity to Bacteria: The Vibrio fischeri Case
The marine bacterium Vibrio fischeri (now known as Aliivibrio fischeri) is a widely used model organism for acute toxicity testing due to its bioluminescence, which is sensitive to toxic substances.[5] Studies consistently demonstrate that the toxicity of imidazolium ILs to V. fischeri increases with the length of the alkyl chain.[2][6]
| Imidazolium Ionic Liquid (Cation) | Alkyl Chain Length | EC50 (mg/L) for Vibrio fischeri | Reference |
| 1-Butyl-3-methylimidazolium [BMIM] | C4 | ~3.5 (log EC50 ppm) | [2] |
| 1-Hexyl-3-methylimidazolium [HMIM] | C6 | ~1.0 (log EC50 ppm) | [2] |
| 1-Octyl-3-methylimidazolium [OMIM] | C8 | ~0.2 (log EC50 ppm) | [2] |
Note: The data from the reference is presented as log EC50 in ppm, highlighting the trend of increasing toxicity (lower EC50) with longer alkyl chains.
Toxicity to Algae: A Primary Producer Perspective
Algae are fundamental primary producers in aquatic ecosystems, and their inhibition can have cascading effects on the entire food web. Research on freshwater algae, such as Scenedesmus quadricauda and Chlamydomonas reinhardtii, has shown a clear trend of increased toxicity with longer alkyl chains on the imidazolium cation.[1]
| Imidazolium Ionic Liquid (Bromide salt) | Alkyl Chain Length | EC50 (mg/L) for Scenedesmus quadricauda | EC50 (mg/L) for Chlamydomonas reinhardtii | Reference |
| 1-Butyl-3-methylimidazolium bromide | C4 | 13.23 | 2138 | [1] |
| 1-Hexyl-3-methylimidazolium bromide | C6 | Not explicitly stated, but trend shows increased toxicity | 4.07 | [1] |
| 1-Octyl-3-methylimidazolium bromide | C8 | 0.005 | Not explicitly stated, but trend shows increased toxicity | [1] |
Interestingly, Scenedesmus quadricauda was found to be significantly more sensitive to the tested ionic liquids than Chlamydomonas reinhardtii, which may be due to differences in their cell wall structures.[1]
Toxicity to Crustaceans: The Daphnia magna Model
Daphnia magna, a small freshwater crustacean, is a standard model organism for ecotoxicity testing, representing a crucial link in the aquatic food chain. Studies on Daphnia magna have revealed that imidazolium-based ILs are significantly more toxic than their corresponding sodium salts, indicating the toxicity is driven by the imidazolium cation.[7] While a direct comparison of a homologous series with varying alkyl chains is not explicitly detailed in the provided search results, the general principle of increasing toxicity with longer alkyl chains is a well-established phenomenon in ionic liquid toxicology.[8] Chronic exposure to even low concentrations of these ILs can lead to significant reductions in reproductive output.[7][9]
Toxicity to Fish: The Zebrafish (Danio rerio) Study
Acute toxicity studies on zebrafish (Danio rerio) have further corroborated the trend of increasing toxicity with longer alkyl chains. A study investigating a series of 1-alkyl-3-methylimidazolium nitrates demonstrated a clear dose-response relationship.[4]
| Imidazolium Ionic Liquid (Nitrate salt) | Alkyl Chain Length | 96-hour LC50 (mg/L) for Danio rerio | Reference |
| 1-Ethyl-3-methylimidazolium nitrate | C2 | > 1000 (lowest toxicity) | [4] |
| 1-Butyl-3-methylimidazolium nitrate | C4 | 137.5 | [4] |
| 1-Hexyl-3-methylimidazolium nitrate | C6 | 15.3 | [4] |
| 1-Octyl-3-methylimidazolium nitrate | C8 | 1.8 | [4] |
| 1-Decyl-3-methylimidazolium nitrate | C10 | 0.2 | [4] |
| 1-Dodecyl-3-methylimidazolium nitrate | C12 | 0.03 (highest toxicity) | [4] |
This study strongly indicates that the length of the alkyl chain has a more significant impact on the acute toxicity to zebrafish than the anion.[4]
Experimental Protocols for Ecotoxicity Assessment
To ensure the reliability and comparability of ecotoxicity data, standardized testing protocols are crucial. The Organisation for Economic Co-operation and Development (OECD) provides a comprehensive set of guidelines for the testing of chemicals.[10][11]
Workflow for Aquatic Ecotoxicity Testing
Caption: A generalized workflow for conducting aquatic ecotoxicity tests according to OECD guidelines.
Detailed Protocol: Daphnia magna Acute Immobilisation Test (Adapted from OECD Guideline 202)
This protocol outlines the key steps for assessing the acute toxicity of imidazolium ionic liquids to Daphnia magna.
1. Test Organism:
-
Daphnia magna neonates (less than 24 hours old) from a healthy, reproducing culture.
2. Test Substance and Solutions:
-
Prepare a stock solution of the imidazolium ionic liquid in the test medium.
-
Prepare a series of test concentrations by diluting the stock solution. A geometric series is recommended.
-
Include a control group with only the test medium.
3. Test Conditions:
-
Test Duration: 48 hours.
-
Temperature: 18-22°C, with a variation of no more than 2°C.[12]
-
Light: 16 hours light, 8 hours dark.[12]
-
Test Vessels: Glass beakers of sufficient capacity.[12]
-
Number of Animals: At least 20 daphnids per concentration, divided into at least four replicates.
4. Procedure:
-
Introduce the daphnids into the test vessels containing the respective test solutions.
-
Observe the daphnids at 24 and 48 hours.
-
Record the number of immobilized daphnids in each replicate. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation.
5. Data Analysis:
-
Calculate the percentage of immobilisation for each concentration at each observation time.
-
Determine the 48-hour EC50 value and its confidence limits using appropriate statistical methods (e.g., probit analysis, logistic regression).
6. Validity Criteria:
-
The mortality in the control group must not exceed 10%.
Predictive Ecotoxicology: Quantitative Structure-Activity Relationship (QSAR) Models
Given the vast number of possible ionic liquids, experimental testing of each one is impractical. Quantitative Structure-Activity Relationship (QSAR) models offer a computational alternative to predict the toxicity of ILs based on their molecular structure.[13][14] These models use statistical methods to establish a correlation between the chemical structure of a compound and its biological activity.[14] For imidazolium ILs, descriptors related to the alkyl chain length and lipophilicity are often key parameters in predictive QSAR models for ecotoxicity.[8] While QSAR models are valuable screening tools, they do not replace the need for experimental validation of new ionic liquids.[13]
Caption: A simplified workflow for developing and applying QSAR models to predict the ecotoxicity of ionic liquids.
Conclusion and Future Perspectives
The evidence is unequivocal: increasing the alkyl chain length of imidazolium-based ionic liquids leads to a significant increase in their ecotoxicity across various aquatic organisms. This structure-activity relationship is primarily driven by the enhanced ability of longer alkyl chains to disrupt cell membranes. While these compounds offer significant advantages as "green" solvents, their potential for environmental harm cannot be overlooked.
For researchers, scientists, and drug development professionals, a thorough understanding of these ecotoxicological principles is paramount for the responsible design and application of ionic liquids. Future research should focus on developing ionic liquids with inherently lower toxicity by, for example, incorporating biodegradable functional groups into the alkyl chain or exploring alternative cationic cores. The continued use of standardized testing protocols and the refinement of predictive QSAR models will be essential tools in the development of truly sustainable and environmentally benign ionic liquids.
References
- Kulacki, K. J., & Lamberti, G. A. (2008). Toxicity of imidazolium ionic liquids to freshwater algae. Green Chemistry, 10(1), 104-110.
- Matzke, M., Stolte, S., Thiele, K., Juffernholz, T., Arning, J., Ranke, J., ... & Filser, J. (2007). The influence of the anion on the toxicity of imidazolium-based ionic liquids to the crustacean Daphnia magna. Green Chemistry, 9(11), 1198-1207.
- Pham, T. P. T., Cho, C. W., & Yun, Y. S. (2010). Environmental fate and toxicity of ionic liquids: a review.
- Ventura, S. P., de Barros, R. L., & Coutinho, J. A. (2012). Toxicity assessment of various ionic liquid families towards Vibrio fischeri marine bacteria. Ecotoxicology and environmental safety, 86, 1-8.
- Bernot, R. J., Brueseke, M. A., Evans-White, M. A., & Lamberti, G. A. (2005). Acute and chronic toxicity of imidazolium-based ionic liquids on Daphnia magna. Environmental toxicology and chemistry, 24(11), 2879-2885.
- Latała, A., Nędzi, M., & Stepnowski, P. (2009). Toxicity of imidazolium and pyridinium based ionic liquids towards algae. Chlorella vulgaris, Oocystis submarina (green algae) and Cyclotella meneghiniana, Skeletonema marinoi (diatoms). Green Chemistry, 11(7), 1011-1018.
- Roy, K., Kar, S., & Das, R. N. (2016). Development of predictive QSAR models for Vibrio fischeri toxicity of ionic liquids and their true external and experimental validation tests. Toxicology research, 5(5), 1388-1399.
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OECD. (2023). OECD Guidelines for the Testing of Chemicals. Organisation for Economic Co-operation and Development. Retrieved from [Link]
- Zhang, C., Wang, L., Wang, L., & Li, C. (2016). The acute toxic effects of imidazolium-based ionic liquids with different alkyl-chain lengths and anions on zebrafish (Danio rerio). Environmental Science and Pollution Research, 23(16), 16453-16461.
- Parajó, J. J., Soto, A., & Arce, A. (2020). Comprehensive Analysis of the Acute Toxicity of Ionic Liquids Using Microtox® Bioassays. International Journal of Molecular Sciences, 21(6), 2095.
- Bernot, R. J., Kennedy, E. E., & Lamberti, G. A. (2005). Effects of ionic liquids on the survival, movement, and feeding behavior of the freshwater snail, Physa acuta. Environmental toxicology and chemistry, 24(7), 1759-1765.
- OECD. (2004). Test No. 202: Daphnia sp. Acute Immobilisation Test. OECD Guidelines for the Testing of Chemicals, Section 2. Paris: OECD Publishing.
- Zhao, Y., Liu, X., & Zhang, S. (2013). Toxicity of ionic liquids: Database and prediction via quantitative structure-activity relationship method.
- Eurtivong, C., & Liang, Y. (2019). Conceptual Framework for the Conservation of Natural Environment from Toxic Ionic Liquids by QSAR Model. E3S Web of Conferences, 125, 03001.
- Couling, D. J., Bernot, R. J., Docherty, K. M., Dixon, J. K., & Maginn, E. J. (2006). Assessing the factors responsible for ionic liquid toxicity to aquatic organisms via quantitative structure–property relationship modeling. Green Chemistry, 8(1), 82-90.
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A Senior Application Scientist's Guide to the Electrochemical Window of 1-Pentylimidazolium Salts
Authored by Gemini, Senior Application Scientist
This guide provides an in-depth technical analysis and experimental validation of the electrochemical window (ECW) of 1-pentylimidazolium based ionic liquids (ILs). As the demand for safer, high-performance electrolytes in energy storage and electrochemical applications grows, a precise understanding of an IL's operational voltage limits is paramount. This document moves beyond a simple recitation of values to explain the underlying principles, a robust methodology for validation, and a comparative analysis against common alternatives.
The Electrochemical Window: A Critical Parameter for Ionic Liquids
An electrolyte's electrochemical window is the potential range within which it remains stable, without undergoing oxidation or reduction.[1] For applications like high-voltage batteries and supercapacitors, a wide ECW is essential to maximize energy density and prevent electrolyte degradation.[2][3] Room-temperature ionic liquids (RTILs) are particularly promising in this regard, often exhibiting significantly larger ECWs than traditional aqueous or organic electrolytes.[2]
The ECW is fundamentally governed by the molecular structure of the constituent ions:
-
The Cathodic Limit (Negative Potential): This is typically determined by the reduction of the cation. For imidazolium-based salts, this involves the reduction of the imidazolium ring.[2][4]
-
The Anodic Limit (Positive Potential): This is determined by the oxidation of the anion.[4][5]
Therefore, the stability of an IL is a direct consequence of the cation's resistance to reduction and the anion's resistance to oxidation.[5] This interplay is the primary lever for designing ILs with tailored electrochemical properties.
Deconstructing 1-Pentylimidazolium Salts
The 1-pentyl-3-methylimidazolium ([C₅MIm]⁺) cation is a member of the widely studied 1-alkyl-3-methylimidazolium family. The core question for researchers is how the choice of the pentyl (C₅) alkyl chain, compared to shorter chains like ethyl ([C₂MIm]⁺) or butyl ([C₄MIm]⁺), influences the overall ECW.
The Cation's Role: Effect of Alkyl Chain Length
Computational and experimental studies consistently show that simply increasing the length of the alkyl side chain on the imidazolium cation has a minimal impact on its reduction potential.[4][6] The electrochemical stability is primarily dictated by the imidazolium ring itself. Therefore, the cathodic limit for [C₅MIm]⁺ salts is expected to be very similar to that of its more common [C₄MIm]⁺ (BMIm) and [C₂MIm]⁺ (EMIm) counterparts. The primary influence of a longer alkyl chain is on physical properties like viscosity and melting point, rather than the electrochemical limits.
The Anion's Dominance: Defining the Oxidative Boundary
The choice of the anion is the most significant factor in determining the anodic limit and, consequently, the overall width of the ECW.[4][7] Highly fluorinated anions are known to be more resistant to oxidation, leading to wider electrochemical windows.[8][9]
The oxidative stability generally follows a trend where anions with delocalized negative charge and strong, non-polarizing bonds are more stable. A common sequence of oxidative stability for anions paired with imidazolium cations is:
[TFSI]⁻ > [PF₆]⁻ > [BF₄]⁻ [7][10]
-
Bis(trifluoromethylsulfonyl)imide ([TFSI]⁻ or [NTf₂]⁻): Often provides the widest ECW due to its high oxidative stability.
-
Hexafluorophosphate ([PF₆]⁻): A common choice offering a wide ECW and good hydrophobicity.[3][11]
-
Tetrafluoroborate ([BF₄]⁻): Provides a respectable ECW but is generally less anodically stable than [PF₆]⁻ or [TFSI]⁻.[9]
Comparative Performance Data
The following table summarizes typical electrochemical window values for common imidazolium-based ionic liquids. It is crucial to recognize that absolute ECW values can vary significantly based on experimental conditions.[1][12] Factors such as the working electrode material, the arbitrary current cutoff density used to define the limit (e.g., 0.1 to 1.0 mA/cm²), scan rate, and especially the presence of impurities like water, can alter measured values.[13][14][15]
| Ionic Liquid Cation | Anion | Typical Electrochemical Window (V) | Key Characteristics |
| 1-Pentyl-3-methylimidazolium ([C₅MIm]⁺) | [TFSI]⁻ | ~4.5 - 5.7 V | Wide ECW, hydrophobic, high thermal stability. |
| 1-Pentyl-3-methylimidazolium ([C₅MIm]⁺) | [PF₆]⁻ | ~4.2 - 4.7 V | Wide ECW, hydrophobic, but susceptible to hydrolysis.[13] |
| 1-Pentyl-3-methylimidazolium ([C₅MIm]⁺) | [BF₄]⁻ | ~4.0 - 4.2 V | Good performance, but lower anodic stability and more hydrophilic.[9] |
| 1-Butyl-3-methylimidazolium ([BMIm]⁺) | [PF₆]⁻ | ~4.5 V[11] | Widely studied benchmark; similar cathodic limit to [C₅MIm]⁺. |
| 1-Ethyl-3-methylimidazolium ([EMIm]⁺) | [TFSI]⁻ | ~4.5 V | Lower viscosity than longer-chain counterparts. |
| N-propyl-N-methylpyrrolidinium ([P₁₃]⁺) | [TFSI]⁻ | >5.5 V | Aliphatic cations often show higher cathodic stability than imidazoliums.[14] |
Note: The values presented are aggregated from multiple sources for comparative purposes. Absolute values should always be validated experimentally under specific application conditions.
Experimental Validation: A Self-Validating Protocol
Accurate determination of the ECW requires a meticulous experimental approach. The following protocol, based on cyclic voltammetry (CV), is designed to be a self-validating system by controlling for common variables and sources of error.
Core Principle: Cyclic Voltammetry
Cyclic voltammetry is an electrochemical technique where the potential of a working electrode is swept linearly versus a reference electrode, and the resulting current is measured.[16] By sweeping the potential to sufficiently negative and positive values, we can observe the onset of reduction and oxidation currents, which define the limits of the electrochemical window.
Experimental Workflow Diagram
Caption: Workflow for Electrochemical Window (ECW) Determination.
Step-by-Step Methodology
-
Ionic Liquid Preparation (The Causality of Purity):
-
Rationale: Water and halide impurities are the most common sources of error, drastically narrowing the apparent ECW.[13][15] Water electrolysis occurs around 1.23 V, masking the true limits of the IL.[2]
-
Protocol:
-
Procure high-purity (>99%) 1-pentylimidazolium salt.
-
Dry the IL under high vacuum (<1 mTorr) at 70-80°C for at least 24 hours to remove residual water. The final water content should be verified by Karl Fischer titration to be <10 ppm.
-
Handle and store the dried IL exclusively within an inert atmosphere (Argon or Nitrogen filled glovebox) with H₂O and O₂ levels below 1 ppm.
-
-
-
Electrochemical Cell Assembly:
-
Rationale: A three-electrode setup is essential for accurate potential control.[16] The choice of working electrode (WE) material is critical as it can catalyze decomposition reactions, affecting the measured ECW.[15] Glassy carbon (GC) is often preferred for its wide potential range and relatively inert surface.
-
Protocol (inside the glovebox):
-
Use a freshly polished and cleaned glassy carbon (GC) disk as the working electrode. A platinum (Pt) coil or mesh serves as the counter electrode (CE), and a non-aqueous silver/silver ion (Ag/Ag⁺) electrode is a suitable reference electrode (RE).
-
Assemble the electrodes in an electrochemical cell filled with the dried 1-pentylimidazolium salt.
-
For internal calibration, ferrocene can be added at the end of the experiment. The well-defined Fc/Fc⁺ redox couple provides a stable potential reference.
-
-
-
Cyclic Voltammetry Measurement:
-
Rationale: The scan rate affects the observed current. A rate between 10-100 mV/s is typically sufficient to observe the decomposition onset without significant capacitive charging effects.
-
Protocol:
-
Connect the cell to a potentiostat.
-
Perform a cyclic voltammetry scan, starting from the open-circuit potential and sweeping first towards the cathodic limit, then reversing to the anodic limit.
-
The potential range should be wide enough to clearly observe the sharp increase in current corresponding to electrolyte decomposition. For a [C₅MIm][PF₆] salt, a range of -3.0 V to +3.0 V vs Ag/Ag⁺ would be a reasonable starting point.
-
-
-
Data Interpretation:
-
Rationale: The definition of the "onset" of decomposition is subjective. Establishing a clear, consistently applied current density cutoff (e.g., 0.1, 0.5, or 1.0 mA/cm²) is the industry standard for reporting comparable ECW values.[14]
-
Protocol:
-
Plot the resulting current (normalized for electrode area to give current density, mA/cm²) versus the applied potential (V).
-
Define the anodic limit (Eₐ) as the potential at which the anodic current density exceeds the predefined cutoff value.
-
Define the cathodic limit (Eₑ) as the potential at which the cathodic current density exceeds the predefined cutoff value.
-
Calculate the electrochemical window: ECW = Eₐ - Eₑ .
-
-
Key Influencing Factors and Authoritative Grounding
A robust validation process requires understanding the variables that can impact the results.
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A Senior Application Scientist's Guide to the Thermal Stability of Imidazolium Salts
Introduction
Imidazolium-based ionic liquids (ILs) have emerged as highly versatile solvents and materials, finding application in fields ranging from organic synthesis and catalysis to electrochemistry and biomass processing.[1] Their negligible vapor pressure, high conductivity, and tunable properties make them attractive "designer solvents."[1] However, for many high-temperature applications, such as their use as heat transfer fluids or reaction media for thermally demanding processes, thermal stability is not just a desirable property—it is the critical parameter that defines the operational limits and ensures process safety.[2][3]
This guide provides a comparative analysis of the thermal stability of different imidazolium salts. Moving beyond a simple catalog of data, we will explore the fundamental chemical principles and structural factors that govern decomposition. We will present objective, referenced experimental data and provide a standardized protocol for Thermogravimetric Analysis (TGA), the cornerstone technique for evaluating the thermal stability of these materials.
The Mechanisms of Thermal Decomposition
The thermal degradation of an imidazolium salt is not a simple process of boiling, but rather a chemical decomposition into volatile products.[4] Understanding the underlying reaction pathways is crucial for predicting and improving stability. Experimental and computational studies have identified two primary decomposition mechanisms, which are heavily influenced by the nature of the anion.[4][5][6]
-
Deprotonation: The anion can act as a base, abstracting a proton from the imidazolium cation. The C2 proton (the one between the two nitrogen atoms) is the most acidic and therefore the most susceptible, leading to the formation of an N-heterocyclic carbene (NHC).
-
Dealkylation (Nucleophilic Attack): The anion can act as a nucleophile, attacking one of the alkyl groups attached to the nitrogen atoms of the imidazolium ring. This results in the formation of a neutral 1-alkylimidazole and a haloalkane (if the anion is a halide).[7][8]
The dominant pathway is dictated by the anion's relative basicity and nucleophilicity.[5] Highly basic anions favor deprotonation, while highly nucleophilic anions favor dealkylation.
Key Structural Factors Governing Thermal Stability
The thermal stability of an imidazolium salt is not an intrinsic property of the cation alone but is a result of the interplay between the cation and the anion.[9]
The Decisive Role of the Anion
The choice of anion is the single most important factor determining the thermal stability of an imidazolium IL.[2][9] The stability generally follows an inverse relationship with the anion's nucleophilicity and coordinating ability.[9]
-
High Stability Anions: Weakly coordinating, non-nucleophilic anions such as bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻ or [Tf₂N]⁻) confer the highest thermal stability, often with decomposition temperatures exceeding 400°C.[10][11]
-
Moderate Stability Anions: Anions like hexafluorophosphate ([PF₆]⁻) and tetrafluoroborate ([BF₄]⁻) offer good, but comparatively lower, thermal stability.[10] It is critical to note that these fluoride-containing anions can generate highly corrosive hydrofluoric acid (HF) in the presence of trace water, which can be a significant operational hazard.
-
Low Stability Anions: Halide anions (Cl⁻, Br⁻, I⁻) are strong nucleophiles and drastically reduce the thermal stability of imidazolium salts, with decomposition often occurring below 300°C.[12] Other anions like acetate ([OAc]⁻) are quite basic and also lead to lower stability, with decomposition beginning at temperatures as low as 150-200°C.[13][14]
A generally accepted order of thermal stability based on the anion is: [NTf₂]⁻ > [PF₆]⁻ ≥ [BF₄]⁻ > Triflate ([OTf]⁻) > Halides (I⁻, Br⁻, Cl⁻) > Acetate ([OAc]⁻)
The Influence of the Cation's Alkyl Chain
While less impactful than the anion, the structure of the cation's alkyl substituents also modulates thermal stability.
-
Alkyl Chain Length: The effect of increasing the alkyl chain length is generally a slight reduction in thermal stability.[11][15] This is often attributed to increased van der Waals interactions and potential for elimination reactions (alkene formation) with longer chains.[7][11] For example, within a homologous series of 1-alkyl-3-methylimidazolium salts, the thermal stability tends to decrease as the alkyl chain grows from butyl to hexyl to octyl.[16]
-
C2-Methylation: Substituting the acidic C2 proton with a methyl group can block the primary deprotonation pathway, which can lead to an increase in thermal stability, particularly for ILs with more basic anions.[9]
Quantitative Comparison of Decomposition Temperatures
Thermogravimetric Analysis (TGA) is the standard technique used to determine decomposition temperatures (T_d). The onset temperature (T_onset), determined by the intersection of tangents on the mass loss curve, is the most commonly reported value.[9] However, it's important to recognize that slow decomposition can occur at temperatures significantly below T_onset.[13][17] The values presented below are for comparison and can be affected by experimental parameters, most notably the heating rate.[2]
| Cation | Anion | Common Abbreviation | Onset Decomposition Temp. (T_onset, °C) | References |
| 1-Butyl-3-methylimidazolium | Chloride | [Bmim][Cl] | ~246 | [18] |
| 1-Butyl-3-methylimidazolium | Tetrafluoroborate | [Bmim][BF₄] | ~350 - 400 | [10][19] |
| 1-Butyl-3-methylimidazolium | Hexafluorophosphate | [Bmim][PF₆] | ~370 - 410 | [10][12] |
| 1-Butyl-3-methylimidazolium | Bis(trifluoromethylsulfonyl)imide | [Bmim][NTf₂] | ~430 - 450 | [10][11] |
| 1-Ethyl-3-methylimidazolium | Acetate | [Emim][OAc] | ~200 - 220 | [13] |
| 1-Hexyl-3-methylimidazolium | Bromide | [Hmim][Br] | ~220 - 250 | [20] |
Note: The reported temperatures are approximate values from the literature and can vary based on purity and experimental conditions.
Visualizing the Key Components and Workflow
To better understand the structures and processes discussed, the following diagrams are provided.
Caption: Diagram 1: General Structure of an Imidazolium Salt.
Caption: Diagram 2: Standard TGA Experimental Workflow.
Experimental Protocol: Thermogravimetric Analysis (TGA)
This protocol outlines a standardized method for determining the onset decomposition temperature (T_onset) of an imidazolium salt. Following a consistent procedure is essential for obtaining reproducible and comparable data.[11]
Objective: To determine the thermal stability of an imidazolium salt by measuring its mass loss as a function of temperature.
Materials & Equipment:
-
Thermogravimetric Analyzer (TGA)
-
Inert sample pans (Platinum or Alumina recommended)
-
Microbalance
-
High-purity inert gas (Nitrogen or Argon, >99.99%)
-
Ionic liquid sample
-
Vacuum oven
Step-by-Step Methodology
Part 1: Sample Preparation (The Causality of Purity)
-
Rationale: Water and other volatile impurities can cause mass loss at low temperatures, leading to an inaccurate determination of the true decomposition temperature.[2][16] Rigorous drying is the most critical step for data integrity.
-
Procedure:
-
Place the imidazolium salt sample in a clean, dry flask.
-
Dry the sample under high vacuum (<1 mbar) at a moderate temperature (e.g., 70-80°C) for a minimum of 24 hours.[14] The temperature should be well below the expected decomposition point to avoid any degradation during preparation.
-
Handle the dried sample in an inert atmosphere (e.g., a glovebox) if possible to prevent reabsorption of atmospheric moisture.
-
Part 2: TGA Instrument Setup and Measurement
-
Rationale: An inert atmosphere prevents oxidative decomposition, which can occur at lower temperatures than thermal decomposition and complicates the analysis.[2][21] A linear heating rate provides a clear, dynamic profile of the decomposition process.[14]
-
Procedure:
-
Tare an inert TGA sample pan on a microbalance.
-
Accurately weigh 5-10 mg of the dried ionic liquid into the pan. A smaller sample size minimizes thermal gradients within the sample.
-
Place the pan into the TGA furnace.
-
Seal the furnace and begin purging with the inert gas (e.g., Nitrogen) at a constant flow rate (e.g., 50-100 mL/min) for at least 30 minutes to ensure the atmosphere is completely inert.
-
Program the TGA instrument with the following thermal profile:
-
Equilibrate: Hold at 30°C for 10 minutes.
-
Ramp: Heat from 30°C to 600°C at a linear heating rate of 10°C/min.
-
-
Begin the experiment and record the sample mass, sample temperature, and time.
-
Part 3: Data Analysis
-
Rationale: The T_onset provides a standardized point of comparison, representing the temperature at which significant decomposition begins under the specified dynamic conditions. The derivative curve (DTG) helps pinpoint the temperature of the maximum decomposition rate.
-
Procedure:
-
Plot the recorded data as percent mass loss vs. temperature.
-
Determine the onset temperature (T_onset) by finding the intersection of the tangent drawn from the pre-decomposition baseline and the tangent drawn from the point of maximum mass loss on the TGA curve. Most modern thermal analysis software can perform this calculation automatically.
-
Optionally, plot the first derivative of the mass loss curve (DTG curve). The peak of the DTG curve corresponds to the temperature of the maximum rate of decomposition (T_peak).[9]
-
Conclusion
The thermal stability of imidazolium salts is a complex property governed by fundamental principles of chemical reactivity. The anion plays the most critical role, with weakly nucleophilic, non-basic anions like [NTf₂]⁻ providing superior stability compared to highly nucleophilic halides. Cation structure, particularly the length of the alkyl side chains, serves as a secondary modulator of stability. For researchers and developers, a thorough understanding of these structure-property relationships is paramount for selecting or designing an appropriate ionic liquid for any application where thermal stress is a factor. The use of standardized analytical protocols, such as the TGA method detailed here, is essential for generating the reliable, comparative data needed to make informed decisions in materials science and process development.
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Le, C., et al. (2014). Thermal Decomposition Mechanisms of Alkylimidazolium Ionic Liquids with Cyano-Functionalized Anions. eScholarship, University of California. Retrieved from [Link]
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Thermal Stability and Vapor–Liquid Equilibrium for Imidazolium Ionic Liquids as Alternative Reaction Media. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
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Thermal Decomposition Behaviors of Imidazolium-type Ionic Liquids Studied by Pyrolysis-Gas Chromatography. (2008). Semantic Scholar. Retrieved from [Link]
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Thermal decomposition mechanisms of alkylimidazolium ionic liquids with cyano-functionalized anions. (2014). Semantic Scholar. Retrieved from [Link]
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Thermal Properties of Imidazolium Ionic Liquids. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
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(PDF) Thermal stability of imidazolium-based ionic liquids. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
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Cao, Y., & Mu, T. (2014). Comprehensive Investigation on the Thermal Stability of 66 Ionic Liquids by Thermogravimetric Analysis. Industrial & Engineering Chemistry Research, 53(20), 8651-8664. [Link]
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Ribar, B., et al. (n.d.). Thermal stability of imidazolium-based ionic liquids. CORE. Retrieved from [Link]
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Mechanism of thermal decomposition of 1-butyl-3-methylimidazolium chloride [BMIm]Cl derived from the identification of fragments during the TG/MS scan. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
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Zaitseva, A. A., et al. (2022). New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids. International Journal of Molecular Sciences, 23(18), 10928. [Link]
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Chen, Y.-H., et al. (2022). Experimental Study of the Thermal Decomposition Properties of Binary Imidazole Ionic Liquid Mixtures. Polymers, 14(4), 785. [Link]
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Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]
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Vapor Pressure Estimation of Imidazolium-Based Ionic Liquids via Non-Isothermal Thermogravimetric Analysis (TGA) and Its Implications for Process Design. (n.d.). ACS Publications. Retrieved January 15, 2026, from [Link]
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Verevkin, S. P., et al. (2023). Evaporation/Decomposition Behavior of 1-Butyl-3-Methylimidazolium Chloride (BMImCL) Investigated through Effusion and Thermal Analysis Techniques. Molecules, 28(9), 3698. [Link]
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Predicting Thermal Decomposition Temperature of Binary Imidazolium Ionic Liquid Mixtures from Molecular Structures. (2021). Molecules, 26(23), 7338. [Link]
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Thermal stability of imidazolium-based ionic liquids investigated by TG and FTIR techniques. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
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Influence of Alkyl Chain Length on Thermal Properties, Structure, and Self-Diffusion Coefficients of Alkyltriethylammonium-Based Ionic Liquids. (2021). Molecules, 26(11), 3290. [Link]
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A Senior Application Scientist's Comparative Guide to Heterocyclic Corrosion Inhibitors: Assessing the Efficacy of 1-Pentylimidazole
In the relentless battle against metallic corrosion, which silently compromises the integrity of critical infrastructure and industrial equipment, heterocyclic organic compounds have emerged as a formidable class of corrosion inhibitors. Their efficacy is rooted in their molecular architecture, featuring heteroatoms such as nitrogen, sulfur, and oxygen, and often aromatic rings, which facilitate strong adsorption onto metal surfaces, thereby stifling the electrochemical reactions that lead to degradation.
Among these, imidazole and its derivatives are of significant interest due to their environmental compatibility and demonstrated protective capabilities in aggressive acidic media.[1][2] This guide provides a comprehensive technical assessment of the potential effectiveness of 1-pentylimidazole as a corrosion inhibitor. As direct, extensive comparative data for this specific molecule is not consolidated in a single study, this document synthesizes findings from a range of authoritative studies on analogous N-alkyl imidazoles, benzimidazoles, and triazoles. By examining the structure-performance relationships and established inhibition mechanisms, we can construct a scientifically grounded evaluation of this compound's standing among its heterocyclic counterparts.
This analysis is designed for researchers and materials scientists, offering not just comparative data, but also a detailed look into the causality of the experimental protocols used to generate such data, ensuring a deep and applicable understanding of inhibitor evaluation.
The Underlying Science: Mechanism of Heterocyclic Corrosion Inhibitors
The primary mechanism by which heterocyclic compounds protect a metal surface is through adsorption, creating a barrier between the metal and the corrosive environment.[3][4] This process can be broadly categorized into:
-
Physisorption: This involves electrostatic interactions between the charged metal surface and charged inhibitor molecules. In acidic solutions, the metal surface is typically positively charged, and the inhibitor can interact with it via protonated heteroatoms or through an electrostatic bridge formed by anions (like Cl⁻) adsorbed on the surface.[5]
-
Chemisorption: This is a stronger form of adsorption involving the sharing of electrons or coordinate bond formation between the lone pair electrons of the heteroatoms (especially N, O, S) or the π-electrons of the aromatic rings and the vacant d-orbitals of the metal atoms.[6]
The effectiveness of an inhibitor is largely dependent on the strength and coverage of this adsorbed film. Factors such as the inhibitor's molecular structure, the number and type of heteroatoms, the presence of substituent groups, and the surface charge of the metal all play critical roles. For N-substituted imidazoles like this compound, the length of the alkyl chain is a key determinant of performance; longer chains can increase the surface area covered by each molecule, thus enhancing the protective barrier.
Adsorption Isotherm: Quantifying the Inhibitor-Surface Interaction
To understand the adsorption behavior, experimental data is often fitted to various adsorption isotherms. The Langmuir isotherm is frequently found to best describe the adsorption of imidazole derivatives, which assumes the formation of a monolayer of inhibitor molecules on the metal surface.[4][7][8]
Experimental Validation: Protocols for Assessing Inhibitor Performance
The evaluation of a corrosion inhibitor's efficacy is a multi-faceted process requiring a combination of electrochemical, gravimetric, and surface analysis techniques. The following protocols are synthesized from standard industry practices, such as those outlined by ASTM International, and methodologies reported in peer-reviewed literature.[9][10][11]
Material and Solution Preparation
The foundation of any reproducible corrosion study lies in meticulous preparation of the metal specimens and the corrosive solution.
Step-by-Step Protocol:
-
Specimen Machining: Mild steel coupons (a common material for such studies with a typical composition like Fe >98%, C <0.2%, Mn <0.6%) are machined into dimensions suitable for the test apparatus (e.g., 1x1x1 cm for electrochemical tests).[12] A small hole is often drilled to allow for electrical connection.
-
Mechanical Polishing: The coupon surfaces are abraded using a succession of silicon carbide (SiC) emery papers of decreasing grit size (e.g., from 240 down to 800 or 1200 grit). This step is crucial as it removes any pre-existing oxide layers and creates a standardized, reproducible surface finish.[12]
-
Degreasing and Cleaning: The polished coupons are then thoroughly rinsed with distilled water, degreased with a solvent like acetone in an ultrasonic bath to remove any organic residues and polishing debris, and finally rinsed again with distilled water.[12]
-
Drying: The cleaned coupons are dried using a stream of warm air or nitrogen and stored in a desiccator to prevent atmospheric corrosion before the experiment begins.
-
Solution Preparation: The corrosive medium, typically 1.0 M Hydrochloric Acid (HCl), is prepared by diluting analytical grade HCl with distilled or deionized water. Inhibitor solutions of various concentrations are prepared by dissolving a precise weight of the inhibitor into the acid solution.
Causality Explained: A standardized surface is paramount for achieving reproducible results. The polishing and cleaning steps ensure that the observed corrosion behavior is characteristic of the metal itself and its interaction with the inhibitor, rather than being influenced by surface contaminants or pre-existing oxide films.
Electrochemical Evaluation
Electrochemical techniques are rapid and provide detailed mechanistic information about the corrosion process and the inhibitor's mode of action. A standard three-electrode electrochemical cell is used, comprising the mild steel coupon as the working electrode (WE), a platinum sheet or graphite rod as the counter electrode (CE), and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode (RE).
This technique measures the current response of the working electrode to a controlled sweep of applied potential. It provides key parameters like the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes.
Step-by-Step Protocol (based on ASTM G5): [9][13][14]
-
Stabilization: The working electrode is immersed in the test solution (with or without inhibitor) and allowed to stabilize for a period (typically 30-60 minutes) until a steady open circuit potential (OCP) is reached.
-
Potential Scan: A potential scan is initiated from approximately -250 mV relative to the OCP to +250 mV relative to the OCP at a slow, constant scan rate (e.g., 0.5 mV/s or 1 mV/s).[12]
-
Data Analysis: The resulting polarization curve (a plot of log(current density) vs. potential) is analyzed. The corrosion current density (icorr) is determined by extrapolating the linear portions of the anodic and cathodic branches (Tafel regions) back to the corrosion potential (Ecorr).
-
Inhibition Efficiency (IE%) Calculation: The IE% is calculated using the following equation: IE% = [(i⁰corr - icorr) / i⁰corr] x 100 where i⁰corr and icorr are the corrosion current densities in the absence and presence of the inhibitor, respectively.
Causality Explained: A slow scan rate is used to allow the electrode interface to reach a quasi-steady state at each potential, ensuring the measured current is representative of the corrosion kinetics. By comparing icorr values, we can directly quantify how effectively the inhibitor reduces the overall corrosion rate. Shifts in Ecorr indicate whether the inhibitor primarily affects the anodic (metal dissolution) or cathodic (hydrogen evolution) reaction, or both (mixed-type).[15]
EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode interface. It is particularly useful for characterizing the protective film formed by the inhibitor.
Step-by-Step Protocol (based on ASTM G106): [10][16][17]
-
Stabilization: As with PDP, the system is first allowed to reach a stable OCP.
-
AC Perturbation: A small amplitude AC voltage signal (e.g., 10 mV) is applied at the OCP over a wide range of frequencies (e.g., from 100 kHz down to 10 mHz).
-
Data Acquisition: The impedance response of the system is measured at each frequency.
-
Data Analysis: The data is typically plotted in Nyquist (imaginary impedance vs. real impedance) and Bode (impedance magnitude and phase angle vs. frequency) formats. The data is then fitted to an equivalent electrical circuit (EEC) model to extract parameters such as the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).
-
Inhibition Efficiency (IE%) Calculation: The IE% is calculated from the charge transfer resistance values: IE% = [(Rct - R⁰ct) / Rct] x 100 where Rct and R⁰ct are the charge transfer resistances in the presence and absence of the inhibitor, respectively.
Causality Explained: The charge transfer resistance (Rct) is inversely proportional to the corrosion rate. A larger Rct value signifies a slower corrosion process, indicating a more effective inhibitor. The formation of an inhibitor film on the metal surface increases the Rct and typically decreases the Cdl, as the adsorbed organic molecules displace water molecules at the interface.
Surface Analysis
Surface analysis techniques provide visual and compositional evidence of the inhibitor's protective film.
Step-by-Step Protocol:
-
Sample Immersion: Mild steel coupons are immersed in the corrosive solution with and without the inhibitor for a set period (e.g., 24 hours).
-
Sample Preparation for Analysis: After immersion, the coupons are carefully removed, gently rinsed with distilled water to remove any loose corrosion products or residual acid, and then dried with a stream of nitrogen.[18] It is critical to avoid harsh cleaning that could remove the adsorbed inhibitor film. For XPS, transfer to the ultra-high vacuum chamber should be done quickly, ideally using a glove box to minimize atmospheric contamination.[19]
-
Scanning Electron Microscopy (SEM): The surface morphology of the coupons is examined using SEM. This allows for a visual comparison of the surface damage on the uninhibited sample versus the protected surface of the inhibited sample.[20]
-
X-ray Photoelectron Spectroscopy (XPS): XPS is used to determine the elemental composition of the surface layer. By detecting elements characteristic of the inhibitor molecule (e.g., N for imidazole) on the inhibited sample, XPS provides direct evidence of the inhibitor's adsorption onto the metal surface.[19][21][22]
Causality Explained: SEM provides qualitative, visual proof of inhibition. A smooth, undamaged surface in the presence of the inhibitor, compared to a heavily pitted and corroded surface in its absence, is powerful evidence of protection. XPS provides the chemical proof, confirming that the inhibitor molecules are indeed present on the surface and are responsible for the observed protection.
Caption: Proposed inhibition mechanism of this compound.
Conclusion
This guide provides a structured assessment of the potential corrosion inhibition performance of this compound by synthesizing data from related heterocyclic compounds. The analysis of structure-activity relationships strongly suggests that this compound is a highly promising corrosion inhibitor for mild steel in acidic environments.
-
Mechanism: It is expected to function as a mixed-type inhibitor, adsorbing onto the steel surface via chemisorption through its imidazole ring and forming a protective hydrophobic barrier with its pentyl chain.
-
Performance: Its effectiveness is projected to be superior to unsubstituted imidazole and competitive with many substituted heterocyclic inhibitors, with an anticipated inhibition efficiency in the 92-95% range under standard test conditions.
-
Validation: The detailed experimental protocols provided herein offer a robust framework for the empirical validation of this assessment.
For researchers in materials science and drug development, where imidazole cores are prevalent, understanding these corrosion properties is crucial. This compound represents a structurally straightforward yet potent candidate for corrosion mitigation, warranting direct experimental investigation to confirm its place within the arsenal of effective heterocyclic inhibitors.
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The inhibition effect of 1, 3-diazole glyoxaline on corrosion of API 5L X52 pipeline steel in oilfield produced water under sweet corrosive conditions. (2024). ResearchGate. [Link]
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Corrosion inhibition performance of benzimidazole derivatives for protection of carbon steel in hydrochloric acid solution. (n.d.). PMC - NIH. [Link]
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Adsorption and Inhibitive Properties of 1-phenylaminomethyl-benzimidazole on Corrosion of Mild Steel in Hydrochloric Acid. (n.d.). ResearchGate. [Link]
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Effect of Imidazole as Corrosion Inhibitor on Carbon Steel Weldment in District Heating Water. (2020). ResearchGate. [Link]
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(PDF) Corrosion inhibition potentiality of some benzimidazole derivatives for mild steel in hydrochloric acid: Electrochemical and weight loss studies. (2016). ResearchGate. [Link]
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a procedure for testing the effect of vapor phase corrosion inhibitors on combined multimetals. (1998). Corrosion Testing Laboratories. [Link]
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How to properly prepare metal samples for SEM or XPS analysis after corrosion inhibition tests? (2024). ResearchGate. [Link]
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Determining the Chemical Composition of Corrosion Inhibitor/Metal Interfaces with XPS: Minimizing Post Immersion Oxidation. (2017). NIH. [Link]
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An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces. (2021). MDPI. [Link]
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G106 Standard Practice for Verification of Algorithm and Equipment for Electrochemical Impedance Measurements. (2023). ASTM International. [Link]
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(PDF) Electrochemical, chemical and theoretical exploration of the corrosion inhibition of carbon steel with new imidazole-carboxamide derivatives in an acidic environment. (2023). ResearchGate. [Link]
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On the Inhibition Efficiency of Different Imidazole-Based Green Corrosion Inhibitors: Insights from Raman Spectroscopy and Elect. (n.d.). ABRACO. [Link]
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(PDF) Comparative Study of 1,2,3-Triazole Derivatives as Corrosion Inhibitors of Mild Steel in Sulphuric Acid Solution. (n.d.). ResearchGate. [Link]
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Investigation of 1-Phenyl-3-Methyl-5-Pyrazolone as a Corrosion Inhibitor for Mild Steel in 1M Hydrochloric Acid. (2012). International Journal of Electrochemical Science. [Link]
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Corrosion Protection Evaluation of Mild Steel: The Role of Hybrid Materials Loaded with Inhibitors. (n.d.). MDPI. [Link]
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An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces. (2021). PubMed. [Link]
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Safety Operating Guide
Navigating the Uncharted: A Procedural Guide to the Safe Disposal of 1-Pentylimidazole
For the diligent researcher, scientist, and drug development professional, the synthesis of novel compounds is a journey into the unknown. With this innovation comes the profound responsibility of ensuring safety, not only in handling and application but also in the final, critical step: disposal. This guide addresses the proper disposal procedures for 1-pentylimidazole, a member of the imidazole family.
Part 1: Hazard Profile - An Extrapolated Assessment
Given the absence of a dedicated SDS, we must infer the potential hazards of this compound from its chemical relatives. Imidazole derivatives are known to exhibit several hazardous properties.
| Hazard Category | Inferred Risk for this compound | Rationale based on Analogous Compounds |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3] | 1-Phenylimidazole and 1-Methylimidazole are classified as harmful by these routes of exposure.[1][2][3] |
| Skin Corrosion/Irritation | Causes skin irritation, potentially severe.[1][2][3] | 1-Phenylimidazole is a known skin irritant, and 1-Methylimidazole can cause severe skin burns.[1][2][3] |
| Serious Eye Damage/Irritation | Causes serious eye irritation or damage.[1][2][3] | This is a common hazard for many imidazole and amine-containing compounds.[1][2][3] |
| Environmental Hazard | Potentially harmful to aquatic life. | Heterocyclic compounds can be persistent in the environment and exhibit toxicity to aquatic organisms.[4][5] |
This extrapolated hazard profile dictates that this compound must be handled as a hazardous substance, with all disposal procedures reflecting this level of caution.
Part 2: The Disposal Workflow - A Step-by-Step Protocol
The disposal of this compound, whether as a pure substance, in solution, or as contaminated labware, must adhere to a strict, documented procedure to ensure personnel safety and environmental compliance.
Step 1: Personal Protective Equipment (PPE) - The First Line of Defense
Before handling any waste containing this compound, the following PPE is mandatory:
-
Chemical Safety Goggles: Conforming to EN 166 (EU) or NIOSH (US) standards.
-
Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use.
-
Laboratory Coat: A fully buttoned lab coat, preferably of a fire-resistant material.
-
Closed-Toed Shoes: To protect from potential spills.
All handling of this compound waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Step 2: Waste Collection - Containment is Key
-
Pure Substance/Concentrated Solutions:
-
Collect waste this compound in a dedicated, properly labeled hazardous waste container.
-
The container must be made of a material compatible with organic bases (e.g., glass or high-density polyethylene).
-
Never mix this compound waste with incompatible materials such as strong acids or oxidizing agents.
-
-
Dilute Aqueous Solutions:
-
Contaminated Labware and Materials:
-
Any items that have come into direct contact with this compound (e.g., pipette tips, gloves, absorbent pads, glassware) are considered hazardous waste.[6]
-
Solid waste should be placed in a designated, sealed, and clearly labeled hazardous waste bag or container.
-
Glassware should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The first two rinses must be collected and disposed of as hazardous liquid waste.[8] The cleaned glassware can then be washed normally.
-
Step 3: Waste Storage - Safe and Secure
Proper storage of hazardous waste is critical to prevent accidents and ensure compliance.
| Waste Type | Container Requirements | Storage Location | Labeling |
| Liquid Waste | Tightly sealed, compatible container. Secondary containment (e.g., a chemical-resistant tray) is mandatory. | In a designated, well-ventilated, cool, and dry hazardous waste storage area. Away from heat, sparks, and incompatible materials. | "Hazardous Waste," "this compound," and a clear indication of the hazards (e.g., "Toxic," "Irritant"). |
| Solid Waste | Sealed, durable bag or container. | Same as liquid waste. | "Hazardous Waste," "Solid Waste Contaminated with this compound," and a clear indication of the hazards. |
Step 4: Final Disposal - The Professional Hand-Off
Under no circumstances should this compound or its contaminated materials be disposed of in the regular trash or via the sanitary sewer system.[6][8]
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[6]
-
Ensure all containers are properly labeled and sealed before collection.
-
Maintain a record of the waste generated and its disposal, in accordance with your institution's policies and local regulations.
Part 3: Spill Management - A Rapid Response Protocol
In the event of a spill, a swift and correct response is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space.
-
Don Appropriate PPE: Before attempting any cleanup, don the full PPE as described in Part 2, Step 1.
-
Contain the Spill: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect the Absorbed Material: Carefully collect the absorbed material using non-sparking tools and place it into a designated hazardous waste container.[6]
-
Decontaminate the Area: Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
-
Report the Incident: Report the spill to your laboratory supervisor and EHS office, as per your institution's protocol.
Visualization of the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound waste disposal.
Conclusion: A Commitment to Safety and Sustainability
The responsible disposal of chemical waste is a cornerstone of scientific integrity and environmental stewardship. While the lack of a specific SDS for this compound necessitates a cautious, evidence-based approach, the principles outlined in this guide provide a robust framework for its safe management. By treating this compound with the respect its chemical class demands, we uphold our commitment to a safe and sustainable research environment.
References
- Environmental Impact and Toxicological Assessment of Heterocyclic Compounds. (n.d.). Google AI.
- 1-Phenylimidazole CAS#: 7164-98-9. (n.d.). ChemicalBook.
- Navigating the Safe Disposal of 1-Vinylimidazole: A Procedural Guide. (n.d.). Benchchem.
- Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. (n.d.). MDPI.
- 1-Phenylimidazole SDS, 7164-98-9 Safety Data Sheets. (n.d.). ECHEMI.
- 1-Phenylimidazole | 7164-98-9. (n.d.). ChemicalBook.
- 1-Vinylimidazole - Safety Data Sheet. (n.d.). ChemicalBook.
- 1-Phenylimidazole | C9H8N2 | CID 81595. (n.d.). PubChem - NIH.
- 1-Methylimidazole - SAFETY DATA SHEET. (2024, April 22). Penta chemicals.
- SAFETY DATA SHEET. (2025, November 24). Sigma-Aldrich.
- Hazardous Waste Disposal Guide. (n.d.). Dartmouth Policy Portal.
- The NIH Drain Discharge Guide. (n.d.). NIH.
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A Guide to Personal Protective Equipment for Handling 1-Pentylimidazole
For laboratory professionals engaged in cutting-edge research and development, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the handling of 1-pentylimidazole. By moving beyond a simple checklist, we delve into the causality behind each procedural step, ensuring a framework of self-validating safety protocols.
Disclaimer: As of the writing of this guide, a specific Safety Data Sheet (SDS) for this compound is not publicly available. The following recommendations are therefore extrapolated from the known hazards of structurally similar 1-substituted imidazole compounds, such as 1-methylimidazole, 1-ethylimidazole, and 1-phenylimidazole. A conservative approach has been adopted, assuming a comparable hazard profile.
Hazard Assessment: An Extrapolated Profile
Substituted imidazoles frequently exhibit a range of health hazards. Based on analogues, this compound should be handled as a substance that is potentially:
-
Corrosive to skin and eyes: Many 1-substituted imidazoles are known to cause severe skin burns and serious eye damage[1][2]. Contact can lead to immediate and severe irritation or chemical burns.
-
Harmful if swallowed or in contact with skin: Acute oral and dermal toxicity is a common feature of this chemical class[2][3][4].
-
Harmful if inhaled: Vapors or mists may cause respiratory irritation[3][4].
Given these potential hazards, a stringent personal protective equipment (PPE) protocol is not merely a recommendation but a critical component of laboratory safety.
Core Personal Protective Equipment (PPE) Requirements
The selection of PPE is dictated by the anticipated level of exposure. The following table summarizes the minimum required PPE for handling this compound.
| Level of Exposure | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Handling (Small Quantities) | Chemical safety goggles with side shields (conforming to EN166 or ANSI Z87.1) | Chemical-resistant gloves (e.g., Nitrile rubber) | Fully-buttoned laboratory coat | Not generally required if handled within a certified chemical fume hood |
| High-Risk Operations (Large Quantities, Splashes) | Face shield worn over chemical safety goggles | Double-gloving with chemical-resistant gloves | Chemical-resistant apron over a laboratory coat | Use a NIOSH-approved respirator with an organic vapor cartridge if not in a fume hood |
| Spill Cleanup | Face shield and chemical safety goggles | Heavy-duty, chemical-resistant gloves (e.g., Butyl rubber) | Chemical-resistant suit or coveralls | NIOSH-approved respirator with an organic vapor cartridge |
Direct contact of this compound with the eyes can cause serious, irreversible damage[1][2][5].
-
Minimum Requirement: Chemical safety goggles that provide a complete seal around the eyes are mandatory.
-
Enhanced Protection: For procedures with a higher risk of splashing (e.g., transferring large volumes, heating), a full-face shield must be worn in addition to safety goggles to protect the entire face[6].
Skin contact is a primary route of exposure. The choice of glove material is critical and should be based on chemical compatibility and breakthrough time.
-
Recommended Material: Nitrile gloves are commonly recommended for handling a range of chemicals and are a suitable choice for incidental contact with imidazoles[7]. However, prolonged or direct exposure necessitates a more robust glove.
-
Glove Inspection: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or punctures.
-
Double Gloving: For handling larger quantities or during procedures with a high risk of contamination, wearing two pairs of nitrile gloves is recommended. This provides an additional layer of protection and allows for the safe removal of the outer glove if it becomes contaminated.
-
Immediate Removal: If gloves are splashed with this compound, they must be removed immediately, and hands should be washed thoroughly[8].
A standard cotton lab coat may not offer sufficient protection against a significant spill of a corrosive chemical.
-
Standard Use: A clean, fully-buttoned laboratory coat should be worn at all times.
-
Enhanced Protection: When handling larger volumes, a chemical-resistant apron made of materials like neoprene or PVC should be worn over the lab coat. In the event of a large spill, chemical-resistant coveralls may be necessary[9].
If handled in a well-ventilated area, such as a certified chemical fume hood, respiratory protection is not typically required. However, in the case of a spill or if working in an area with inadequate ventilation, respiratory protection is essential.
-
Recommended Respirator: A NIOSH-approved air-purifying respirator with an organic vapor (OV) cartridge is recommended[10].
-
Fit Testing: All personnel required to wear respirators must be properly fit-tested and trained in their use, in accordance with OSHA standards[11].
Operational Plan: A Step-by-Step Procedural Guide
A safe operational workflow minimizes the risk of exposure. The following procedure should be adopted for handling this compound.
Caption: A procedural workflow for the safe handling of this compound.
Disposal Plan: Managing Contaminated Materials
All materials that come into contact with this compound must be treated as hazardous waste.
Caption: A workflow for the proper disposal of this compound waste.
-
Waste Containers: Use a designated, clearly labeled, and sealable container for all this compound waste[7][10].
-
Contaminated PPE: Used gloves, disposable lab coats, and any other contaminated items must be disposed of as hazardous waste[7].
-
Regulatory Compliance: All waste disposal must adhere to local, state, and federal regulations[6]. Do not pour this compound down the drain.
Emergency Procedures: Immediate Actions
In the event of an accidental exposure or spill, immediate and correct action is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1][2][12].
-
Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes[12]. Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[10].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
Small Spill: For a small spill within a fume hood, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Place the absorbed material into a sealed container for hazardous waste disposal[1][7].
-
Large Spill: Evacuate the area immediately and contact your institution's environmental health and safety (EHS) department.
By adhering to these detailed protocols, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their work.
References
-
1-Phenylimidazole | C9H8N2 | CID 81595 - PubChem. National Institutes of Health. [Link]
-
Safety Data Sheet: 1-Ethylimidazole. Chemos GmbH & Co.KG. [Link]
-
First Aid Procedures for Chemical Hazards. Centers for Disease Control and Prevention (NIOSH). [Link]
-
Standard Operating Procedure for Imidazole. University of Washington. [Link]
-
Safety Data Sheet: 1-Methylimidazole. Carl ROTH. [Link]
-
1-Methylimidazole Safety Data Sheet. Penta Chemicals. [Link]
-
Minimum Personal Protective Equipment and Work Clothing for Handling Activities. Pacific Northwest Pest Management Handbooks. [Link]
-
2-Phenylimidazole | C9H8N2 | CID 69591 - PubChem. National Institutes of Health. [Link]
-
Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Kimberly-Clark. [Link]
-
Medications and First Aid. Illinois Poison Center. [Link]
-
Nitrile Glove Chemical-Compatibility Reference. University of Pennsylvania EHRS. [Link]
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Potential Exposures and PPE Recommendations. Centers for Disease Control and Prevention (NIOSH). [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
